molecular formula C7H14N2O2 B1314294 1-(Methoxyacetyl)piperazine CAS No. 95550-06-4

1-(Methoxyacetyl)piperazine

Cat. No.: B1314294
CAS No.: 95550-06-4
M. Wt: 158.2 g/mol
InChI Key: YXPHKMZYEBWDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxyacetyl)piperazine is a synthetic organic compound that serves as a versatile building block and intermediate in research and development. This piperazine derivative is of significant interest in medicinal chemistry and organic synthesis, particularly for constructing complex molecules. Its structure makes it a valuable precursor for the development of novel pharmacologically active compounds. Researchers utilize this chemical in the exploration of new therapeutic agents and as a key intermediate in multi-step synthetic pathways. It is supplied as a high-purity solid to ensure consistency and reliability in experimental results. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Please handle all chemicals with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPHKMZYEBWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547449
Record name 2-Methoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95550-06-4
Record name 2-Methoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1-(piperazin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role of 1-(Methoxyacetyl)piperazine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Methoxyacetyl)piperazine

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] While piperazine itself has applications as an anthelmintic agent, its derivatives are foundational building blocks in medicinal chemistry and drug development.[1][2] this compound serves as a key intermediate, incorporating a versatile methoxyacetyl group onto the piperazine scaffold. This functionalization allows for further chemical modification, making it a valuable precursor in the synthesis of a wide range of biologically active molecules, including potential antipsychotic and neuropharmacological agents.[3][4] This guide provides a comprehensive overview of a robust synthetic protocol for this compound, its underlying chemical principles, and the analytical methods required for its thorough characterization.

Chemical Profile:

  • IUPAC Name: 2-methoxy-1-(piperazin-1-yl)ethan-1-one[5]

  • CAS Number: 95550-06-4[5]

  • Molecular Formula: C₇H₁₄N₂O₂[5]

  • Molecular Weight: 158.20 g/mol [6]

PART I: Synthesis of this compound via Nucleophilic Acyl Substitution

The synthesis of this compound is most directly achieved through the N-acylation of piperazine. This reaction is a classic example of nucleophilic acyl substitution, where one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[7]

Core Principles & Experimental Rationale

The primary challenge in this synthesis is achieving selective mono-acylation rather than the undesired bis-acylation, where both nitrogen atoms of piperazine are acylated.[8] Several strategies can be employed to favor the mono-substituted product.[9]

Causality Behind Experimental Choices:

  • Control of Stoichiometry: The most straightforward and industrially scalable method is to use a significant excess of the piperazine nucleophile relative to the acylating agent (methoxyacetyl chloride). By Le Châtelier's principle, a high concentration of piperazine statistically increases the probability that an acyl chloride molecule will react with an un-acylated piperazine rather than the already-formed mono-acylated product.

  • Acylating Agent: Methoxyacetyl chloride is an effective acylating agent due to the high electrophilicity of its carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom.

  • Solvent Selection: An anhydrous aprotic solvent, such as Dichloromethane (DCM), is crucial. It effectively dissolves the reactants while preventing the hydrolysis of the highly reactive methoxyacetyl chloride, which would otherwise form methoxyacetic acid and reduce the yield.[10]

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, typically triethylamine (TEA), is added to scavenge the HCl, forming triethylammonium chloride.[10]

  • Temperature Control: The initial addition of the acyl chloride to the piperazine solution is highly exothermic. Performing this step at a reduced temperature (0 °C) helps to control the reaction rate, minimize side reactions, and ensure safety.[10]

Visualizing the Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the formation of this compound.

G cluster_mech Reaction Mechanism R1 Piperazine (Nucleophile) step1 1. Nucleophilic Attack Piperazine attacks the carbonyl carbon. R1->step1 R2 Methoxyacetyl Chloride (Electrophile) R2->step1 Base Triethylamine (Base) step4 4. Deprotonation Triethylamine removes the proton. Base->step4 Int1 Tetrahedral Intermediate Prod This compound Salt Triethylammonium Chloride step2 2. Intermediate Formation A tetrahedral intermediate is formed. step1->step2 Forms step3 3. Leaving Group Expulsion The chloride ion is eliminated. step2->step3 Collapses step3->step4 Generates HCl, scavenged by base step4->Prod step4->Salt

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing this compound.

Materials & Reagents:

  • Piperazine (anhydrous)

  • Methoxyacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4.0 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred piperazine solution.

  • Acyl Chloride Addition: Add a solution of methoxyacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the methoxyacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylammonium chloride salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound as a pure substance.

Synthesis & Workup Workflow

The following diagram outlines the complete workflow from reactants to the isolated crude product.

G cluster_react Reaction Phase cluster_workup Workup & Isolation Phase R 1. Dissolve Piperazine (4 eq) & Triethylamine (1.1 eq) in DCM C 2. Cool to 0 °C R->C A 3. Add Methoxyacetyl Chloride (1 eq) in DCM Dropwise C->A S 4. Stir at Room Temperature (2-4h) A->S Q 5. Quench with sat. NaHCO₃ S->Q Proceed to Workup E 6. Extract with DCM (3x) Q->E W 7. Wash with H₂O & Brine E->W D 8. Dry with Na₂SO₄ W->D V 9. Concentrate in Vacuo D->V P Crude this compound V->P Yields Crude Product

Caption: Step-by-step synthesis and workup workflow.

PART II: Characterization and Data Analysis

Following synthesis and purification, a comprehensive characterization is essential to confirm the chemical identity, structure, and purity of the this compound product. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

Expected Analytical Data

The following table summarizes the expected spectral data for this compound, based on its structure and data from analogous compounds.[11][12][13]

Analytical Technique Parameter Expected Observation Interpretation
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~ 4.05 ppm (s, 2H)-O-CH₂ -C=O
~ 3.55 ppm (t, 2H)Piperazine -CH₂ -N-C=O
~ 3.40 ppm (s, 3H)-O-CH₃
~ 2.85 ppm (t, 2H)Piperazine -CH₂ -NH
~ 2.70 ppm (br s, 1H)-NH
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~ 168 ppmC =O (Amide)
~ 75 ppm-O-CH₂ -C=O
~ 59 ppm-O-CH₃
~ 45 ppmPiperazine C H₂
~ 42 ppmPiperazine C H₂
FTIR (KBr or neat)Wavenumber (cm⁻¹)~ 3300 cm⁻¹ (broad)N-H stretch
~ 2950-2800 cm⁻¹C-H stretch (aliphatic)
~ 1640 cm⁻¹ (strong)C=O stretch (tertiary amide)[14]
~ 1120 cm⁻¹C-O stretch (ether)
Mass Spectrometry (ESI+)m/z159.11 [M+H]⁺Protonated molecular ion
181.09 [M+Na]⁺Sodium adduct
Purification and Analysis Workflow

This diagram illustrates the logical flow for purifying the crude product and confirming its identity.

G cluster_analysis Analytical Techniques Crude Crude Product from Workup Purify Purification (e.g., Column Chromatography) Crude->Purify Fractions Collect & Combine Pure Fractions (TLC) Purify->Fractions Solvent Remove Solvent in Vacuo Fractions->Solvent Pure Pure this compound Solvent->Pure Analysis Structural & Purity Analysis Pure->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spectrometry Analysis->MS IR FTIR Spectroscopy Analysis->IR

Caption: Post-synthesis purification and analysis workflow.

References

  • Staack, R.F., & Maurer, H.H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 333-342. Available at: [Link]

  • PubChemLite. (2026). Piperazine, 1,4-bis(methoxyacetyl)- (C10H18N2O4). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved January 17, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved January 17, 2026, from [Link]

Sources

1-(Methoxyacetyl)piperazine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Methoxyacetyl)piperazine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" in drug discovery, renowned for its ability to modulate physicochemical properties such as solubility and basicity, and for its versatile synthetic handles.[1] This document delves into the specific attributes of this compound, covering its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its strategic application as a building block in the development of advanced therapeutic agents, grounded in the extensive pharmacology of piperazine-containing drugs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a prominent structural feature in a multitude of approved therapeutic agents.[2][3] Its prevalence stems from a unique combination of properties. The secondary amine nitrogens allow for the straightforward introduction of two distinct substituents, enabling fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.[3] The inherent basicity of the piperazine moiety often enhances aqueous solubility, a critical parameter for drug formulation and bioavailability. Consequently, piperazine derivatives have found broad application in treating a range of conditions, particularly those affecting the central nervous system (CNS), such as psychosis, depression, and anxiety.[3][4]

Compound Profile: this compound

This compound emerges as a strategically designed intermediate that combines the foundational piperazine core with a methoxyacetyl group. This N-acylation neutralizes the basicity of one nitrogen atom, creating a mono-substituted piperazine that is primed for subsequent functionalization at the remaining N-H position. This structural motif is a deliberate design choice to facilitate modular synthesis of complex target molecules.

Chemical Identity
IdentifierValueSource
CAS Number 95550-06-4[5][6]
Molecular Formula C₇H₁₄N₂O₂[5][6]
Molecular Weight 158.20 g/mol [5][6]
IUPAC Name 2-methoxy-1-(piperazin-1-yl)ethan-1-one[5]
Depositor-Supplied Synonyms
  • N-(methoxyacetyl)-piperazine[5]

  • This compound[5][6]

  • 2-methoxy-1-(1-piperazinyl)ethanol[5]

  • Ethanone, 2-methoxy-1-(1-piperazinyl)-[5][6]

  • 2-methoxy-1-(piperazin-1-yl)ethanone[5][6]

Physicochemical Properties (Predicted)
PropertyValueSource
Boiling Point 284.1 ± 35.0 °C[5]
Density 1.071 ± 0.06 g/cm³[5]
pKa 8.37 ± 0.10[5]

Synthesis and Manufacturing Insights

The synthesis of this compound is most commonly and efficiently achieved through the selective N-acylation of piperazine. This approach is favored for its high yield, operational simplicity, and use of readily available starting materials.

General Synthetic Workflow: N-Acylation

The primary synthetic route involves the reaction of piperazine with a suitable methoxyacetylating agent, such as methoxyacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a large excess of piperazine can also serve this purpose, though it complicates purification.

G Piperazine Piperazine ReactionVessel Reaction (0°C to RT) Piperazine->ReactionVessel MethoxyacetylChloride Methoxyacetyl Chloride MethoxyacetylChloride->ReactionVessel Base Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Mixture Product This compound Byproduct Triethylamine HCl (Salt Byproduct) Workup->Byproduct Remove Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Organic Layer Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Piperazine (anhydrous)

  • Methoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents) and anhydrous DCM (100 mL). Cool the resulting slurry to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred slurry.

  • Acylation: Dissolve methoxyacetyl chloride (1.0 equivalent) in anhydrous DCM (20 mL) and add it to a dropping funnel. Add the solution dropwise to the cold piperazine slurry over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality Insight: Slow, cold addition is critical to control the exothermic reaction and prevent di-acylation, maximizing the yield of the desired mono-acylated product.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Self-Validation: The bicarbonate wash removes any unreacted acid chloride and neutralizes the triethylamine hydrochloride salt, partitioning it into the aqueous phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or crystallization to afford this compound as a pure substance.

Analytical Methodologies

Robust analytical methods are essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing purity. While the parent piperazine lacks a strong chromophore, the amide bond in this compound allows for detection at low UV wavelengths (e.g., 210-220 nm).[7]

Protocol: Purity Determination by HPLC-UV
  • System: HPLC with UV/Vis Detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL[8]

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile:Water.

Spectroscopic Characterization
  • ¹H NMR: Proton NMR spectroscopy will confirm the structure. Expected signals include a singlet for the methoxy (–OCH₃) protons, a singlet for the acetyl methylene (–C(=O)CH₂–) protons, and two multiplets corresponding to the four methylene groups of the piperazine ring, along with a broad singlet for the N-H proton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound plus a proton (m/z ≈ 159.11).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its structure is a gateway to a vast chemical space of pharmacologically active molecules.

G cluster_0 Core Intermediate cluster_1 Synthetic Reactions cluster_2 Potential Therapeutic Areas Intermediate This compound Alkylation N-Alkylation Intermediate->Alkylation Arylation Buchwald-Hartwig N-Arylation Intermediate->Arylation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination CNS CNS Agents (Antipsychotics, Antidepressants) Alkylation->CNS Oncology Oncology Agents Alkylation->Oncology Arylation->CNS Antiviral Antiviral Agents Arylation->Antiviral Antifungal Antifungal Agents ReductiveAmination->Antifungal

Caption: Role of this compound as a versatile drug discovery intermediate.

The free secondary amine provides a reactive site for coupling with various electrophiles (e.g., aryl halides, alkyl halides, aldehydes/ketones), enabling the construction of diverse molecular libraries. The methoxyacetyl group, meanwhile, can serve as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a biological target. The piperazine core is a known feature in drugs targeting CNS disorders, and this intermediate is a logical starting point for synthesizing novel antipsychotic, antidepressant, or anxiolytic candidates.[4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is imperative to ensure laboratory safety.

GHS Hazard Information
Hazard ClassGHS CodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed.[5]
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[5]
STOT - Single ExposureH335May cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment: Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[5]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

  • Incompatible Materials: Avoid strong oxidizing agents.[9]

Conclusion

This compound is a synthetically versatile and strategically important building block for drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the proven track record of the piperazine scaffold make it an invaluable tool for medicinal chemists. By providing a reliable platform for the modular assembly of complex molecules, it facilitates the exploration of new chemical entities aimed at a wide range of therapeutic targets, particularly within the central nervous system. Adherence to established analytical and safety protocols is essential for its effective and safe utilization in a research setting.

References

  • Cas 95550-07-5,Piperazine, 1-(ethoxyacetyl)- (9CI). lookchem. Available from: [Link]

  • Piperazine, 1-(2-methoxyphenyl)-4-acetyl. NIST WebBook. Available from: [Link]

  • 1-(4-methoxyphenyl)piperazine, acetyl. NIST WebBook. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available from: [Link]

  • 1-(4-Methoxyphenyl)piperazine hydrochloride. PubChem. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • 1-((4-Methoxyphenyl)methyl)piperazine. PubChem. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available from: [Link]

  • 1-(4-Methoxyphenyl)piperazine. PubChem. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide on 1-(Methoxyacetyl)piperazine: From Synthetic Intermediate to a Scaffold for Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 1-(Methoxyacetyl)piperazine, a molecule of significant interest not as an end-effector with a defined mechanism of action, but as a pivotal intermediate in synthetic and medicinal chemistry. We will first establish the physicochemical identity of this compound and its role as a versatile building block. The core of this guide will then explore the profound pharmacological importance of its constituent piperazine scaffold, a "privileged structure" in modern drug discovery.[1] By dissecting the structure-activity relationships of notable piperazine-containing drugs, we will illuminate how this moiety influences pharmacokinetic and pharmacodynamic profiles. Finally, this guide presents a robust, hypothetical workflow for the de novo characterization of a novel therapeutic candidate derived from this compound. This section is designed for researchers and drug development professionals, offering detailed experimental protocols—from target identification to mechanism of action elucidation—complete with self-validating systems and data visualization frameworks.

Introduction: Defining the Role of this compound in Chemistry

This compound (CAS No: 95550-06-4) is a disubstituted piperazine derivative.[2] A thorough review of scientific literature and chemical databases indicates that it is not an active pharmaceutical ingredient (API) with a characterized mechanism of action. Instead, its primary value lies in its utility as a synthetic intermediate or building block .[2][3] Its structure, featuring a reactive secondary amine on the piperazine ring and a methoxyacetyl group, makes it a versatile precursor for creating more complex molecules with potential therapeutic applications.[3]

The core value of this compound is therefore best understood by examining the pharmacological significance of its piperazine core.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design.[1][4] It is considered a "privileged scaffold" because of its frequent appearance in a multitude of approved drugs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][5][6][7]

Physicochemical and Pharmacokinetic Advantages

The prevalence of the piperazine moiety is due to its unique properties that positively influence a molecule's drug-like characteristics:[1][8]

  • Basicity and Solubility : As a diprotic base, piperazine can be protonated under physiological pH. This is crucial for forming stable salts, which significantly enhances aqueous solubility and improves formulation options. The nitrogen atoms also act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]

  • Improved ADME Profiles : The polarity imparted by the nitrogen atoms often leads to better oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1][8]

  • Structural Versatility : The piperazine ring can serve as a rigid linker to correctly orient other pharmacophoric groups or as a flexible core for designing new bioactive compounds.[1][6]

Pharmacodynamic Significance: A Scaffold for Diverse Targets

The piperazine ring is integral to the structure of numerous drugs with varied mechanisms of action. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidepressant, and anxiolytic effects.[6][7][9]

Therapeutic Area Drug Example General Mechanism of Action Contribution of Piperazine
Antipsychotics Olanzapine, AripiprazoleModulates serotonin (5-HT) and dopamine (D2) receptors. The piperazine acts as a scaffold to position aryl groups for optimal receptor binding.[1][4]
Antidepressants Vortioxetine, TrazodoneMany piperazine-containing antidepressants interact with monoamine pathways, often by inhibiting serotonin reuptake.[4][10][11]
Anxiolytics BuspironeActs as an agonist at 5-HT1A receptors.[10][12]
Oncology Imatinib, PalbociclibFunctions as a versatile linker in kinase inhibitors, connecting fragments that bind to the ATP-binding pocket. Its basicity can form key salt bridges.[1]
Anthelmintics Piperazine CitrateActs as a GABA receptor agonist in nematodes, causing hyperpolarization of muscle cells and leading to flaccid paralysis of the parasite.[13][14][15]

Hypothetical Workflow: From a this compound Derivative to a Characterized CNS Drug Candidate

Let us postulate the synthesis of a novel compound, "Researched Compound X" (RC-X), where a pharmacologically active moiety is attached to the secondary amine of this compound. The following section details a comprehensive, multi-stage workflow to identify its target and elucidate its mechanism of action for a potential CNS application.

Stage 1: Target Identification and Initial Validation

The first step is to determine the molecular target of RC-X. This is a critical phase, as accurate target identification is foundational to the entire drug discovery process.[16]

This method aims to identify the direct protein targets that bind to RC-X.

  • Probe Synthesis : Synthesize an RC-X analog with a linker and a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for later purification.

  • Cell Lysate Incubation : Incubate the probe with a relevant cell lysate (e.g., from human neuroblastoma cell lines or primary cortical neurons).

  • Photo-Crosslinking : Expose the mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification : Use streptavidin beads to pull down the biotin-tagged probe along with its cross-linked protein targets.

  • Mass Spectrometry (MS) : Elute the bound proteins and identify them using advanced mass spectrometry techniques (e.g., LC-MS/MS).[17]

  • Data Analysis : Identify specific proteins that are consistently pulled down with the active compound but not with a structurally similar, inactive control compound.

G cluster_0 Probe Synthesis & Cell Culture cluster_1 Binding & Crosslinking cluster_2 Target Pull-Down & Identification RCX RC-X Derivative Synthesis (Biotin & Photo-affinity tags) Incubate Incubate Probe with Lysate RCX->Incubate Lysate Prepare CNS Cell Lysate Lysate->Incubate UV UV Crosslinking Incubate->UV Purify Streptavidin Affinity Purification UV->Purify MS LC-MS/MS Analysis Purify->MS Data Identify Potential Protein Targets MS->Data

Caption: Workflow for affinity-based target identification of RC-X.

Stage 2: Target Validation and Binding Characterization

Once a putative target is identified (e.g., Serotonin Receptor Subtype 5-HT2A), it must be validated to confirm its role in the compound's activity.[18][19]

SPR is a label-free technique to quantify the binding kinetics (kon, koff) and affinity (KD) of RC-X to its purified target protein.

  • Chip Preparation : Covalently immobilize the purified target protein (e.g., 5-HT2A receptor) onto a sensor chip.

  • Analyte Injection : Flow a series of precise concentrations of RC-X over the chip surface.

  • Signal Detection : Measure the change in the refractive index at the surface as RC-X binds to and dissociates from the immobilized target.

  • Kinetic Analysis : Fit the binding data to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Parameter Description Example Value
kon (M-1s-1) Association Rate Constant1 x 105
koff (s-1) Dissociation Rate Constant1 x 10-4
KD (nM) Equilibrium Dissociation Constant (koff/kon)1.0
Stage 3: Elucidation of Cellular Mechanism of Action

With a validated target and quantified binding affinity, the next step is to understand how this interaction translates into a cellular response.

Many serotonin receptors, including 5-HT2A, are Gq-coupled G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium (Ca2+) upon activation.

  • Cell Line Preparation : Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition : Add varying concentrations of RC-X to the cells. A known agonist (e.g., serotonin) will be used as a positive control, and an antagonist will be used to confirm specificity.

  • Signal Measurement : Use a plate reader with fluorescence detection to measure the increase in intracellular Ca2+ concentration over time.

  • Dose-Response Analysis : Plot the peak fluorescence response against the logarithm of RC-X concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

G RCX RC-X (Agonist) Receptor 5-HT2A Receptor (GPCR) RCX->Receptor Binds GProtein Gq Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Response Cellular Response DAG->Response Ca Ca2+ Release ER->Ca Ca->Response

Caption: Simplified Gq-coupled signaling pathway for RC-X.

Conclusion

While this compound does not possess a known mechanism of action itself, its chemical structure represents a valuable starting point for the synthesis of novel therapeutic agents. The piperazine scaffold it contains is a well-established "privileged" structure in medicinal chemistry, contributing favorably to the pharmacokinetic and pharmacodynamic properties of a wide range of successful drugs.[1][5] The hypothetical workflow presented in this guide illustrates a logical, robust, and experimentally sound pathway for researchers to follow when characterizing new chemical entities derived from such versatile intermediates. By integrating modern techniques in proteomics, biophysics, and cell biology, drug development professionals can systematically elucidate the mechanism of action of novel compounds, paving the way for the next generation of innovative therapeutics.

References

  • Rathi, A. K., Syed, R., Shin, H. S., & Patel, R. V. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Available at: [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. Available at: [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. Available at: [Link]

  • Brito, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • Sams-Dodd, F. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Horizon Discovery. Available at: [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • PharmacologyOnLine. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. SILAE. Available at: [Link]

  • WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • ScienceDirect. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. PharmacologyOnLine. Available at: [Link]

  • Habchi, J., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. PubMed Central. Available at: [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link]

  • Chen, S., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Mokrosz, M. J., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

  • Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Crestone, Inc.. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • ResearchGate. (2020). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. Available at: [Link]

  • Çakır, D., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Peer-Reviewed Journal. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Peer-Reviewed Journal. Available at: [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Majchrzak, M. W., et al. (1983). Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings. PubMed. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

  • AUETD. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. AUETD. Available at: [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates. Google Patents.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

Sources

The Biological Versatility of the Piperazine Scaffold: A Technical Guide with a Focus on N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[2] This is attributed to a unique combination of physicochemical properties. The two nitrogen atoms offer basic centers that can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[1] The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable framework for the spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[1] Furthermore, its synthetic tractability allows for facile derivatization at both nitrogen atoms, making it an invaluable building block for combinatorial chemistry and lead optimization.[1]

This technical guide will provide an in-depth exploration of the biological activities of piperazine derivatives, with a particular focus on N-acyl substituted analogs, including the 1-(methoxyacetyl)piperazine core. While specific research on the 1-(methoxyacetyl) moiety is not extensively documented in publicly available literature, we will draw upon the wealth of information on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, anticancer, and neuropharmacological activities of these compounds, supported by experimental protocols and data.

Synthetic Strategies for N-Acyl Piperazine Derivatives

The synthesis of N-acyl piperazine derivatives, including the 1-(methoxyacetyl) scaffold, is typically achieved through straightforward and well-established chemical reactions. A common and efficient method involves the N-acylation of a monosubstituted piperazine with an appropriate acylating agent.

A general synthetic protocol can be described as follows:

  • Starting Materials: A suitably substituted piperazine and an acyl chloride or anhydride (e.g., methoxyacetyl chloride).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Triethylamine or pyridine are commonly used bases.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the base and any water-soluble byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired N-acyl piperazine derivative.

The versatility of this synthetic approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Anticancer Activity of Piperazine Derivatives: A Focus on Apoptosis Induction

The piperazine scaffold is a key component in numerous anticancer agents.[3] Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.

One study on a novel piperazine derivative, (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC), demonstrated potent cytotoxic effects against human liver cancer cell lines SNU-475 and SNU-423, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively.[5] The mechanism of action was found to involve the induction of both intrinsic and extrinsic apoptotic pathways.[5]

Key Mechanistic Insights into PCC-Induced Apoptosis:
  • Intrinsic Pathway Activation: A significant decrease in mitochondrial membrane potential and a subsequent release of cytochrome c from the mitochondria were observed, indicating the involvement of the intrinsic pathway.[5] This was further supported by the activation of caspase-9 and caspase-3/7.[5]

  • Extrinsic Pathway Activation: The study also showed activation of caspase-8, a key initiator caspase in the extrinsic pathway, which was linked to the suppression of NF-κB translocation to the nucleus.[5]

  • Cell Cycle Arrest: Flow cytometry analysis confirmed that PCC induced cell cycle arrest in the G1 phase.[5]

Experimental Protocols for Assessing Anticancer Activity and Apoptosis

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]

  • Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips in a petri dish and treated with the test compound.

  • Fixation: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: The cells are then permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the DAPI to enter the nucleus.

  • Staining: The cells are incubated with a DAPI solution (e.g., 1 µg/mL in PBS) for 1-5 minutes.

  • Washing and Mounting: The coverslips are washed with PBS and mounted on microscope slides with an anti-fade mounting medium.

  • Visualization: The stained nuclei are visualized using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Data Presentation: Cytotoxicity of Piperazine Derivatives
Compound IDDescriptionCancer Cell LineActivity (IC50 in µM)Reference
PCC (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-475 (Liver)6.98 ± 0.11[5]
PCC (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-423 (Liver)7.76 ± 0.45[5]
Hybrid 5e Rhein–piperazine–furanone hybridA549 (Lung)5.74[6]
Hybrid 5e Rhein–piperazine–furanone hybridH460 (Lung)Data not specified[6]
Hybrid 5e Rhein–piperazine–furanone hybridPC-9 (Lung)Data not specified[6]
Hybrid 5e Rhein–piperazine–furanone hybridCalu-1 (Lung)Data not specified[6]
Visualization of Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Caspase3 Activation Apoptosome->Caspase9 Activation Apoptosis Apoptosis Caspase3->Apoptosis PCC Piperazine Derivative (PCC) PCC->DeathReceptor Induces PCC->Mitochondrion Induces

Caption: General overview of the apoptotic signaling pathways induced by a piperazine derivative (PCC).

Neuropharmacological Activity of Piperazine Derivatives

Piperazine derivatives are well-known for their diverse activities within the central nervous system (CNS), acting on various neurotransmitter systems.[7] Many piperazine-containing drugs are used as antipsychotics, antidepressants, and anxiolytics.[8] Their mechanisms of action often involve interactions with dopamine, serotonin, and norepinephrine receptors and transporters.[9]

A study on N-(phenoxyacetyl) piperazine derivatives, which are structurally analogous to this compound derivatives, investigated their activity within the CNS.[10] These compounds were evaluated for their anxiolytic-like and antidepressant-like activities.

Another study on a new piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), demonstrated anxiolytic-like and antidepressant-like activities in mice.[11] The anxiolytic-like effects were found to be mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor, while the antidepressant-like activity was mediated through the serotonergic system.[11]

Experimental Protocols for Assessing Neuropharmacological Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol:

  • Apparatus: The maze is elevated above the floor and consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Treatment: Animals are administered the test compound (e.g., a this compound derivative) or vehicle at a specific time before the test (e.g., 30-60 minutes).

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

The FST is a behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high x 10 cm diameter) is filled with water (e.g., to a depth of 15 cm) at a controlled temperature (e.g., 23-25°C).

  • Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.

  • Treatment: On the second day, animals are administered the test compound or vehicle.

  • Test Session: After a specific pretreatment time (e.g., 60 minutes), the animals are placed back into the cylinder for a 5-minute test session.

  • Data Collection: The duration of immobility (floating without struggling) during the test session is recorded.

  • Analysis: A significant decrease in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.

Visualization of a Representative Neurotransmitter System

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT (Reuptake Transporter) Serotonin->SERT Reuptake HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade HT1A_Receptor->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., Anxiolysis) Signaling_Cascade->Neuronal_Response Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->SERT Inhibits Piperazine_Derivative->HT1A_Receptor Modulates

Caption: A simplified diagram illustrating the potential interaction of a piperazine derivative with the serotonergic system.

Structure-Activity Relationships (SAR) and Future Directions

The 1-(methoxyacetyl) group itself is a relatively small, polar, and flexible moiety. It is conceivable that this group could influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Furthermore, the acetyl carbonyl group could act as a hydrogen bond acceptor, potentially contributing to binding interactions with biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the N4 position. Such studies would be instrumental in elucidating the specific SAR for this scaffold and identifying lead compounds with promising therapeutic potential in areas such as oncology and neuropharmacology.

Conclusion

The piperazine scaffold remains a highly privileged and versatile platform in drug discovery. While the specific biological activities of this compound derivatives are not yet extensively explored in the public domain, the wealth of data on related N-acyl and other N-substituted piperazines provides a strong foundation for future research. The synthetic accessibility of these compounds, coupled with the proven therapeutic potential of the piperazine core, makes the this compound scaffold an attractive area for further investigation in the quest for novel and effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical space.

References

  • Effect of a novel piperazine compound on cancer cells. (n.d.). Spandidos Publications. Retrieved January 17, 2026, from [Link]

  • Meltzer, P. C., et al. (1999). Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry, 42(18), 3647–3656. [Link]

  • Ramos-Hernández, A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 2, 340-344.
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]

  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). International Journal of Research & Review. Retrieved January 17, 2026, from [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-38. [Link]

  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. ResearchGate. Retrieved January 17, 2026, from [Link]

  • de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved January 17, 2026, from [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 10(42), 25065-25078. [Link]

  • Rathi, A., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 163-184. [Link]

  • Al-Qaisi, A. M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved January 17, 2026, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]

  • Chen, Y.-L., et al. (2020). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 10(58), 35301–35311. [Link]

  • Khan, I., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1812. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

  • Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]

Sources

The Strategic Incorporation of 1-(Methoxyacetyl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity, solubility, and versatile reactivity, allow for facile incorporation into diverse molecular architectures to optimize both pharmacokinetic and pharmacodynamic profiles.[1][3] This in-depth technical guide moves beyond a general overview of piperazine to focus on a specific, and increasingly important, derivative: the 1-(methoxyacetyl)piperazine moiety. We will explore the strategic rationale behind its use, detailing its synthesis, its impact on molecular properties, and its application in contemporary drug design, with a particular focus on its role in cardiovascular and central nervous system agents. Through detailed protocols, structure-activity relationship (SAR) analysis, and illustrative case studies, this guide will provide researchers with the foundational knowledge to effectively leverage this valuable structural motif in their own drug discovery programs.

The Rationale for N-Acylation of Piperazine: Introducing the Methoxyacetyl Group

The two nitrogen atoms of the piperazine ring offer a unique opportunity for dual functionalization, allowing it to act as a versatile linker between different pharmacophoric elements.[4] While one nitrogen is often used to connect to a core scaffold (frequently via an N-aryl or N-alkyl bond), the second nitrogen provides a crucial handle for modulating the overall properties of the molecule. N-acylation is a common strategy to fine-tune these properties.

The introduction of a methoxyacetyl group, forming the this compound moiety, offers several distinct advantages:

  • Modulation of Basicity: The amide bond of the methoxyacetyl group significantly reduces the basicity of the adjacent piperazine nitrogen. This can be critical for avoiding off-target effects, particularly at aminergic GPCRs, and for optimizing the pharmacokinetic profile.

  • Enhanced Solubility: The ether oxygen and the amide carbonyl group are both capable of acting as hydrogen bond acceptors, which can improve the aqueous solubility of the parent molecule. This is a key consideration for oral bioavailability.

  • Metabolic Stability: The methoxyacetyl group can influence the metabolic profile of the compound, potentially blocking sites of metabolism or altering the metabolic pathways.

  • Vector for Further Elaboration: The methoxyacetyl group can serve as a synthetic handle for further chemical modifications, allowing for the exploration of additional chemical space.

Synthesis of the this compound Moiety: A Validated Protocol

The synthesis of this compound and its incorporation into a target molecule is a straightforward process, typically involving the acylation of a piperazine nitrogen with a suitable methoxyacetylating agent.

Protocol: Synthesis of a Generic this compound Derivative

Objective: To couple a piperazine-containing core molecule with methoxyacetyl chloride to introduce the this compound moiety.

Materials:

  • Piperazine-containing substrate (1 equivalent)

  • Methoxyacetyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the piperazine-containing substrate (1 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

G Piperazine_Substrate Piperazine Substrate Reaction_Mixture Reaction Mixture Piperazine_Substrate->Reaction_Mixture Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Reaction_Mixture Base Base (e.g., TEA) Base->Reaction_Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture Purified_Product Purified this compound Derivative Reaction_Mixture->Purified_Product Work-up & Purification

General workflow for the synthesis of a this compound derivative.

Case Study: N-Acylpiperazines in Cardiovascular Disease - The Ranolazine Story

Ranolazine is an anti-anginal medication that represents a significant advancement in the treatment of chronic stable angina.[5] Its mechanism of action is distinct from traditional anti-anginal drugs, as it primarily works by inhibiting the late inward sodium current (INaL) in cardiomyocytes.[5] While not a direct example of a this compound, its structure, N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide, features a critical N-acylpiperazine moiety. The synthesis and mechanism of Ranolazine provide a powerful illustration of the strategic use of this functional group in a clinical setting.

Synthesis of Ranolazine

The synthesis of Ranolazine can be achieved through several routes, with a common strategy involving the coupling of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with 2-((2-methoxyphenoxy)methyl)oxirane.[6] The N-acylpiperazine portion is typically prepared by reacting 2,6-dimethylaniline with chloroacetyl chloride, followed by substitution with piperazine.[6]

G 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate_A 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate_A Chloroacetyl chloride Intermediate_B N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Intermediate_A->Intermediate_B Piperazine Piperazine Piperazine Piperazine->Intermediate_B Ranolazine Ranolazine Intermediate_B->Ranolazine Oxirane 2-Methoxyphenol 2-Methoxyphenol Oxirane 2-((2-Methoxyphenoxy)methyl)oxirane 2-Methoxyphenol->Oxirane Epichlorohydrin Oxirane->Ranolazine

A common synthetic route to Ranolazine.
Mechanism of Action of Ranolazine

In ischemic conditions, the late sodium current in cardiomyocytes is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium overload via the sodium-calcium exchanger, resulting in increased myocardial wall tension, reduced contractility, and impaired coronary blood flow. Ranolazine's inhibition of the late sodium current helps to alleviate these pathological changes without significantly affecting heart rate or blood pressure.[5]

G Ischemia Myocardial Ischemia Late_Na_Current Increased Late Na+ Current Ischemia->Late_Na_Current Intracellular_Na Increased Intracellular Na+ Late_Na_Current->Intracellular_Na Na_Ca_Exchanger Reverse Na+/Ca2+ Exchange Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Myocardial_Dysfunction Myocardial Dysfunction Intracellular_Ca->Myocardial_Dysfunction Ranolazine Ranolazine Ranolazine->Late_Na_Current Inhibits

Mechanism of action of Ranolazine.
Pharmacological Data for Ranolazine
ParameterValueReference
Mechanism of ActionLate Sodium Current (INaL) Inhibitor[5]
Therapeutic IndicationChronic Stable Angina[5]
Half-life~7 hours[5]

Case Study: this compound in Central Nervous System Drug Discovery

While not yet resulting in an approved drug, the this compound moiety has been explored in the context of CNS disorders. For instance, the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) has been synthesized and evaluated for its potential as an anxiolytic and antidepressant agent.

Pharmacological Profile of LQFM180

LQFM180 has demonstrated anxiolytic-like activity in preclinical models, an effect that appears to be mediated by the serotonergic pathway. Additionally, it has shown antidepressant-like effects, with evidence suggesting the involvement of serotonergic, noradrenergic, and dopaminergic pathways. Competition binding assays have indicated that LQFM180 interacts with α1B, 5-HT1A, and D2 receptors, albeit with low micromolar affinity. This compound serves as a valuable scaffold for further optimization in the development of new CNS-active drugs.

Structure-Activity Relationships of N-Acylpiperazines

The SAR of N-acylpiperazines is highly dependent on the specific biological target and the nature of the other substituents on the piperazine ring. However, some general principles can be outlined, with a focus on the role of the acyl group.

G Size Size Potency Potency Size->Potency Lipophilicity Lipophilicity PK_Profile PK_Profile Lipophilicity->PK_Profile H_Bonding H_Bonding H_Bonding->Potency H_Bonding->PK_Profile

Key modulators of N-acylpiperazine SAR.
  • Size and Lipophilicity of the Acyl Group: Increasing the size and lipophilicity of the acyl group can enhance binding to hydrophobic pockets in the target protein, but may also lead to decreased solubility and increased metabolic liability. The methoxyacetyl group offers a good balance, providing a degree of lipophilicity while also incorporating a polar ether linkage.

  • Hydrogen Bonding Capacity: The carbonyl oxygen of the acyl group is a key hydrogen bond acceptor. The presence of the additional ether oxygen in the methoxyacetyl group provides another potential hydrogen bonding interaction site, which can contribute to binding affinity and specificity.

  • Conformational Constraints: The nature of the acyl group can influence the conformational flexibility of the piperazine ring and the overall molecule, which can be critical for optimal interaction with the biological target.

Pharmacokinetics and Metabolism

Compounds containing the this compound moiety are expected to undergo metabolic transformations common to amides and ethers. Potential metabolic pathways include:

  • Amide Hydrolysis: Cleavage of the amide bond to yield the corresponding piperazine and methoxyacetic acid.

  • O-Demethylation: Removal of the methyl group from the methoxy moiety to form a primary alcohol, which can then be further oxidized or conjugated.

  • Oxidation of the Piperazine Ring: Hydroxylation at one of the carbon atoms of the piperazine ring.

The relative contribution of each pathway will depend on the overall structure of the molecule and the specific cytochrome P450 enzymes involved.

Conclusion and Future Perspectives

The this compound moiety is a valuable and versatile building block in modern medicinal chemistry. Its ability to fine-tune the physicochemical and pharmacological properties of a lead compound makes it an attractive choice for drug designers. The successful application of the broader class of N-acylpiperazines, exemplified by the anti-anginal drug Ranolazine, underscores the clinical relevance of this structural motif. As our understanding of drug-target interactions and metabolic pathways continues to grow, we can expect to see the strategic deployment of the this compound group in an increasing number of drug candidates across a wide range of therapeutic areas. Future work will likely focus on the synthesis of novel analogs with diverse substitution patterns to further explore the chemical space and unlock the full therapeutic potential of this promising scaffold.

References

  • U.S. Patent No. US20110151258A1, "Preparation of ranolazine," Published June 23, 2011.
  • A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT. [Link]

  • Chinese Patent No. CN1915926A, "Method for synthesizing Ranolazine," Published February 21, 2007.
  • "Improved Process For The Total Synthesis Of Ranolazine." Quick Company. [Link]

  • International Patent No. WO2011160396A1, "Method for preparation of ranolazine," Published December 29, 2011.
  • Chinese Patent No. CN119775228A, "A simple method for preparing trimetazidine," Published April 12, 2024.
  • Chinese Patent No. CN103554057A, "Trimetazidine derivative and preparation method thereof," Published February 5, 2014.
  • Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chinese Patent No. CN101575321B, "Production method of trimetazidine and its hydrochloride," Published November 11, 2009.
  • Chinese Patent No. CN102850296B, "Preparation method of trimetazidine," Published January 2, 2013.
  • International Patent No. WO2005021521A1, "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride," Published March 10, 2005.
  • Fujita, Y. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology, 17(1), 19-29. [Link]

  • Brito, M. A., Goulart, M. O., & Neves, J. K. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

  • Lindsley, C. W., et al. (2006). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Chemical Biology, 1(10), 643-653. [Link]

  • U.S. Patent No.
  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed. [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

Sources

Potential therapeutic targets of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targeting Potential of the 1-(Methoxyacetyl)piperazine Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the therapeutic applications of the this compound moiety, a versatile scaffold in modern medicinal chemistry. Rather than possessing intrinsic therapeutic activity, this chemical entity serves as a crucial building block for synthesizing a diverse range of potent and selective modulators of high-value biological targets. We will explore the key therapeutic areas where this scaffold has been successfully deployed, detailing the underlying mechanisms, and providing actionable experimental protocols for target validation and characterization.

Part 1: The this compound Scaffold: A Privileged Fragment in Drug Discovery

The this compound core is a favored structural motif in drug design for several key reasons. The piperazine ring is a common feature in many approved drugs, offering a conformationally constrained, basic nitrogen atom that can be crucial for establishing a key salt-bridge interaction with a target protein, often an aspartate residue in the binding pocket. The methoxyacetyl group provides a neutral, flexible linker that can be oriented to explore different regions of a binding site, while also potentially improving physicochemical properties such as solubility.

This combination of features has enabled the development of compounds targeting a range of protein classes, which will be the focus of this guide.

Part 2: Targeting G-Protein Coupled Receptors (GPCRs) - The D2/5-HT1A Axis

Derivatives of the 1-(aryl)piperazine class, often synthesized using the methoxyacetyl piperazine synthon, are prominent ligands for dopamine D2 and serotonin 5-HT1A receptors.[1][2] These receptors are critical targets in the treatment of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[3] The therapeutic rationale is to modulate dopaminergic and serotonergic neurotransmission to rebalance brain circuitry.

Causality in Ligand Design

The arylpiperazine moiety typically engages with a key aspartate residue in transmembrane helix 3 of these aminergic GPCRs. The choice of the aryl group (e.g., 2-methoxyphenyl) and the linker chain length attached to the second piperazine nitrogen are critical determinants of affinity and selectivity for D2 versus 5-HT1A receptors.[1][4] The goal is often to achieve a specific D2/5-HT1A affinity ratio to optimize antipsychotic efficacy while minimizing extrapyramidal side effects.

Experimental Workflow: Target Engagement Verification

A primary and crucial experiment to confirm that a novel compound engages the intended GPCR target is the radioligand binding assay. This technique quantifies the affinity of the test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor.

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing human D2 or 5-HT1A receptors prep2 Homogenize in ice-cold assay buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store at -80°C prep3->prep4 assay1 Incubate membranes with: 1. Radioligand ([3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) 2. Increasing concentrations of test compound prep4->assay1 assay2 Incubate at 25°C for 60 min assay1->assay2 assay3 Rapidly filter through glass fiber filters assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 assay5 Measure bound radioactivity via liquid scintillation counting assay4->assay5 analysis1 Plot % inhibition vs. log[test compound] assay5->analysis1 analysis2 Fit data to a sigmoidal dose-response curve analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3 analysis4 Calculate Ki (affinity constant) using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for GPCR Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay for D2 and 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • Membranes: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing the human D2 or 5-HT1A receptor.[2]

  • Radioligands: [³H]Spiperone (for D2) and [³H]8-OH-DPAT (for 5-HT1A).[2]

  • Non-specific binding control: Haloperidol (for D2), Serotonin (for 5-HT1A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: Synthesized derivative of this compound.

  • 96-well plates, glass fiber filters, scintillation vials, and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of the high-concentration non-specific control (e.g., 10 µM Haloperidol).

    • Test Compound: 50 µL of each dilution of the test compound.

  • Add Radioligand: Add 50 µL of the radioligand solution (prepared in assay buffer at a final concentration near its Kd, e.g., ~0.3 nM [³H]Spiperone).

  • Add Membranes: Add 100 µL of the membrane preparation (e.g., 10-20 µg protein per well). The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. This allows the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - ([CPM_Compound] - [CPM_NSB]) / ([CPM_Total] - [CPM_NSB]))

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound ClassTarget ReceptorExample RadioligandTypical Ki Range for Potent Ligands
ArylpiperazinesDopamine D2[³H]Spiperone0.5 - 50 nM[1]
ArylpiperazinesSerotonin 5-HT1A[³H]8-OH-DPAT0.4 - 20 nM[4][5]

Part 3: Targeting Epigenetics - Histone Deacetylase (HDAC) Inhibitors

The this compound scaffold has also been incorporated into the linker region of potent Histone Deacetylase (HDAC) inhibitors.[6][7] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. Inhibiting HDACs can restore the expression of tumor suppressor genes, making them a validated target in oncology.[8]

Causality in Inhibitor Design

HDAC inhibitors typically consist of three components: a zinc-binding group (ZBG) like hydroxamic acid, a linker region, and a "cap" group that interacts with the surface of the enzyme. The piperazine moiety is incorporated into the linker to provide conformational rigidity and to establish hydrogen bonds within the active site channel. The choice of the cap group is critical for achieving isoform selectivity (e.g., selective for HDAC6 over other HDACs).[9][10]

G cluster_principle Assay Principle cluster_workflow Experimental Workflow p1 Fluorogenic HDAC Substrate (Acetylated peptide with a fluorophore and quencher) p2 HDAC Enzyme removes acetyl group p1->p2 + HDAC p3 Developer enzyme cleaves the deacetylated substrate p2->p3 + Developer p4 Fluorophore is released from quencher p3->p4 p5 Fluorescence Signal (Proportional to HDAC activity) p4->p5 w1 Add HDAC enzyme, assay buffer, and test compound to wells w2 Incubate for 15 min w1->w2 w3 Add fluorogenic substrate to initiate the reaction w2->w3 w4 Incubate at 37°C for 45 min w3->w4 w5 Add developer solution (containing Trichostatin A to stop HDAC reaction) w4->w5 w6 Incubate for 15 min w5->w6 w7 Read fluorescence (Ex/Em = 360/460 nm) w6->w7

Caption: Workflow for a Fluorometric HDAC Activity Assay.

Protocol: Fluorometric HDAC Activity Assay

Objective: To determine the IC50 value of a test compound against a specific human HDAC isoform.

Materials:

  • Enzyme: Recombinant human HDAC isoform (e.g., HDAC1, HDAC6).

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.

  • Test Compound: Synthesized piperazine-based HDAC inhibitor.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Serially dilute the test compound in assay buffer and add 25 µL to the wells of the 96-well plate. Include a "no inhibitor" control (buffer only) and a "no enzyme" background control.

  • Enzyme Addition: Dilute the HDAC enzyme in assay buffer and add 25 µL to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (diluted in assay buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 45 minutes, protected from light.

  • Reaction Termination: Add 50 µL of the developer solution to each well. This stops the HDAC reaction and initiates the development of the fluorescent signal.

  • Signal Development: Incubate at room temperature for 15 minutes.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" control from all other readings.

  • Calculate the percentage of HDAC activity for each compound concentration relative to the "no inhibitor" control.

  • Plot the % activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound ClassTarget EnzymeExample SubstrateTypical IC50 Range for Potent Inhibitors
Piperazine HydroxamatesPan-HDACBoc-Lys(Ac)-AMC10 - 500 nM[9]
Piperazine HydroxamatesHDAC6 (isoform-selective)Boc-Lys(Ac)-AMC5 - 100 nM[10]

Part 4: Targeting Coagulation - Factor Xa Inhibitors

The piperazine moiety is also a key structural feature in certain classes of direct Factor Xa (FXa) inhibitors.[11] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulants to treat and prevent thromboembolic disorders.[12][13][14][15]

Causality in Inhibitor Design

In these inhibitors, the piperazine core often acts as a central scaffold.[11] One side of the piperazine is typically substituted with a group that binds in the S4 pocket of the FXa active site, while the other side is linked to a moiety that occupies the S1 pocket. The carbonyl oxygen of a keto-piperazine scaffold can form a crucial hydrogen bond with the backbone of Gly219 in the active site, anchoring the inhibitor. The design goal is to achieve high affinity and selectivity for FXa over other serine proteases like thrombin to ensure a favorable safety profile.

Protocol: Chromogenic Factor Xa Inhibition Assay

Objective: To determine the potency (IC50) of a test compound in inhibiting the enzymatic activity of human Factor Xa.

Materials:

  • Enzyme: Purified human Factor Xa.

  • Substrate: A specific chromogenic substrate for FXa (e.g., S-2222).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.

  • Test Compound: Synthesized piperazine-based FXa inhibitor.

  • 96-well clear, flat-bottom plates.

  • Absorbance plate reader.

Procedure:

  • Compound Plating: Add 20 µL of serially diluted test compound to the wells of a 96-well plate. Include "no inhibitor" controls.

  • Enzyme Addition: Add 40 µL of Factor Xa solution (at a final concentration of ~1-2 nM) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the chromogenic substrate S-2222 (at a final concentration of ~200 µM) to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-15 minutes. The rate of color development (Vmax) is proportional to FXa activity.

  • Data Analysis:

    • Determine the reaction rate (slope of the absorbance vs. time plot) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot % inhibition vs. log[compound] and fit to a dose-response curve to determine the IC50.

Compound ClassTarget EnzymeExample SubstrateTypical Ki/IC50 for Potent Inhibitors
Piperazine-basedFactor XaS-22220.5 - 20 nM[13][14]

Part 5: Targeting Bacterial Pathogens

The piperazine nucleus is a well-established pharmacophore in the development of novel antibacterial agents.[16][17][18][19] Its incorporation into various chemical scaffolds can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[20]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus, Escherichia coli.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound: Synthesized piperazine derivative.

  • 96-well sterile, clear, flat-bottom plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Procedure:

  • Compound Preparation: Serially dilute the test compound two-fold across the wells of a 96-well plate using CAMHB (e.g., from 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Compound ClassExample Target BacteriaTypical MIC Range for Active Compounds
Piperazine DerivativesS. aureus, E. coli0.5 - 32 µg/mL[16][20]

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of compounds targeting a wide array of therapeutically relevant proteins. Its utility in generating potent and selective ligands for GPCRs, HDACs, serine proteases, and antibacterial targets underscores its privileged position in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and characterize novel compounds derived from this versatile chemical building block.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). CoLab. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. Available at: [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. Available at: [Link]

  • Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. PubMed. Available at: [Link]

  • Discovery of 1-benzhydryl-piperazine-based HDAC inhibitors with anti-breast cancer activity: Synthesis, molecular modeling, in vitro and in vivo biological evaluation. University of East Anglia. Available at: [Link]

  • Influence of the N-1 Piperazine Substituent on 5-HT1A Receptor Affinity and Selectivity Versus D2 and alpha1 Receptors. Part 6. PubMed. Available at: [Link]

  • Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. Available at: [Link]

  • List of Factor Xa inhibitors. Drugs.com. Available at: [Link]

  • Molecular Structures of Human Factor Xa Complexed With Ketopiperazine Inhibitors: Preference for a Neutral Group in the S1 Pocket. PubMed. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. Available at: [Link]

  • 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. PubMed. Available at: [Link]

  • Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. PubMed. Available at: [Link]

  • Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. NCBI Bookshelf. Available at: [Link]

  • Direct factor Xa inhibitors. Wikipedia. Available at: [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]

Sources

Spectroscopic Fingerprinting of 1-(Methoxyacetyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxyacetyl)piperazine is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. The addition of the methoxyacetyl group at the N1 position significantly influences the molecule's physicochemical properties and, consequently, its biological activity. A thorough understanding of its structural and electronic characteristics is paramount for its application in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule, offering invaluable insights into its structure, functional groups, and fragmentation patterns. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, coupled with expert interpretation and detailed experimental protocols.

Molecular Structure and Conformation

The conformational flexibility of the piperazine ring and the rotational barrier around the amide C-N bond are key determinants of the spectroscopic properties of N-acylpiperazines. The piperazine ring typically adopts a chair conformation to minimize steric strain. Due to the partial double bond character of the amide bond, rotation around the C-N bond is restricted, leading to the possible existence of rotational isomers (rotamers), which can sometimes be observed in NMR spectroscopy, particularly at low temperatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperazine ring, the methylene group of the acetyl moiety, and the methoxy group. Due to the chair conformation of the piperazine ring, the axial and equatorial protons can have slightly different chemical shifts, potentially leading to complex multiplets. Furthermore, the two piperazine rings are not chemically equivalent due to the N-acylation.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.65t, J = 5.0 Hz2HH-3, H-5 (axial/equatorial average)
~ 3.45t, J = 5.0 Hz2HH-2, H-6 (axial/equatorial average)
~ 4.10s2H-CO-CH ₂-O-
~ 3.40s3H-O-CH
~ 2.85t, J = 5.0 Hz2HH-3', H-5' (axial/equatorial average)
~ 2.75t, J = 5.0 Hz2HH-2', H-6' (axial/equatorial average)
~ 1.90br s1HNH

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary.

Interpretation:

  • The piperazine protons are expected to appear as two sets of triplets due to coupling with adjacent methylene protons. The protons on the carbons adjacent to the acylated nitrogen (C2, C6) are typically deshielded compared to those adjacent to the secondary amine (C3, C5).

  • The singlet at approximately 4.10 ppm is characteristic of the methylene protons adjacent to the carbonyl and methoxy groups.

  • The sharp singlet around 3.40 ppm corresponds to the three protons of the methoxy group.

  • A broad singlet for the N-H proton of the piperazine ring is expected, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~ 168.5C =O (Amide carbonyl)
~ 72.0-CO-C H₂-O-
~ 59.0-O-C H₃
~ 45.5C -3, C -5
~ 41.5C -2, C -6

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary.

Interpretation:

  • The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically around 168.5 ppm.

  • The methylene carbon of the methoxyacetyl group will be significantly deshielded by the adjacent oxygen and carbonyl group.

  • The methoxy carbon will appear around 59.0 ppm.

  • The four carbons of the piperazine ring will give two distinct signals, with the carbons alpha to the amide nitrogen (C2, C6) appearing at a slightly different chemical shift than those alpha to the secondary amine (C3, C5).

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock and shim the magnetic field. D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. E->F G Apply Fourier transform, phase correction, and baseline correction. F->G H Reference the spectra to the internal standard (TMS at 0 ppm). G->H I Integrate ¹H signals and pick peaks for both spectra. H->I

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent like CDCl₃ is crucial to avoid large solvent signals that would obscure the analyte's peaks in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard because it gives a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with signals from organic molecules. It provides a reliable reference point for chemical shifts.[1][2]

  • Shimming: The process of "shimming" adjusts the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, well-resolved NMR signals, which is essential for accurate interpretation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3320Medium, broadN-H stretch (secondary amine)
2950-2800Medium-StrongC-H stretch (aliphatic)
~ 1645StrongC=O stretch (amide I band)
~ 1450MediumC-H bend (methylene)
~ 1250StrongC-N stretch (amide III band)
~ 1120StrongC-O-C stretch (ether)

Note: Predicted absorption frequencies are based on typical ranges for the respective functional groups.

Interpretation:

  • The presence of a broad absorption band around 3320 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperazine ring.

  • The strong, sharp peak around 1645 cm⁻¹ is a key diagnostic feature and corresponds to the carbonyl (C=O) stretching of the tertiary amide group (Amide I band).[3]

  • The series of peaks in the 2950-2800 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.

  • A strong band around 1250 cm⁻¹ is characteristic of the C-N stretching vibration of the amide group (Amide III band).

  • The strong absorption around 1120 cm⁻¹ is attributed to the C-O-C stretching of the ether linkage in the methoxyacetyl group.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a drop of neat This compound onto a clean salt plate (e.g., NaCl). B Carefully place a second salt plate on top to create a thin film. A->B C Place the salt plate assembly in the spectrometer's sample holder. B->C D Acquire a background spectrum of the empty spectrometer. C->D E Acquire the sample spectrum. D->E F The instrument software automatically subtracts the background from the sample spectrum. G Label the major absorption peaks with their wavenumbers. F->G

Caption: Standard workflow for IR analysis of a liquid sample.

Causality in Experimental Choices:

  • Salt Plates: Materials like NaCl or KBr are used for the sample plates because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).[4][5]

  • Neat Sample: For a liquid sample, running it "neat" (without a solvent) is preferred to avoid interference from solvent absorption bands, which could mask important signals from the analyte.[4]

  • Background Spectrum: A background spectrum of the ambient atmosphere (containing CO₂ and water vapor) is collected and subtracted from the sample spectrum to ensure that the final spectrum only shows the absorptions of the compound of interest.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum (Electron Ionization)

  • Molecular Ion (M⁺): m/z = 158.11

  • Key Fragments:

    • m/z = 113: Loss of the methoxyacetyl group (•OCH₂CO)

    • m/z = 85: Cleavage of the piperazine ring

    • m/z = 73: [CH₂OCH₃CO]⁺ fragment

    • m/z = 56: [C₄H₈N]⁺ fragment from piperazine ring cleavage

    • m/z = 43: [CH₃CO]⁺ fragment (acetyl cation)

Note: The molecular weight is calculated based on the most abundant isotopes. The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical species.

Interpretation of Fragmentation:

Under electron ionization, the this compound molecule will be ionized to form a molecular ion (M⁺). This high-energy ion will then undergo fragmentation. The most likely fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atoms and the carbonyl group, as these lead to the formation of relatively stable fragments. Cleavage of the exocyclic C-N bond can result in the loss of the methoxyacetyl group. Fragmentation of the piperazine ring itself is also a common pathway for piperazine derivatives.[6]

MS_Fragmentation mol [this compound]⁺ (m/z = 158) frag1 [C₅H₉N₂O]⁺ (m/z = 113) mol->frag1 - •OCH₂CO frag2 [C₄H₉N₂]⁺ (m/z = 85) mol->frag2 - CH₂OCH₂CO frag3 [C₃H₅O₂]⁺ (m/z = 73) mol->frag3 - C₄H₉N₂• frag4 [C₄H₈N]⁺ (m/z = 56) frag2->frag4 - CH₂NH

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection A Introduce a small amount of the volatile sample into the high-vacuum source of the mass spectrometer. B Bombard the gaseous sample molecules with a high-energy beam of electrons (~70 eV). A->B C Accelerate the resulting ions into a mass analyzer (e.g., quadrupole). B->C D Separate the ions based on their mass-to-charge (m/z) ratio. C->D E The separated ions are detected, and a mass spectrum is generated. D->E

Caption: General workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

  • High Vacuum: A high vacuum environment is necessary to prevent collisions between ions and gas molecules, which would interfere with their path to the detector.[7]

  • 70 eV Electron Beam: This is a standard energy for EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, creating a characteristic and library-searchable mass spectrum.[7][8]

  • Mass Analyzer: A quadrupole mass analyzer uses a combination of radio frequency and direct current voltages to allow only ions of a specific m/z ratio to pass through to the detector at any given time, enabling the separation of ions based on their mass.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The predicted NMR, IR, and MS spectra, along with their detailed interpretations, serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this compound. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring scientific rigor and reproducibility. By understanding the intricate relationship between the molecular structure and its spectroscopic output, scientists can confidently identify and characterize this compound, paving the way for its further exploration in medicinal chemistry and drug development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

  • Quantum Analytics. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-(2-methoxyphenyl)-4-acetyl. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13C and 1H NMR spectrum of MPP. Retrieved from [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2488.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

In the realm of modern drug discovery and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific scrutiny. Central to this journey is a comprehensive understanding of a compound's fundamental physicochemical properties. Among these, solubility and stability stand as two of the most critical pillars that dictate a molecule's developability, formulation, and ultimately, its therapeutic efficacy and safety. This guide provides an in-depth technical exploration of the solubility and stability of 1-(Methoxyacetyl)piperazine, a versatile piperazine derivative and a key building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, the intent of this document is not merely to present data, but to provide a cohesive narrative grounded in scientific principle and practical application. We will delve into the "why" behind the "how," offering insights into the causal relationships that govern the behavior of this molecule. Every protocol described herein is designed as a self-validating system, rooted in the authoritative guidelines of the International Council for Harmonisation (ICH). This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to anticipate challenges, design robust experimental plans, and interpret data with confidence.

Physicochemical Profile of this compound and Its Analogs

A foundational understanding of a molecule's intrinsic properties is paramount. While comprehensive experimental data for this compound is not extensively published, we can construct a reliable profile by examining its own predicted properties alongside the empirical data of its closest structural analogs, 1-Acetylpiperazine and 1-Formylpiperazine. The acetyl and formyl derivatives serve as excellent surrogates for predicting the behavior of the methoxyacetyl variant, particularly concerning the impact of the N-acyl group on the piperazine ring.

PropertyThis compound1-Acetylpiperazine[][2][3]1-Formylpiperazine[4][5][6]
Molecular Formula C₇H₁₄N₂O₂C₆H₁₂N₂OC₅H₁₀N₂O
Molecular Weight 158.20 g/mol 128.17 g/mol 114.15 g/mol
Appearance Predicted: Liquid or low melting solidClear light yellow liquid after meltingColorless to slightly yellow clear liquid
Boiling Point 284.1 °C (Predicted)257.9 °C264-266 °C
Density 1.071 g/cm³ (Predicted)1.027 g/cm³1.107 g/mL
pKa (Predicted) 8.377.9 - 8.508.58
Aqueous Solubility High (inferred)210 g/L (20°C)[2]Data not available, expected to be high

Table 1: Comparative Physicochemical Properties.

The N-acyl substitution on the piperazine ring significantly influences the molecule's basicity. The predicted pKa of this compound (8.37) is in line with that of its analogs, indicating that the secondary amine on the piperazine ring remains the primary basic center. This pKa value is a critical determinant of the molecule's solubility in aqueous media at varying pH levels.

Aqueous and Organic Solubility Profile

The solubility of an API or intermediate is a critical factor that influences everything from reaction kinetics in synthesis to bioavailability in a final drug product. The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility[7].

Aqueous Solubility

Based on the high aqueous solubility of the parent piperazine and its N-acetyl analog (210 g/L)[2], this compound is anticipated to be freely soluble in water and other polar protic solvents. The presence of two nitrogen atoms capable of hydrogen bonding with water, in addition to the carbonyl oxygen, contributes to its hydrophilic character.

The pH of the aqueous medium will have a pronounced effect on the solubility of this compound. In acidic conditions (pH < pKa), the secondary amine will be protonated, forming a highly soluble cationic species. Conversely, in basic conditions (pH > pKa), the molecule will exist in its less soluble free base form. A comprehensive understanding of this pH-solubility profile is essential for developing aqueous-based formulations or purification protocols.

Organic Solubility

The solubility in organic solvents is dictated by a balance of the molecule's polarity and its ability to interact with the solvent. For this compound, a qualitative solubility profile can be inferred from its structure and the behavior of similar compounds.

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe molecule can act as both a hydrogen bond donor (N-H) and acceptor (N, C=O, C-O-C), leading to strong interactions with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the molecule.
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents are less polar and less effective at solvating the more polar regions of the molecule.
Ethers Tetrahydrofuran (THF), Diethyl EtherLowThe low polarity and limited hydrogen bonding capability of ethers result in poor solvation.
Non-Polar Hexane, TolueneVery Low / InsolubleThe significant difference in polarity between the solute and solvent leads to minimal interaction and poor solubility.

Table 2: Inferred Solubility Profile in Common Organic Solvents.

Experimental Determination of Solubility: The Shake-Flask Method

To move from inference to empirical data, the "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is robust, reliable, and provides a thermodynamically accurate measure of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B C Allow solid to settle or centrifuge B->C D Withdraw a clear aliquot of the supernatant C->D E Dilute the aliquot with a suitable solvent D->E F Quantify concentration using a validated analytical method (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask solubility determination method.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the solvents of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials to expedite separation.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from a stock solution of known concentration.

  • Calculation: Calculate the solubility, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Chemical Stability Profile

The chemical stability of a molecule is not an inherent property but rather its resistance to degradation under various environmental conditions. Understanding these degradation pathways is a regulatory requirement and is fundamental to ensuring the safety and efficacy of a drug product. Forced degradation studies, as outlined in ICH guidelines (Q1A)[8], are the cornerstone of this evaluation.

Predicted Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation:

  • Amide Bond: The acetyl group attached to the piperazine nitrogen can undergo hydrolysis, particularly under acidic or basic conditions, to yield piperazine and methoxyacetic acid.

  • Secondary Amine: The N-H group on the piperazine ring is susceptible to oxidation, potentially forming N-oxides or other oxidative products.

  • Ether Linkage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

  • Piperazine Ring: The ring itself can undergo oxidative degradation, leading to ring-opening products. Studies on piperazine have identified degradation products such as N-formylpiperazine (FPZ) and ethylenediamine (EDA) under oxidative conditions[9][10].

Forced Degradation Studies: A Framework for Stability Assessment

The objective of forced degradation is to intentionally stress the molecule to generate degradation products and identify the likely degradation pathways. This information is then used to develop and validate a stability-indicating analytical method.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze stressed samples by HPLC-UV/MS A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (ICH Q1B light exposure) E->F G Identify and characterize degradation products F->G H Develop and validate a stability-indicating method F->H I Establish degradation pathways G->I Parent This compound Stock Solution Parent->A Parent->B Parent->C Parent->D Parent->E

Sources

An In-depth Technical Guide to the Safe Handling of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-(Methoxyacetyl)piperazine and its common salt forms. It is intended for researchers, chemists, and drug development professionals who work with this compound in a laboratory setting. The causality behind each safety protocol is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Compound Profile and Inherent Risks

This compound is a piperazine derivative utilized as a building block in medicinal chemistry and pharmaceutical development. Its reactivity is centered around the secondary amine in the piperazine ring, making it a valuable synthon. However, the chemical properties that make it useful also necessitate stringent safety protocols. The primary risks associated with this compound and its hydrochloride salt are significant irritation to the skin, eyes, and respiratory tract.[1][2][3]

The core principle of safe handling is the prevention of direct contact and aerosol generation. Understanding the "why" behind these precautions is critical. Piperazine derivatives can be sensitizers, and repeated exposure, even at low levels, may lead to allergic reactions.[4][5] Therefore, treating this compound with a high degree of caution from initial receipt to final disposal is paramount.

Hazard Identification and Classification

Regulatory bodies have classified this compound and its salts based on comprehensive toxicological data. The Globally Harmonized System (GHS) provides a clear framework for understanding these hazards.

Signal Word: Warning[1][3][6]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][6]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[1][2][3][6]

These classifications are not merely administrative; they are based on the compound's ability to disrupt biological tissues upon contact. Skin contact can lead to redness, itching, and inflammation.[1][7] Eye contact is particularly dangerous and can cause significant, potentially lasting, damage.[1][7] Inhalation of dust or aerosols can irritate the entire respiratory system, from the nasal passages to the lungs.[1]

Hazard Class GHS Category Description of Risk
Skin Corrosion/IrritationCategory 2The compound is an irritant upon skin contact, capable of causing inflammation and redness.[1][2]
Serious Eye Damage/IrritationCategory 2APoses a serious risk of irritation upon contact with the eyes.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3Inhalation may lead to irritation of the respiratory tract.[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in a multi-layered approach, starting with engineering controls and supplemented by robust PPE. The causality is simple: first, design the environment to minimize exposure; second, protect the individual from any residual risk.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and handling of this compound as a solid or in solution must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust or vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled.[8]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][9] Their proximity is critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during large-scale transfers or when handling the material under pressure.[8]

  • Hand Protection: Impervious gloves, such as nitrile, are mandatory.[8][10] It is crucial to inspect gloves for any signs of degradation or punctures before each use. After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands must be washed thoroughly.[8]

  • Skin and Body Protection: A lab coat is required to protect against incidental skin contact.[6][10] For larger quantities or procedures with a higher risk of spills, chemically resistant aprons or coveralls should be considered.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with a particulate filter (such as an N95 or P100) is necessary.[6]

Laboratory Handling and Storage Protocols

A systematic workflow is essential for minimizing risk. The following diagram and protocols outline a self-validating system for handling this compound.

G cluster_prep Preparation & Gowning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal VerifyHood Verify Fume Hood Certification & Airflow DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) VerifyHood->DonPPE 1. Environment Check Weigh Weigh Solid Carefully (Minimize Dust) DonPPE->Weigh 2. Begin Work Dissolve Dissolve or React (Use Closed System if Possible) Weigh->Dissolve Store Store Securely Weigh->Store Return unused chemical Transfer Transfer Solutions (Use Secondary Containment) Dissolve->Transfer Decontaminate Decontaminate Glassware & Work Surfaces Transfer->Decontaminate 3. Conclude Work DisposeWaste Dispose of Waste in Designated, Labeled Container Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste->DoffPPE

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, verify that the fume hood is operational and that all necessary PPE is available and in good condition.

  • Aliquotting: When weighing the solid, use a spatula and weigh paper within the fume hood. Avoid creating dust clouds.[12] Close the primary container immediately after removing the required amount.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, allow it to cool before sealing the vessel.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water.[8][12]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][6][9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] The rationale is to prevent unwanted and potentially hazardous reactions.

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate them.

  • Inhalation: Move the person to fresh air immediately.[1][6][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if possible) and seek immediate medical attention.[1][13]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6][7] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[1][7][9] Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and have the person drink one or two glasses of water.[4] Seek immediate medical attention.[7][14]

Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but contain the spill to the smallest possible area.

  • Protect: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[6] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.

  • Report: Report the incident to the appropriate safety officer.

Fire-Fighting Measures
  • While the compound itself may not be highly flammable, it can burn.[12]

  • Use appropriate extinguishing media for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[3][12]

  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products, which may include oxides of nitrogen and carbon.[6][9][14]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • 1-(4-Methoxyphenyl)piperazine. PubChem. [Link]

  • First Aid Measures For Piperazine. (2023, November 30). BIOSYNCE. [Link]

  • 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1-(Methoxyacetyl)piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(Methoxyacetyl)piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold." Its frequent appearance in FDA-approved drugs is a testament to its remarkable utility.[1][2] The two nitrogen atoms at positions 1 and 4 provide a unique combination of properties: they can act as hydrogen bond acceptors, their basicity can be fine-tuned to modulate aqueous solubility and pharmacokinetic profiles, and they offer two distinct points for synthetic diversification.[1] This structural flexibility allows medicinal chemists to orient pharmacophoric elements in precise three-dimensional arrangements to optimize interactions with biological targets.[3]

The introduction of an N-acyl group, specifically a methoxyacetyl moiety, further refines the scaffold's properties. The methoxy group is a valuable tool in drug design, known to enhance metabolic stability, improve membrane permeability, and participate in crucial hydrogen bonding interactions within target binding sites.[3] The acetyl linker provides a short, conformationally restrained connection to the piperazine core. The resulting this compound moiety thus represents a versatile building block, combining the favorable pharmacokinetic attributes of piperazine with the advantageous physicochemical properties of the methoxyacetyl group. This scaffold is an excellent starting point for generating libraries of novel compounds aimed at a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Synthetic Strategy: Selective Mono-N-Acylation

The primary challenge in synthesizing this compound is achieving selective mono-acylation. Since piperazine possesses two equally reactive secondary amine nitrogens, the reaction with an acylating agent like methoxyacetyl chloride can lead to a mixture of mono-acylated, di-acylated, and unreacted starting material. Several robust strategies have been developed to overcome this challenge.

G cluster_workflow General Workflow Protect N-Boc Protection Selective_Step Selective Mono-Functionalization Protect->Selective_Step Method 1 Protonate In Situ Mono-Protonation Protonate->Selective_Step Method 2 Excess Excess Piperazine Excess->Selective_Step Method 3 Flow Flow Chemistry Flow->Selective_Step Method 4 Start Piperazine Start->Selective_Step Acylation Acylation with Methoxyacetyl Chloride Selective_Step->Acylation Leads to Product This compound Acylation->Product caption Figure 1. Key strategies for selective mono-acylation of piperazine.

Figure 1. Key strategies for selective mono-acylation of piperazine.

  • N-Boc Protection/Deprotection: This is a highly reliable, multi-step method that offers excellent selectivity. One nitrogen is temporarily protected with a tert-butyloxycarbonyl (Boc) group, directing acylation to the free nitrogen. Subsequent acidic deprotection yields the desired mono-acylated product.[4]

  • In Situ Mono-Protonation: A more atom-economical, one-pot approach involves reacting piperazine with one equivalent of a strong acid. The resulting mono-salt deactivates one nitrogen towards acylation, allowing the free base nitrogen to react selectively.[5]

  • Stoichiometric Control (Excess Piperazine): Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the methoxyacetyl chloride statistically favors the formation of the mono-acylated product. The challenge with this method lies in the subsequent removal of excess piperazine during purification.[4]

For this guide, we will detail the protocol using the in situ mono-protonation method, which offers a good balance of efficiency, selectivity, and operational simplicity.

Experimental Protocols

Protocol 1: Synthesis of this compound via In Situ Mono-Protonation

This protocol is based on established methods for the mono-acylation of symmetrical diamines.[5][6] The principle relies on the deactivation of one piperazine nitrogen by protonation, directing the acylation to the remaining nucleophilic nitrogen.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
PiperazineC₄H₁₀N₂86.14≥99%Sigma-AldrichHygroscopic, store in a desiccator.
Methoxyacetyl ChlorideC₃H₅ClO₂108.52≥97%Sigma-AldrichCorrosive, moisture-sensitive. Handle in a fume hood.[7][8]
Hydrochloric Acid (conc.)HCl36.46~12 M (37%)Fisher ScientificCorrosive.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Acros OrganicsUse from a sealed bottle or dried over CaH₂.
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%Sigma-AldrichCorrosive, handle in a fume hood.
Sodium Bicarbonate (aq.)NaHCO₃84.01Saturated Solution-For work-up.
Magnesium SulfateMgSO₄120.37Anhydrous-For drying organic phase.

Reaction Scheme:

Figure 2. Synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperazine (8.61 g, 100 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the piperazine is fully dissolved.

  • Protonation: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: In a separate dry flask, prepare a solution of methoxyacetyl chloride (5.43 g, 50 mmol, 1.0 eq) in anhydrous DCM (25 mL). Add this solution to the dropping funnel.

  • Base Addition: Add triethylamine (TEA, 10.6 g, 14.6 mL, 105 mmol, 2.1 eq) to the reaction mixture.

  • Reaction: Add the methoxyacetyl chloride solution dropwise from the dropping funnel to the stirred piperazine solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the methoxyacetyl chloride is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield this compound as a clear oil or low-melting solid.

Causality and Optimization:

  • Why excess piperazine? Although this protocol uses a more controlled protonation strategy, starting with a slight excess of piperazine (2 eq.) helps to ensure the complete consumption of the valuable acyl chloride and can buffer against any minor formation of the di-acylated product.

  • Why 0 °C? The acylation reaction is exothermic. Performing the addition at low temperature controls the reaction rate, improves selectivity for mono-acylation, and minimizes potential side reactions.[4]

  • Why Triethylamine? Two equivalents of base are required: one to neutralize the HCl generated from the acyl chloride and another to free the second equivalent of piperazine from its hydrochloride salt, making it available to act as a base.

  • Troubleshooting: If di-acylation is a significant issue, consider using a Boc-protection strategy (Protocol 2) for higher selectivity, or employ a continuous flow chemistry setup which allows for precise control over stoichiometry and reaction time.[4]

Protocol 2: High-Selectivity Synthesis via N-Boc Protection

For applications requiring the highest purity and minimal di-acylated byproduct, a protection-acylation-deprotection sequence is recommended.[4]

  • Mono-Boc Protection: React piperazine (2.0 eq) with di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM. After stirring for 20-24 hours, purify 1-Boc-piperazine by column chromatography.

  • Acylation: Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM, cool to 0 °C, and add methoxyacetyl chloride (1.0 eq) dropwise. Purify the resulting N-(methoxyacetyl)-N'-Boc-piperazine.

  • Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc group, yielding the final product, typically as a salt.

Data Presentation & Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques. The following data are based on the closely related and well-characterized analogue, 1-acetylpiperazine , and serve as an expected profile.[3][9]

Table 1: Physicochemical and Expected Spectral Data

ParameterExpected Value for Analogue (1-Acetylpiperazine)Predicted Value for this compound
Molecular Formula C₆H₁₂N₂OC₇H₁₄N₂O₂
Molecular Weight 128.17 g/mol 158.20 g/mol
Appearance Clear light yellow liquid after meltingClear oil or low-melting solid
Melting Point 31-34 °CExpected to be in a similar range
Boiling Point 110-112 °C (at reduced pressure)Expected to be higher due to increased MW
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.55 (t, 2H), 3.45 (t, 2H), 2.85 (t, 2H), 2.75 (t, 2H), 2.05 (s, 3H), 1.70 (br s, 1H, NH)δ (ppm): ~4.0 (s, 2H, -O-CH₂-CO), ~3.6 (m, 4H), ~3.4 (s, 3H, -OCH₃), ~2.9 (m, 4H), ~2.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 169.0 (C=O), 45.8, 45.4, 44.9, 41.5 (piperazine CH₂), 21.4 (CH₃)δ (ppm): ~168 (C=O), ~72 (-O-CH₂-), ~59 (-OCH₃), ~46, ~45, ~44, ~42 (piperazine CH₂)
Mass Spec (ESI-MS) [M+H]⁺ = 129.1[M+H]⁺ = 159.1
IR (KBr, cm⁻¹) ~1640 (Amide C=O stretch), ~3300 (N-H stretch)~1650 (Amide C=O stretch), ~3300 (N-H stretch), ~1120 (C-O stretch)

Note: The predicted NMR shifts for this compound are estimations. The key diagnostic signals will be the singlet for the methoxy protons (~3.4 ppm), the singlet for the methylene protons adjacent to the oxygen (~4.0 ppm), and the distinct sets of triplets/multiplets for the piperazine ring protons.

Characterization Workflow:

Figure 3. Post-synthesis characterization workflow.

Safety & Handling

  • Methoxyacetyl chloride is corrosive, flammable, and toxic if inhaled. It causes severe skin burns and eye damage. It is also moisture-sensitive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][8] Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area under an inert atmosphere.[7]

  • Piperazine is hygroscopic and can cause skin irritation. Handle with gloves and safety glasses.

  • Triethylamine and concentrated HCl are corrosive and should be handled with care inside a fume hood.

Conclusion

The this compound scaffold is a valuable building block for drug discovery, offering a synthetically accessible core that combines the beneficial pharmacokinetic properties of the piperazine ring with the drug-like characteristics of the methoxyacetyl group. The protocols detailed herein provide robust and scalable methods for its synthesis. By leveraging these techniques, researchers can efficiently generate diverse libraries of novel piperazine derivatives, accelerating the identification of new lead compounds and advancing the development of next-generation therapeutics.

References

  • Krishna Solvechem Ltd. Methoxyacetyl Chloride MSDS. (Accessed Jan 17, 2026). [Link]

  • PubChem. 1-Acetylpiperazine Compound Summary. (Accessed Jan 17, 2026). [Link]

  • Synthelita. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. (2016-11-21). [Link]

  • Yilmaz, F., & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Accessed Jan 17, 2026). [Link]

  • Sharma, A., et al. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. (2020-07-28). [Link]

  • NIST. Piperazine, 1-(2-methoxyphenyl)-4-acetyl. NIST WebBook. [Link]

  • NIST. 1-(4-methoxyphenyl)piperazine, acetyl. NIST WebBook. [Link]

  • PubChemLite. Piperazine, 1,4-bis(methoxyacetyl)-. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. (2025-08-06). [Link]

  • PubMed. The medicinal chemistry of piperazines: A review. (2024-06-01). [Link]

  • ResearchGate. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • ResearchGate. 1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. [Link]

  • PubMed Central. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. [Link]

  • Royal Society of Chemistry. Supporting Information for .... [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • ResearchGate. Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. (2025-08-07). [Link]

Sources

Application Notes and Protocols for 1-(Methoxyacetyl)piperazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(Methoxyacetyl)piperazine in Drug Scaffolding

In the landscape of modern medicinal chemistry, the piperazine ring is celebrated as a "privileged scaffold."[1] Its six-membered heterocyclic structure, with two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[1][2] The utility of the piperazine moiety lies in its unique capacity to modulate the physicochemical properties of a molecule, often enhancing aqueous solubility, oral bioavailability, and overall pharmacokinetic (PK) profile.[3][4]

This guide focuses on a particularly valuable derivative: This compound . This intermediate combines the foundational benefits of the piperazine core with the strategic advantages of a methoxyacetyl group. The methoxy group (-OCH₃) is not merely a simple substituent; it is frequently incorporated by medicinal chemists to influence ligand-target binding, enhance metabolic stability, and improve absorption, distribution, metabolism, and excretion (ADME) parameters.[5][6] The methoxy group can act as a hydrogen bond acceptor and its presence can alter the electronic properties and solubility of the parent molecule.[5]

By pre-installing the methoxyacetyl group onto the piperazine ring, this compound offers a streamlined building block for creating complex pharmaceutical agents. This approach simplifies multi-step syntheses and provides a reliable scaffold for introducing further diversity at the second nitrogen atom.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a pharmaceutical intermediate. We will explore its chemical rationale, provide detailed, field-proven protocols for its application, and present the necessary safety and handling information to ensure its proper use in a laboratory setting.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is foundational to its successful and safe application in any synthetic workflow.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 95550-06-4[7][8]
Molecular Formula C₇H₁₄N₂O₂[7][8]
Molecular Weight 158.20 g/mol [9]
Appearance Not specified (typically an oil or low-melting solid)Inferred
Purity ≥97% (typical commercial grade)[9]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[10]
Safety & Handling: A Self-Validating System

Core Hazards (based on analogous compounds):

  • Skin Corrosion/Irritation: Piperazine and its derivatives are known to cause skin irritation or severe burns upon contact.[1]

  • Serious Eye Damage/Irritation: Direct contact can cause serious and potentially permanent eye damage.[1]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat must be worn. Ensure full skin coverage.

Handling & Storage Protocols:

  • Work Area: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: When transferring the reagent, avoid generating mists or aerosols.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[10]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect and place in a sealed container for proper disposal.[10]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Application Profile: Synthesis of a Ranolazine Analogue

To illustrate the utility of this compound, we will detail its application in the synthesis of a structural analogue of Ranolazine . Ranolazine is an anti-anginal medication whose structure features a core piperazine ring N-substituted with an acetamide group on one side and a hydroxypropoxy-phenyl group on the other.[11] The established synthesis of Ranolazine utilizes the key intermediate N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[1][5]

By substituting this intermediate with this compound, we can efficiently synthesize a novel analogue, demonstrating the modularity and strategic advantage of our target building block. The key reaction is the N-alkylation of the secondary amine on this compound via a ring-opening reaction with an epoxide.

Workflow for Ranolazine Analogue Synthesis

The following diagram illustrates the logical flow from starting materials to the final product, highlighting the central role of this compound.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Process & Outcome A This compound (Intermediate) C N-Alkylation via Epoxide Ring-Opening A->C B 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Alkylating Agent) B->C D Reaction Work-up & Purification C->D Crude Product E Final Product: Ranolazine Analogue D->E Purified Product

Caption: Synthetic workflow for a Ranolazine analogue.

Experimental Protocol: N-Alkylation via Epoxide Ring-Opening

This protocol details the reaction of this compound with 1-(2-methoxyphenoxy)-2,3-epoxypropane. This reaction is analogous to a key step in several patented Ranolazine syntheses.[1][3] The nucleophilic secondary amine of the piperazine attacks the terminal carbon of the epoxide, leading to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond.

Causality Behind Experimental Choices:
  • Solvent: Isopropanol is chosen as a common, effective solvent for this type of reaction, facilitating the dissolution of both reactants. Methanol or ethanol can also be used.[1]

  • Temperature: The reaction is performed at reflux to provide the necessary activation energy for the epoxide ring-opening, which can be sluggish at room temperature.[1]

  • Stoichiometry: A slight excess of the epoxide is often not required, but a 1:1 molar ratio is a good starting point. The reaction typically proceeds cleanly to the mono-alkylated product due to the deactivating effect of the first substitution.

  • Work-up: The work-up procedure is designed to remove unreacted starting materials and byproducts. An aqueous wash can remove any water-soluble impurities, and purification by column chromatography ensures the isolation of the high-purity final product.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 1.58 g, 10 mmol).

    • Add isopropanol (e.g., 50 mL) to the flask and stir until the intermediate is fully dissolved.

  • Addition of Reactant:

    • Add 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0 eq., e.g., 1.80 g, 10 mmol) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 3-6 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 50 mL).

    • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final Ranolazine analogue as a pure compound.

Table 2: Representative Reaction Data

ParameterValueNotes
Scale 10 mmolProtocol is scalable with appropriate adjustments.
Reaction Time 3-6 hoursMonitor by TLC/LC-MS for completion.
Typical Yield 70-85%Yields are based on analogous reactions and may vary.[1]
Purity (Post-Chroma.) >98%Assessed by HPLC or ¹H NMR.

Conclusion and Future Perspectives

This compound stands as a potent and versatile intermediate for pharmaceutical research and development. Its pre-functionalized structure offers a strategic advantage, simplifying synthetic routes to complex molecules. The successful application in a Ranolazine-analogue synthesis, as detailed in this guide, underscores its potential in creating novel chemical entities with desirable drug-like properties. The combination of the pharmacokinetically favorable piperazine core with the ADME-modulating methoxyacetyl group makes this building block a valuable tool in the arsenal of the modern medicinal chemist. Future applications will undoubtedly see this intermediate employed in the synthesis of a wide array of therapeutic agents, leveraging its unique structural and functional attributes to address diverse biological targets.

References

  • Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved January 17, 2026, from [Link]

  • Cheméo. (n.d.). Piperazine, 1-(2-methoxyphenyl)-4-acetyl - Chemical & Physical Properties. Retrieved January 17, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved January 17, 2026, from [Link]

  • IJNRD. (n.d.). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved January 17, 2026, from [Link]

  • Patsnap Eureka. (2007). Method for synthesizing Ranolazine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 17, 2026, from [Link]

  • King-Pharm. (n.d.). 95550-06-4 this compound. Retrieved January 17, 2026, from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). Piperazine, 1-(methoxyacetyl)- (9CI). Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved January 17, 2026, from [Link]

  • Aarti Pharmalabs Limited. (n.d.). 1-(2-Methoxy phenoxy)-2,3-epoxy propane. Retrieved January 17, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved January 17, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Methoxyacetylfentanyl. Retrieved January 17, 2026, from [Link]

  • PMC - PubMed Central. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Retrieved January 17, 2026, from [Link]

  • CAS.org. (n.d.). 1-Acetylpiperazine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine. Retrieved January 17, 2026, from [Link]

  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Retrieved January 17, 2026, from [Link]

  • PMC - PubMed Central. (2025). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2012). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved January 17, 2026, from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 17, 2026, from [Link]

Sources

Topic: High-Sensitivity Quantification of 1-(Methoxyacetyl)piperazine: A Guide to Method Selection, Protocol Development, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 1-(Methoxyacetyl)piperazine, a key intermediate and potential impurity in pharmaceutical manufacturing.[1][2] Given the regulatory scrutiny on process-related impurities, particularly those with potential genotoxic properties, robust and sensitive analytical methods are paramount for ensuring drug safety and quality.[3][4] This document details two primary analytical approaches: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline a complete method validation strategy compliant with International Council on Harmonisation (ICH) guidelines.[5]

Introduction: The Analytical Imperative for this compound

This compound is a synthetic building block used in the synthesis of various active pharmaceutical ingredients (APIs).[6] As a process intermediate or a potential by-product, its presence in the final drug substance must be carefully controlled.[7] Regulatory bodies like the FDA and EMA have stringent requirements for the control of such impurities.[4] If an impurity is flagged for potential genotoxicity, a Threshold of Toxicological Concern (TTC) is often applied, typically mandating control at levels as low as 1.5 µ g/day total intake.[][9] This necessitates analytical methods capable of achieving limits of quantification (LOQ) in the parts-per-million (ppm) range relative to the API.

The primary analytical challenge with this compound, like many small piperazine derivatives, is its lack of a strong native chromophore, rendering conventional HPLC with UV detection insufficiently sensitive for trace-level analysis.[9][10] Therefore, more sophisticated techniques are required. This guide focuses on mass spectrometry-based methods, which provide the necessary sensitivity and selectivity to meet rigorous regulatory expectations.

Strategic Approach to Method Selection

The choice of analytical technique is dictated by the analyte's physicochemical properties, the required sensitivity, and the sample matrix. For this compound, both LC-MS/MS and GC-MS are powerful and suitable options.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for non-volatile, polar, and thermally labile compounds.[4] It offers exceptional sensitivity and selectivity, making it ideal for quantifying trace-level impurities in complex API matrices without the need for derivatization.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds.[12] While this compound may not be highly volatile, GC-MS can be an excellent choice, often providing high chromatographic efficiency and clear mass spectra for structural confirmation.[13][14]

The following diagram illustrates the decision-making logic for method selection.

MethodSelection Start Quantify This compound CheckVolatility Is the analyte and matrix suitable for GC temperatures? Start->CheckVolatility CheckSensitivity Is sub-ppm sensitivity required? CheckVolatility->CheckSensitivity Yes LCMS LC-MS/MS (Primary Recommendation) CheckVolatility->LCMS No (Thermally Labile) CheckSensitivity->LCMS Yes (Highest Sensitivity) GCMS GC-MS (Alternative) CheckSensitivity->GCMS No Report Report Results LCMS->Report GCMS->Report

Caption: Decision logic for selecting an analytical method.

Protocol 1: High-Sensitivity LC-MS/MS Quantification

This method is designed for ultra-trace quantification and is considered the gold standard for genotoxic impurity analysis.[4][11]

Principle

The sample is dissolved and separated using reverse-phase liquid chromatography. The analyte is then ionized using Electrospray Ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the API and other matrix components.[15][16]

Materials and Instrumentation
  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Standards: Certified reference standard of this compound.

  • Analytical Column: C18 reverse-phase column (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm) or equivalent.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Acetonitrile:Water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution (10 mg/mL of API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition. Rationale: Preparing the sample in the mobile phase minimizes peak distortion.

LC-MS/MS Instrumental Conditions
ParameterRecommended SettingCausality and Justification
LC System
ColumnWaters Acquity HSS T3 (100 x 2.1 mm, 1.8 µm)C18 chemistry provides good retention for moderately polar compounds. The T3 bonding offers stability and balanced retention for polar analytes.
Mobile Phase A0.1% Formic Acid in WaterFormic acid provides a proton source to promote efficient ionization in positive ESI mode and improves chromatographic peak shape.[16]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good elution strength for reverse-phase chromatography.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.
Gradient5% B to 95% B over 5 min, hold for 2 min, return to initial conditionsA gradient is necessary to elute the analyte with a good peak shape while ensuring elution of any less polar components from the API matrix.
Injection Volume5 µLA small injection volume minimizes column overload, especially with a high-concentration API sample.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
MS/MS System
Ionization ModeESI PositiveThe two nitrogen atoms in the piperazine ring are basic and readily accept a proton, leading to strong signal intensity in positive mode.[16]
Capillary Voltage3.5 kVOptimizes the spray for efficient ion generation.
Source Temperature150 °CA standard temperature to aid in desolvation without causing thermal degradation.
Desolvation Temp.400 °CCrucial for removing solvent from the ESI droplets to release gas-phase ions.
MRM TransitionsPrecursor Ion [M+H]⁺: m/z 159.1. Product Ions: Monitor at least two transitions (e.g., m/z 87.1, m/z 57.1)The precursor is the protonated molecule. Product ions are generated by fragmentation and are specific to the analyte structure, ensuring high selectivity.
Collision EnergyOptimize experimentally for each transitionThe energy required to induce fragmentation is compound-specific and must be tuned to maximize the signal of the product ions.

Protocol 2: GC-MS Quantification

This protocol is a robust alternative, particularly useful in labs where GC-MS is the primary platform for impurity analysis.[17]

Principle

The sample is dissolved in a suitable solvent and injected into the gas chromatograph. The analyte is vaporized and separated from other components based on its boiling point and interaction with the GC column stationary phase. The eluted analyte enters the mass spectrometer, is ionized by Electron Ionization (EI), and detected based on its characteristic mass-to-charge ratio.

Materials and Instrumentation
  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

  • Reagents: Dichloromethane (GC grade), Methanol (GC grade).

  • Standards: Certified reference standard of this compound.

  • GC Column: Mid-polarity column such as a DB-17 (50%-Phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) or equivalent.[17]

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with Dichloromethane.

  • Sample Solution (10 mg/mL of API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane. Note: Ensure the API is soluble and does not interfere with the analysis.

GC-MS Instrumental Conditions
ParameterRecommended SettingCausality and Justification
GC System
ColumnDB-17 (30 m x 0.25 mm, 0.25 µm)A mid-polarity column provides good selectivity for compounds containing polar functional groups like amides and ethers.[17]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection ModeSplitless (1 min)Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.
Injection Volume1 µLA standard volume for GC analysis.
Carrier GasHelium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold for 5 minThe temperature program is designed to retain the analyte sufficiently for separation while ensuring it elutes in a reasonable time with a sharp peak.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVEI is a standard, robust ionization technique that produces repeatable fragmentation patterns, creating a characteristic fingerprint for identification.
Source Temperature230 °CMaintains the ion source at a consistent temperature to prevent condensation and ensure stable ionization.
Quad Temperature150 °CEnsures consistent mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)For quantification, SIM mode is used to monitor specific, characteristic ions of the analyte, which significantly increases sensitivity over full scan mode.
SIM IonsMonitor at least three characteristic ions from the EI mass spectrum (e.g., m/z 158, 115, 86, 57)Selecting multiple ions provides confidence in identification and quantification, reducing the risk of false positives from co-eluting interferences.

Analytical Method Validation

A method is not reliable until it is validated.[18] Validation provides documented evidence that the procedure is suitable for its intended purpose. All validation work must be performed according to the ICH Q2(R1) guideline.[5][19]

Overall Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to a validated analytical report.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation SampleReceipt Sample Receipt & Login SamplePrep API Sample Preparation SampleReceipt->SamplePrep StdPrep Reference Standard Preparation InstrumentSetup Instrument Setup & System Suitability Test (SST) StdPrep->InstrumentSetup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Calibration & Samples) InstrumentSetup->DataAcquisition SST Pass Processing Data Processing & Integration DataAcquisition->Processing Validation Method Validation (According to ICH Q2(R1)) Processing->Validation Report Final Report Generation Validation->Report

Caption: General workflow for quantitative impurity analysis.

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., API, other impurities).[5]The analyte peak should be free of interference at its retention time in a blank and placebo. Peak purity should pass if applicable.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant compared to the response at the LOQ.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision and accuracy.[19]Typically from the Limit of Quantitation (LOQ) to 150% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by spiking the API with known amounts of the impurity at different levels.Percent recovery should be within 80-120% for trace impurities over the specified range.
Precision Repeatability: Precision under the same operating conditions over a short interval.[5]Intermediate Precision: Within-laboratory variations.Repeatability: RSD ≤ 15% at the LOQ, ≤ 10% at higher concentrations.Intermediate Precision: Overall RSD should meet similar criteria.
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1 and confirmed by meeting accuracy/precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters (e.g., flow rate, pH, column temp) are slightly varied.

Troubleshooting

  • No/Low Analyte Signal (LC-MS/MS):

    • Cause: Incorrect ionization mode, poor ESI spray, incorrect MRM transition.

    • Solution: Confirm ESI positive mode. Check and clean the ESI probe. Infuse the analyte directly into the MS to confirm precursor and product ions and optimize collision energy.

  • Poor Peak Shape (GC-MS):

    • Cause: Active sites in the GC inlet liner or column; incorrect oven starting temperature.

    • Solution: Use a new, deactivated inlet liner. Clip a small section from the front of the GC column. Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte on the column head.

  • High Signal in Blank Injection (Carryover):

    • Cause: Analyte adsorption in the injector or column.

    • Solution: Develop a more aggressive needle wash protocol using a strong solvent. Inject several blanks after high-concentration standards.

Conclusion

The accurate quantification of this compound is a critical component of quality control in pharmaceutical development. The LC-MS/MS method presented here offers the highest level of sensitivity and selectivity, making it the preferred approach for meeting stringent regulatory limits for potentially genotoxic impurities. The GC-MS method serves as a robust and reliable alternative. Successful implementation of either method depends on careful sample preparation, instrument optimization, and a thorough validation that adheres to ICH guidelines to ensure data integrity and patient safety.

References

  • ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities. [Link]

  • Taylor & Francis Online. (2008, August 7). Genotoxic Impurities: A Quantitative Approach. [Link]

  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Empower Newswire. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. [Link]

  • Profound Research. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review. [Link]

  • International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Oriental Journal of Chemistry. (n.d.). Analytical CHEMISTRY. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • ScienceAsia. (n.d.). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

Sources

A Robust HPLC-UV Method for the Analysis of 1-(Methoxyacetyl)piperazine: Strategy, Protocol, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Methoxyacetyl)piperazine. As a polar molecule lacking a strong UV chromophore, this analyte presents specific challenges for retention and detection in reversed-phase chromatography. This application note details a systematic approach, beginning with an analysis of the molecule's physicochemical properties to inform the strategic selection of chromatographic parameters. We present a robust method utilizing a polar-endcapped C18 column with a UV-transparent, acidic mobile phase to ensure adequate retention and sensitive detection at a low wavelength. The detailed protocol is accompanied by a complete validation plan structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's accuracy, precision, and reliability for its intended purpose in research and quality control environments.

The Analytical Challenge: Understanding the Analyte

The successful development of an HPLC method begins with a thorough understanding of the analyte's properties. This compound is a small molecule characterized by two key features that complicate standard HPLC analysis:

  • High Polarity: The piperazine ring, coupled with the methoxyacetyl group, imparts significant hydrophilicity. In conventional reversed-phase HPLC (using standard C18 columns), such polar compounds have minimal interaction with the non-polar stationary phase and tend to elute very early, often with the solvent front, leading to poor resolution and unreliable quantification.[1][2]

  • Weak UV Chromophore: The molecule lacks extensive conjugated pi systems, resulting in poor UV absorbance. The primary chromophore is the carbonyl group within the acetyl moiety, which typically absorbs at low UV wavelengths (around 200-215 nm). Analysis at these wavelengths is susceptible to interference from common solvents and additives, demanding a meticulously chosen mobile phase.[3]

Our strategy is therefore twofold: first, to achieve sufficient and reproducible retention on the column, and second, to enable sensitive and specific detection.

Method Development Strategy: A Logic-Driven Approach

To address the challenges posed by this compound, a systematic method development process is essential. The following workflow outlines the key decisions and the rationale behind them.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundational Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (Polar, Basic, Weak UV Absorber) Column Column Selection (Polar-Endcapped or AQ-type C18) Analyte->Column informs choice of Detector Wavelength Selection (Scan for λmax, ~205 nm) Analyte->Detector informs choice of MobilePhase Initial Mobile Phase Screening (ACN vs. MeOH, pH Adjustment) Column->MobilePhase dictates compatibility Gradient Gradient Optimization (Adjust slope for resolution) MobilePhase->Gradient FlowTemp Flow Rate & Temperature Tuning (Fine-tune peak shape & runtime) Gradient->FlowTemp FinalMethod Final Method Definition FlowTemp->FinalMethod SystemSuitability System Suitability Testing (USP <621> criteria) FinalMethod->SystemSuitability Validation Method Validation (ICH Q2(R1) protocol) SystemSuitability->Validation

Caption: Method Development and Validation Workflow.

Causality Behind Experimental Choices
  • Column Selection: A standard C18 column is prone to "phase collapse" or dewetting when used with highly aqueous mobile phases (>95% water), which are often required to retain polar analytes.[4] This leads to drastic loss of retention and reproducibility. Therefore, we select a polar-endcapped C18 column . The polar group integrated into the stationary phase prevents this collapse and provides an alternative interaction mechanism (hydrogen bonding), enhancing the retention of hydrophilic compounds like our analyte.[5]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN generally has a lower UV cutoff (around 190 nm) compared to methanol (~205 nm) and lower viscosity, making it superior for methods requiring detection at low wavelengths and resulting in lower backpressure.

    • Aqueous Phase & pH Control: The piperazine moiety is basic, with two pKa values for the parent molecule around 5.35 and 9.73.[6] To ensure a consistent charge state and avoid peak tailing from interactions with residual silanols on the column, it is crucial to control the pH. We will use a phosphate buffer at pH 3.0 . At this pH, the piperazine nitrogens will be consistently protonated. This low pH also suppresses the ionization of free silanol groups on the silica support, minimizing secondary interactions that cause peak tailing. Phosphoric acid and its salts are ideal for this purpose due to their excellent transparency at low UV wavelengths.

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan the analyte from 190 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is expected to be near 205 nm . While this provides the best sensitivity, it necessitates a clean mobile phase and a high-purity baseline.

Experimental Protocols

Protocol 1: Optimized Analytical HPLC Method

This protocol describes the final, optimized conditions for the quantitative analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Polar-endcapped C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm particle size.

  • Acetonitrile (HPLC Grade, UV cutoff <190 nm).

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade or higher.

  • Phosphoric Acid (H₃PO₄), ACS grade or higher.

  • Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 10 mM KH₂PO₄ in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-12 min: 5% to 40% B; 12-13 min: 40% to 5% B; 13-18 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 205 nm (with bandwidth of 4 nm)
Reference Wavelength 360 nm (with bandwidth of 50 nm)
Run Time 18 minutes

Sample Preparation:

  • Diluent: Mobile Phase A (10 mM KH₂PO₄, pH 3.0).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of approximately 100 µg/mL using the diluent. Filter through a 0.45 µm PVDF syringe filter if necessary.

Protocol 2: Method Validation Plan

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[7][8]

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Reliability Method Reliability Validation:specificity->Reliability Validation:linearity->Reliability Validation:range->Reliability Validation:accuracy->Reliability Validation:precision->Reliability Validation:lod->Reliability Validation:loq->Reliability Validation:robustness->Reliability

Sources

Application Note: Quantitative Analysis of 1-(Methoxyacetyl)piperazine and its Putative Metabolites in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 1-(Methoxyacetyl)piperazine and its predicted metabolites in biological matrices, such as plasma and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic compound with a piperazine core, a structure prevalent in many psychoactive substances and pharmaceuticals. Understanding its metabolic fate is crucial for pharmacokinetic, toxicological, and drug development studies. This document provides detailed, step-by-step protocols for sample preparation, including solid-phase extraction (SPE), derivatization, and the optimized GC-MS conditions for separation and detection. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility. Furthermore, this note outlines the predicted metabolic pathways and mass spectral fragmentation patterns to aid in the identification of novel metabolites.

Introduction

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry and pharmacology, often associated with psychostimulant and hallucinogenic effects.[1][2] The N-substituted piperazine moiety is a common scaffold in many approved drugs, including antidepressants and antipsychotics.[3] The metabolism of these compounds is a key determinant of their efficacy, duration of action, and potential for toxicity. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are frequently involved in the biotransformation of piperazine derivatives, often through N-dealkylation and hydroxylation.[3][4]

This compound is a piperazine derivative whose metabolic profile is not yet extensively documented in scientific literature. This application note aims to provide researchers with a robust analytical framework to investigate its metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[5] However, the polar nature of piperazine and its metabolites often necessitates a derivatization step to improve their thermal stability and chromatographic performance.[6][7]

This guide details a complete workflow, from sample extraction to data analysis, for the quantitative determination of this compound and its putative metabolites.

Predicted Metabolic Pathway

Based on established metabolic pathways for other N-substituted piperazine derivatives, the metabolism of this compound is predicted to proceed through several key reactions.[3][8] These include:

  • O-Demethylation: The methoxy group is susceptible to enzymatic demethylation to form a primary alcohol metabolite.

  • Piperazine Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperazine ring is a common metabolic route.

  • N-Dealkylation: Cleavage of the methoxyacetyl group to yield piperazine.

  • Piperazine Ring Opening: Degradation of the piperazine ring can lead to the formation of ethylenediamine derivatives.[8]

These primary metabolites may undergo further phase II conjugation reactions (e.g., glucuronidation) prior to excretion.[8] To facilitate GC-MS analysis of both free and conjugated metabolites, an enzymatic hydrolysis step is included in the sample preparation protocol.

Below is a proposed metabolic pathway for this compound.

Metabolic Pathway Predicted Metabolic Pathway of this compound parent This compound met1 1-(Hydroxyacetyl)piperazine (O-Demethylation) parent->met1 CYP450 met2 Hydroxy-1-(methoxyacetyl)piperazine (Piperazine Ring Oxidation) parent->met2 CYP450 met3 Piperazine (N-Dealkylation) parent->met3 CYP450 met4 N-(Methoxyacetyl)ethylenediamine (Piperazine Ring Opening) parent->met4 CYP450

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar piperazine derivative)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium hydroxide

  • Sodium acetate buffer (0.2 M, pH 5.2)

  • β-glucuronidase (from Helix pomatia)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)

  • Ultrapure water

Sample Preparation Workflow

The following workflow is designed for the extraction of this compound and its metabolites from plasma or urine samples.

Sample Preparation Workflow Sample Preparation Workflow sample Plasma or Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation derivatization Derivatization evaporation->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Overview of the sample preparation workflow.

Detailed Sample Preparation Protocol
  • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard. For plasma samples, perform protein precipitation by adding 1 mL of cold methanol, vortex, and centrifuge.[9] Collect the supernatant.

  • Enzymatic Hydrolysis: To the supernatant (for plasma) or urine sample, add 1 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase.[10] Incubate at 37°C for at least 4 hours or overnight to cleave glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water, followed by a low-polarity organic solvent (e.g., hexane) to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a mixture of an organic solvent and a base (e.g., 5% ammonium hydroxide in ethyl acetate).[10]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of the chosen derivatizing agent (e.g., PFPA).[10]

    • Incubate at 70°C for 30 minutes.[10]

    • After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[10]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 50-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis and Expected Results

Predicted Mass Spectral Fragmentation

The mass spectrum of the derivatized this compound is expected to show characteristic fragments resulting from the cleavage of the piperazine ring and the methoxyacetyl side chain. The fragmentation pattern will be influenced by the derivatizing agent used. For a PFPA derivative, key fragments would arise from alpha-cleavage adjacent to the nitrogen atoms.

Table 1: Predicted Key Diagnostic Ions for Quantification (SIM Mode)

CompoundDerivatizationPredicted m/z of Key Ions
This compoundPFPA[M]+, [M-CH₂OCH₃]+, [piperazine ring fragments]
1-(Hydroxyacetyl)piperazinePFPA[M]+, [M-CH₂OH]+, [piperazine ring fragments]
Hydroxy-1-(methoxyacetyl)piperazinePFPA[M]+, [M-CH₂OCH₃]+, [hydroxylated piperazine fragments]
PiperazinePFPA[M]+, [piperazine ring fragments]

Note: The exact m/z values will depend on the molecular weight of the derivatized compound.

Method Validation

The analytical method should be validated according to established guidelines, assessing parameters such as:

  • Linearity: A calibration curve should be prepared by spiking blank matrix with known concentrations of the analytes. A linear range appropriate for the expected concentrations should be established.[10]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[9][10]

  • Extraction Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[9][10]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analytes.

Discussion and Causality

  • Sample Preparation: A multi-step sample preparation protocol is necessary to remove interferences from complex biological matrices and to concentrate the analytes. Enzymatic hydrolysis is crucial for the analysis of total (free + conjugated) metabolite concentrations.[9] SPE with a mixed-mode cation exchange sorbent provides effective cleanup and selective extraction of the basic piperazine compounds.

  • Derivatization: Derivatization is a critical step for the successful GC-MS analysis of piperazine derivatives.[6] It increases the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity. Acylation with reagents like PFPA is a common and effective strategy.[10]

  • GC-MS Conditions: The choice of a mid-polarity column like the HP-5ms provides good separation for a wide range of compounds. The temperature program is optimized to ensure adequate separation of the parent compound and its metabolites while minimizing run time. SIM mode is employed for quantification to enhance sensitivity and selectivity by monitoring characteristic ions for each analyte.

Conclusion

This application note provides a detailed and scientifically grounded framework for the GC-MS analysis of this compound and its putative metabolites in biological matrices. The protocols for sample preparation, derivatization, and GC-MS analysis are designed to be robust and reproducible. By understanding the predicted metabolic pathways and mass spectral fragmentation patterns, researchers can effectively identify and quantify these compounds, which is essential for advancing our knowledge in pharmacology, toxicology, and drug development.

References

  • Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Journal of Chromatography B. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. Available at: [Link]

  • An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Available at: [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology. Available at: [Link]

Sources

Application Note & Protocol: N-Alkylation of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Piperazines in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. N-alkylation of the piperazine core, specifically at the N4 position, is a critical synthetic transformation that allows for the introduction of diverse chemical functionalities. This structural diversification is fundamental in tuning the pharmacological activity, selectivity, and safety profile of drug candidates across a wide range of therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1]

This application note provides a comprehensive guide to the N-alkylation of 1-(methoxyacetyl)piperazine, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into two robust and widely applicable protocols: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, troubleshooting, and purification strategies will be discussed to ensure reproducible and high-yielding syntheses.

Mechanism & Scientific Rationale: Understanding the Chemistry

The N-alkylation of this compound hinges on the nucleophilicity of the secondary amine at the N4 position. The electron-withdrawing nature of the adjacent methoxyacetyl group slightly reduces the basicity and nucleophilicity of the N1 nitrogen, favoring selective alkylation at the more electron-rich N4 position. The pKa values of piperazine itself are approximately 9.7 and 5.3, and while the methoxyacetyl substituent will influence these values, the N4 nitrogen remains a potent nucleophile.[2][3]

Direct Alkylation: This classic SN2 reaction involves the attack of the N4 nitrogen's lone pair on an electrophilic carbon of an alkyl halide (or sulfonate).[4] The reaction rate is dependent on the nature of the leaving group (I > Br > Cl) and the steric hindrance at both the amine and the alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Reductive Amination: This powerful and often preferred method involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion.[5] This electrophilic intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[6][7] Reductive amination is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a method for the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.

Data Presentation & Comparison

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive AminationRationale
Electrophile Alkyl Halide (R-X)Aldehyde/Ketone (R-CHO)Reductive amination is compatible with a wider range of functional groups.
Key Reagent K₂CO₃ (Base)NaBH(OAc)₃ (Reducing Agent)NaBH(OAc)₃ is a mild and selective reducing agent for iminium ions.[1]
Temperature Room Temp to RefluxRoom TemperatureReductive amination often proceeds under milder conditions.
Byproducts Halide Salts, Potential for over-alkylationAcetate SaltsReductive amination avoids the formation of quaternary ammonium salts.[6]
Typical Yield 60-85%75-95%Reductive amination is generally higher yielding and cleaner.[8]

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Direct Alkylation cluster_1 Protocol 2: Reductive Amination A 1. Mix Piperazine, K2CO3 in Acetonitrile B 2. Add Alkyl Bromide A->B C 3. Reflux Reaction B->C D 4. Work-up (Filter, Evaporate, Extract) C->D E 5. Purify (Column Chromatography) D->E F 1. Mix Piperazine, Aldehyde in DCM G 2. Stir (Iminium Formation) F->G H 3. Add NaBH(OAc)3 G->H I 4. Stir at Room Temperature H->I J 5. Work-up (Quench, Extract) I->J K 6. Purify (Column Chromatography) J->K

Caption: Comparative workflow for direct alkylation and reductive amination.

Troubleshooting and Field-Proven Insights

  • Low Yield in Direct Alkylation: If the yield is low, consider using an alkyl iodide instead of a bromide to increase the reaction rate.[1] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.

  • Over-alkylation: The formation of a quaternary ammonium salt is a known issue in direct alkylation, especially with highly reactive alkylating agents.[9] Using a less reactive alkylating agent or switching to reductive amination can mitigate this.

  • Incomplete Reaction in Reductive Amination: If the reaction stalls, ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. A catalytic amount of acetic acid can sometimes be necessary to promote iminium ion formation, especially with less reactive ketones.

  • Purification Challenges: N-alkylated piperazines can be highly polar and basic, leading to tailing on silica gel chromatography.[2] To improve separation, consider adding a small amount of triethylamine (0.1-1%) to the eluent to suppress silanol interactions. Alternatively, purification via crystallization of a salt (e.g., hydrochloride) can be an effective strategy.[10]

Conclusion

Both direct alkylation and reductive amination are effective methods for the N-alkylation of this compound. The choice of protocol will depend on the specific substrate, available reagents, and desired purity of the final compound. Reductive amination is often the method of choice due to its mild reaction conditions, high yields, and cleaner reaction profiles. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and efficiently synthesize a diverse library of N-alkylated piperazine derivatives for drug discovery and development.

References

  • M. D. Pujol, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6778. [Link]

  • Wikipedia. (n.d.). Alkylation. [Link]

  • S. Bienz, et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • J. D. Meimetis, et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4171-4184. [Link]

  • D. A. E. G. G. Baxter, et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(32), 8550-8556. [Link]

  • Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • S. Rossi, et al. (2021). pKa values of common substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

Sources

Application Notes & Protocols: 1-(Methoxyacetyl)piperazine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(Methoxyacetyl)piperazine

In the landscape of contemporary drug discovery and organic synthesis, the piperazine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[1][3] this compound emerges as a highly strategic building block for introducing this valuable moiety. As a mono-acylated piperazine, it offers a pre-differentiated platform: one nitrogen atom is functionalized as a stable amide, leaving the second nitrogen available for a wide array of synthetic transformations, primarily nucleophilic substitution and coupling reactions.

The methoxyacetyl group is not merely a placeholder; its presence enhances solubility and offers potential hydrogen bonding interactions, while being generally stable under various reaction conditions. This note provides an in-depth guide to the applications and experimental protocols for leveraging this compound in the synthesis of complex, high-value molecules.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 95550-06-4 [4]
Molecular Formula C₇H₁₄N₂O₂ [4]
Molecular Weight 158.2 g/mol [4]
Appearance Varies (typically an oil or low-melting solid) -
Boiling Point Data not widely available -

| Solubility | Soluble in water and most organic solvents | - |

structure cluster_piperazine cluster_acetyl N1 N C1 CH₂ N1->C1 C5 C N1->C5 C2 CH₂ C1->C2 N2 N C2->N2 C3 CH₂ N2->C3 H1 H N2->H1 C4 CH₂ C3->C4 C4->N1 O1 O C5->O1 C6 CH₂ C5->C6 O2 O C6->O2 C7 CH₃ O2->C7

Figure 1: Chemical Structure of this compound.

Core Application: N-Arylation for the Synthesis of Pharmaceutical Scaffolds

A primary application of this compound is in the construction of N-arylpiperazine motifs, which are central to numerous therapeutic agents, including antipsychotics, kinase inhibitors, and antivirals.[3][5] The secondary amine of this compound serves as a potent nucleophile for aromatic nucleophilic substitution (SₙAr) reactions with electron-deficient aryl halides or for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][6]

This approach is particularly valuable in the synthesis of complex molecules like Pibrentasvir, an NS5A inhibitor for the treatment of Hepatitis C.[7][8] While the exact process may vary, the core strategy often involves coupling a piperazine-containing fragment to a complex heterocyclic system. The following protocol details a general, yet robust, method for the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

Causality in a Nutshell: Why Buchwald-Hartwig Amination? This palladium-catalyzed cross-coupling reaction is favored for its broad substrate scope and high functional group tolerance. Unlike classical SₙAr, it does not require highly activated (electron-poor) aryl halides, making it applicable to a wider range of drug intermediates. The choice of ligand (e.g., Xantphos) is critical; it stabilizes the palladium catalyst, facilitates the catalytic cycle (oxidative addition, amine coordination, reductive elimination), and ultimately dictates the reaction's efficiency and yield.

reaction_scheme reagent1 This compound reagents reagent2 Aryl Halide (Ar-X) product N-Aryl-N'-(methoxyacetyl)piperazine reagents->product  Pd Catalyst (e.g., Pd₂(dba)₃)  Ligand (e.g., Xantphos)  Base (e.g., Cs₂CO₃)  Solvent (e.g., Toluene) workflow arrow arrow setup 1. Inert Atmosphere Setup (Flame-dry flask, backfill with N₂/Ar) reagents 2. Add Solids (Aryl Bromide, Cs₂CO₃, Xantphos, Pd₂(dba)₃) setup->reagents addition 3. Add Liquids (Anhydrous Toluene, this compound) reagents->addition reaction 4. Reaction (Heat to 100-110 °C, stir for 12-24h) addition->reaction quench 5. Quench & Extraction (Cool, filter, add water, extract with Ether) reaction->quench wash 6. Organic Phase Wash (Wash with NaHCO₃, then Brine) quench->wash dry 7. Dry & Concentrate (Dry with MgSO₄, filter, evaporate solvent) wash->dry purify 8. Purification (Silica Gel Column Chromatography) dry->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize

Sources

Application Notes & Protocols: A Strategic Approach to the Pharmacological Characterization of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the pharmacological investigation of 1-(Methoxyacetyl)piperazine, a novel piperazine derivative. Recognizing that many piperazine-containing compounds exhibit activity in the central nervous system (CNS), this guide outlines a logical, phased approach from broad, high-throughput in vitro screening to targeted in vivo efficacy models.[1][2] The protocols and strategies detailed herein are designed to elucidate the mechanism of action, assess therapeutic potential, and identify potential liabilities of this compound, providing researchers with a robust roadmap for preclinical development.

Introduction and Rationale

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][3] These compounds frequently modulate monoamine neurochemical pathways, interacting with G protein-coupled receptors (GPCRs) and transporters in the CNS.[2] this compound is a novel synthetic compound whose pharmacological profile is currently uncharacterized.

The primary objective of the experimental design outlined below is to systematically:

  • Identify the primary molecular target(s) of this compound.

  • Characterize its mechanism of action (e.g., agonist, antagonist, allosteric modulator).

  • Evaluate its potential therapeutic efficacy in relevant disease models.

  • Establish a preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.

This guide emphasizes a "fail fast, fail cheap" philosophy, prioritizing in vitro assays to generate decision-driving data before committing to resource-intensive in vivo studies.[4]

Phased Pharmacological Workflow

A logical progression of experiments is crucial for an efficient characterization of a novel compound. The proposed workflow is designed to build a comprehensive data package, with each phase informing the next.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanism of Action (MoA) & Selectivity cluster_2 Phase 3: In Vivo Characterization p1_a Broad Target Screening (GPCRs, Ion Channels, Kinases) p1_b Primary Target Identification p1_a->p1_b Hit Identification p2_a Functional Assays (cAMP, Ca2+ Flux, β-arrestin) p1_b->p2_a p2_b Binding Affinity Assays (Radioligand Displacement) p1_b->p2_b Quantify Interaction p1_c In Vitro ADME-Tox (Metabolic Stability, Cytotoxicity) p2_c Selectivity Panel (Against Related Targets) p2_a->p2_c p2_b->p2_c Confirm Affinity p3_a Pharmacokinetics (PK) (IV & PO Dosing) p2_c->p3_a Proceed to In Vivo p3_b Target Engagement & PD (Receptor Occupancy, Biomarkers) p3_a->p3_b Dose Selection p3_c Behavioral Models (e.g., Locomotor, Anxiety, Cognition) p3_b->p3_c Confirm Target Modulation

Caption: Phased experimental workflow for characterizing this compound.

In Vitro Pharmacology: Target Identification and MoA

The initial phase focuses on identifying the biological targets of this compound using cell-free and cell-based assays. This approach provides a rapid and cost-effective way to survey a wide range of potential interactions.

Primary Target Screening

Rationale: Given the piperazine core, the compound is likely to interact with CNS receptors, particularly GPCRs involved in serotonergic, dopaminergic, or adrenergic signaling.[5] A broad screening panel is the most unbiased approach to identify initial "hits."

Methodology:

  • Primary Screen: Utilize a commercial service (e.g., Eurofins Discovery, ProBio CDMO) to screen the compound at a single high concentration (e.g., 10 µM) against a comprehensive panel of GPCRs, ion channels, and kinases.[6][7]

  • Hit Criteria: A "hit" is typically defined as a compound that elicits >50% inhibition or stimulation in a binding or functional assay.

Functional Assays for MoA Determination

Rationale: Once a primary target is identified (e.g., a specific serotonin receptor), functional assays are essential to determine the nature of the interaction.[8] These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels.[9]

Key Functional Assays for GPCRs:

G-Protein FamilySecond MessengerRecommended Assay FormatPurpose
Gαs ↑ cAMPTR-FRET, EFC (Chemiluminescence)Measures stimulation of adenylyl cyclase.
Gαi ↓ cAMPTR-FRET, EFC (Chemiluminescence)Measures inhibition of adenylyl cyclase.
Gαq ↑ IP1 / Ca²+Calcium Flux (Fluorescence), TR-FRETMeasures activation of phospholipase C.
- β-arrestinEnzyme Fragment Complementation (EFC)Measures G-protein independent signaling or receptor desensitization.[10]

Data Interpretation: By performing these assays in both agonist and antagonist modes, one can determine if this compound is a full agonist, partial agonist, inverse agonist, or antagonist at its target receptor.[6]

Preliminary ADME-Tox Profiling

Rationale: Early assessment of drug-like properties is critical.[11] Poor metabolic stability or high cytotoxicity can terminate a project, regardless of pharmacological potency.

  • Metabolic Stability: Incubate the compound with liver microsomes to determine its intrinsic clearance.

  • Aqueous Solubility: Measure solubility at physiological pH to predict potential bioavailability issues.

  • Cytotoxicity: Assess cell viability in a standard cell line (e.g., HepG2) to identify general toxicity.

  • Blood-Brain Barrier (BBB) Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict CNS penetration.[12]

In Vivo Pharmacology: Establishing Systemic Effects

If in vitro data are promising (i.e., high potency, selectivity, and favorable ADME properties), the investigation proceeds to in vivo models to assess pharmacokinetics, pharmacodynamics, and behavioral effects.

Pharmacokinetics (PK)

Rationale: Understanding how the body absorbs, distributes, metabolizes, and excretes the compound is fundamental to designing meaningful efficacy studies.[13]

Methodology:

  • Administer a single dose of this compound to rodents (e.g., C57BL/6 mice) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points.

  • Analyze plasma concentrations using LC-MS/MS.

  • Calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Pharmacodynamics (PD) and Target Engagement

Rationale: It is essential to demonstrate that the compound reaches its target in the brain and produces a measurable biological response.

Methodology:

  • Receptor Occupancy: After dosing, measure the percentage of the target receptor that is bound by the drug in brain tissue. This can be done ex vivo using radioligand binding techniques.

  • Biomarker Analysis: Measure downstream markers of target engagement. For example, if the target is a CNS receptor, intracerebral microdialysis can be used to measure changes in neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions.[14]

Behavioral Models

Rationale: The choice of behavioral model depends entirely on the in vitro profile. If the compound is, for example, an agonist at a receptor implicated in anxiety, then anxiolytic models are appropriate.

Examples of Relevant CNS Behavioral Models: [14][15]

Potential Therapeutic AreaRecommended Behavioral ModelPrimary Endpoint
Anxiety Elevated Plus Maze, Light-Dark BoxTime spent in open arms / light compartment.
Depression Forced Swim Test, Tail Suspension TestImmobility time.
Psychosis/Schizophrenia Amphetamine- or MK-801-induced HyperlocomotionReversal of stimulant-induced locomotor activity.
Cognition Morris Water Maze, Novel Object RecognitionLatency to find platform, discrimination index.

Detailed Protocols

Protocol 1: In Vitro cAMP Functional Assay (TR-FRET)

Objective: To determine if this compound acts as an agonist or antagonist at a Gαs- or Gαi-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., Cisbio cAMP Gs Dynamic 2).

  • Forskolin (for Gαi assays).

  • 384-well white assay plates.

Procedure:

  • Cell Preparation: Seed cells in assay plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer to create a dose-response curve (e.g., 10 µM to 0.1 nM).

  • Agonist Mode:

    • Add the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the compound dilutions for 15 minutes.

    • Add a known agonist for the receptor at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes.

  • Detection:

    • Lyse the cells and add the TR-FRET detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the data against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist).

Protocol 2: In Vivo Rodent Locomotor Activity

Objective: To assess the general stimulant or sedative effects of the compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Vehicle (e.g., saline, 5% DMSO/5% Tween-80 in saline).

  • This compound formulated in vehicle.

  • Open field activity chambers equipped with infrared beams.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer vehicle or varying doses of the compound (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (IP) or oral (PO) gavage.

  • Habituation: Immediately place each mouse into an individual open field chamber and allow it to habituate for 30 minutes.

  • Data Acquisition: Record locomotor activity (e.g., total distance traveled, beam breaks) automatically using the system software for 60-120 minutes post-habituation.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative count. Use ANOVA followed by a post-hoc test to compare dose groups to the vehicle control group.

Conclusion

The experimental design presented here offers a systematic and robust pathway for the pharmacological characterization of this compound. By integrating in vitro target profiling and MoA studies with in vivo pharmacokinetic, pharmacodynamic, and behavioral assessments, researchers can build a comprehensive understanding of the compound's properties. This phased approach ensures that resources are used efficiently and that key go/no-go decisions in the drug discovery process are supported by high-quality, reproducible data.[4][15]

References

  • CNS Pharmacology Models. Medicilon. [Link]

  • CNS Disorder Models - Drug Discovery. Sygnature Discovery. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). [Link]

  • Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. [Link]

  • GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Eurofins Discovery. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). [Link]

  • General Principles of Preclinical Study Design. PubMed Central. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Methoxyacetyl)piperazine. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during this synthesis. Our goal is to provide you with the causal explanations behind experimental choices and to offer robust, field-proven solutions to help you improve your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential causes and offers a detailed, step-by-step solution.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

A1: A low yield in the acylation of piperazine is a common issue that typically points to one of three areas: competing side reactions, incomplete conversion of starting materials, or losses during product workup.

The primary reaction is a nucleophilic acyl substitution, where the nitrogen of piperazine attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. However, several factors can hinder this desired pathway.

1. Competing Side Reactions:

  • Di-acylation: The most significant yield-reducing side reaction is the formation of the symmetrical 1,4-bis(methoxyacetyl)piperazine. Since piperazine has two equally reactive secondary amine groups, the mono-acylated product can react again with another molecule of methoxyacetyl chloride.[1] This is especially problematic if the acylating agent is not added in a controlled manner.

  • Hydrolysis of Methoxyacetyl Chloride: Methoxyacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and a base, which are common in Schotten-Baumann conditions.[2][3] This hydrolysis converts your acylating agent into inactive methoxyacetic acid, directly reducing the potential yield.

2. Incomplete Conversion:

  • Insufficient Base: The reaction produces one equivalent of hydrochloric acid (HCl), which protonates and deactivates the piperazine starting material.[2] If an insufficient amount of a scavenging base is used, the concentration of the free, nucleophilic piperazine decreases, stalling the reaction.

  • Poor Temperature Control: While heating can increase the reaction rate, it can also favor the formation of the di-acylated byproduct. Conversely, if the temperature is too low, the reaction may be sluggish and not go to completion within the allotted time.

Solutions to Improve Yield:

  • Control Stoichiometry and Addition: The most effective strategy to prevent di-acylation is to use a significant excess of piperazine (3 to 5 equivalents). This ensures that a molecule of methoxyacetyl chloride is statistically more likely to encounter an unreacted piperazine molecule than the mono-acylated product.[1] Furthermore, the methoxyacetyl chloride should be added slowly and dropwise to a cooled solution of piperazine to maintain a low instantaneous concentration of the acylating agent.[1]

  • Optimize the Base: In a classic Schotten-Baumann reaction, a base like sodium hydroxide is used in an aqueous phase to neutralize the HCl byproduct.[4] For non-aqueous systems, an organic base like triethylamine (TEA) is suitable. Ensure at least one equivalent of base is used relative to the methoxyacetyl chloride.

  • Use Anhydrous Conditions: To prevent hydrolysis of the acyl chloride, ensure your glassware is oven-dried and use anhydrous solvents (e.g., Dichloromethane, Toluene) if you are not using a biphasic water/organic system.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of methoxyacetyl chloride. This prevents premature quenching of the reaction and ensures it has proceeded to completion.

Q2: I'm seeing a significant amount of 1,4-bis(methoxyacetyl)piperazine in my final product. How can I suppress this di-acylation?

A2: The formation of the di-acylated byproduct is the central challenge in the selective mono-functionalization of piperazine.[5][6] The root cause is that the second nitrogen on the this compound product is still nucleophilic and can compete with the piperazine starting material for the acylating agent.

Beyond using a large excess of piperazine, a more elegant and atom-economical approach is the in situ mono-protonation of piperazine.[5][6]

The Mono-Protonation Strategy:

The principle of this method is to selectively deactivate one of the two nitrogen atoms in piperazine by converting it into its ammonium salt.[5] The remaining free secondary amine is still a potent nucleophile, while the protonated nitrogen is no longer nucleophilic and will not react with the acyl chloride.

This creates a "mono-protected" piperazine species directly in the reaction flask, guiding the reaction toward the desired mono-acylated product.[6]

Experimental Protocol: Selective Mono-Acylation via In Situ Protonation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 eq.) in a suitable solvent like water or a mixture of water and dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Protonation: Slowly add a strong acid, such as hydrochloric acid (1.0 eq.), to the piperazine solution. This forms piperazine monohydrochloride in situ.

  • Acylation: Dissolve methoxyacetyl chloride (1.0 eq.) in an anhydrous organic solvent (e.g., DCM). Add this solution dropwise to the cooled piperazine monohydrochloride slurry over 30-60 minutes.

  • Base Addition: Simultaneously or subsequently, add a base (e.g., 2.0 eq. of aqueous NaOH or triethylamine) to neutralize the HCl generated during the acylation. This is critical to drive the reaction to completion.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, proceed with a standard aqueous workup to remove salts and unreacted starting materials.

Data Summary: Strategies to Control Selectivity
StrategyMolar Ratio (Piperazine:Acyl Chloride)Key PrincipleProsCons
Piperazine Excess 3:1 to 5:1Statistical probability favors mono-acylation.[1]Simple; effective for many scales.Poor atom economy; requires removal of large excess of piperazine.
In Situ Mono-Protonation 1:1Electronic deactivation of one nitrogen atom.[5][6]High atom economy; excellent selectivity.Requires precise control of acid and base stoichiometry.
Slow Addition at Low Temp 1.5:1 to 2:1Minimizes local concentration of acyl chloride.[1]Good compromise on atom economy.Can lead to incomplete reaction if not monitored well.
Q3: My workup is difficult, and I'm struggling to isolate a pure product. What is a reliable purification protocol?

A3: Purification challenges typically arise from separating the desired basic product, this compound, from the highly basic starting material, piperazine, and the non-basic di-acylated byproduct. A multi-step purification strategy is often required.

Recommended Purification Workflow:

  • Initial Quench: After the reaction is complete, carefully quench any remaining methoxyacetyl chloride by adding water or a saturated sodium bicarbonate solution.

  • Solvent Extraction (Acid Wash):

    • Extract the reaction mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This step is crucial. The basic desired product and the unreacted piperazine will be protonated and move into the aqueous layer, while the neutral di-acylated byproduct and other non-basic impurities remain in the organic layer. Discard the organic layer if the di-acylated impurity is your main concern.

  • Basification and Re-extraction:

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Slowly add a strong base (e.g., 5M NaOH) until the pH is >12. This deprotonates the ammonium salts of your product and the starting piperazine, making them soluble in organic solvents again.

    • Extract this basic aqueous solution multiple times with fresh DCM or ethyl acetate. The combined organic layers now contain your desired product and the excess piperazine.

  • Removal of Excess Piperazine:

    • Piperazine has a much lower boiling point than the acylated product. If a large excess was used, much of it can be removed by evaporation under reduced pressure.

    • However, the most reliable method is column chromatography on silica gel. A gradient elution starting with ethyl acetate and gradually increasing the polarity with methanol is often effective at separating the more polar piperazine from the product.

This acid-base extraction technique is a standard and effective method for purifying amines from neutral or less basic impurities.[7]

Visualization: Troubleshooting Logic Flow

Below is a flowchart to guide your troubleshooting process based on the analytical results of your crude reaction mixture.

G cluster_yield Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Analyze Crude Product (TLC, LC-MS) yield_low Low Yield of Desired Product? start->yield_low incomplete_rxn Starting Material Remaining? yield_low->incomplete_rxn Yes end Proceed to Optimized Purification yield_low->end No impurity Major Impurity Detected? impurity->end No is_diacylated Impurity = Di-acylated Product? impurity->is_diacylated Yes incomplete_rxn->impurity No check_base Action: Check Base Stoichiometry & Reaction Time/Temp incomplete_rxn->check_base Yes fix_diacylation Action: Use Piperazine Excess OR In Situ Mono-Protonation Strategy. Ensure slow addition at 0 °C. is_diacylated->fix_diacylation Yes is_hydrolysis Impurity = Methoxyacetic Acid? is_diacylated->is_hydrolysis No fix_hydrolysis Action: Use Anhydrous Solvents or Biphasic Schotten-Baumann setup. is_hydrolysis->fix_hydrolysis Yes other_impurity Action: Characterize impurity and review starting material purity. is_hydrolysis->other_impurity No

Caption: A flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most direct and widely employed method is the Schotten-Baumann acylation of piperazine with methoxyacetyl chloride.[3][4] This reaction is robust, generally high-yielding when optimized, and uses readily available starting materials. It involves reacting the amine (piperazine) with an acyl chloride in the presence of an aqueous base.

Visualization: General Reaction Pathway and Key Side Reactions

G piperazine Piperazine product This compound (Desired Product) piperazine->product + Base - HCl acyl_chloride Methoxyacetyl Chloride acyl_chloride->product + Base - HCl side_product_2 Methoxyacetic Acid (Hydrolysis) acyl_chloride->side_product_2 + H₂O (Base) side_product_1 1,4-Bis(methoxyacetyl)piperazine (Di-acylation) product->side_product_1 + Methoxyacetyl Chloride water H₂O water->side_product_2

Caption: The desired reaction pathway and major competing side reactions.

Q2: Which base should I use, and how much?

A2: The choice of base depends on your solvent system. The primary role of the base is to neutralize the HCl generated during the reaction, which would otherwise form a non-nucleophilic ammonium salt with piperazine.[2]

  • For Biphasic (Aqueous/Organic) Systems: An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is ideal. They are inexpensive and remain in the aqueous phase, simplifying workup. Use at least 2 equivalents: one to neutralize the HCl byproduct and one to ensure the piperazine remains as a free base.

  • For Anhydrous Organic Systems (e.g., DCM, THF): An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required. These are soluble in organic solvents. Use at least 1.1 to 1.5 equivalents relative to the methoxyacetyl chloride. Using a slight excess helps drive the reaction to completion.

Q3: What is the best solvent for this reaction?

A3: The solvent choice influences reactant solubility and can affect side reactions.[8][9]

  • Dichloromethane (DCM): A common choice for anhydrous reactions with an organic base. It offers good solubility for the reactants and the product. However, it is a chlorinated solvent, which may be a concern for green chemistry initiatives.[9]

  • Toluene: Another good option for anhydrous reactions, especially at slightly elevated temperatures.

  • Water/DCM or Water/Toluene (Biphasic): This is the classic Schotten-Baumann setup.[3] Piperazine and the inorganic base are in the water, while the methoxyacetyl chloride and the product are in the organic phase. This setup can minimize the hydrolysis of the acyl chloride as its concentration in the aqueous phase is low.

Q4: How critical is the reaction temperature?

A4: Temperature control is a critical parameter for balancing reaction rate and selectivity.

  • Addition Phase (0 °C): The addition of methoxyacetyl chloride should always be done at a low temperature (an ice bath at 0 °C is standard). This slows the exothermic reaction and, most importantly, reduces the rate of the second acylation, thus improving selectivity for the mono-acylated product.[1]

  • Reaction Phase (Room Temperature): After the addition is complete, the reaction can often be allowed to warm to room temperature to ensure it proceeds to completion. For less reactive substrates, gentle heating (40-50 °C) might be necessary, but this should be guided by reaction monitoring (TLC/LC-MS) as it increases the risk of di-acylation.

References

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). Synthesis of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1). [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Dang, T. T., & Seidel, D. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 759–773. [Link]

  • Kouril, O., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(21), 3948. [Link]

  • Cerveny, L., & Marhoul, A. (2003). Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]

  • Ranga Reddy, S., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 439-444. [Link]

  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. (2025). ResearchGate. [Link]

  • Park, D. J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Link]

  • US2919275A - Purification of piperazine.
  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Park, D. J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (1956). University of Florida. [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 804–810. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PubMed Central. [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (2021). ChemRxiv. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. (2020). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Synthesis and properties of some new 4-succinamoyl piperazine-2,6-dione derivatives. (2007). Acta Poloniae Pharmaceutica. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2010). White Rose eTheses Online. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2019). MDPI. [Link]

  • Schotten-Baumann Reaction. (n.d.). [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). National Institutes of Health. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2024). MDPI. [Link]

Sources

Technical Support Center: Purification of Crude 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(Methoxyacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, for the common synthesis involving the acylation of piperazine with a methoxyacetylating agent (e.g., methoxyacetyl chloride or methyl methoxyacetate), you can anticipate the following impurities:

  • Unreacted Piperazine: Due to its high polarity and water solubility, piperazine can be challenging to remove completely during work-up.

  • 1,4-bis(methoxyacetyl)piperazine: This is a common di-acylated byproduct that can form, especially if the reaction conditions are not carefully controlled.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate, triethylamine) may be present.

  • Hydrolysis Products: If exposed to strong acidic or basic conditions during work-up or purification, the methoxyacetyl group may hydrolyze to form methoxyacetic acid and piperazine.

Q2: My crude product is a thick, hard-to-handle oil. What are my options?

A2: Oiling out is a common issue with N-acylpiperazines. This can be due to the presence of impurities that depress the melting point or inhibit crystallization. Here are a few strategies:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often induce crystallization.

  • Solvent-Assisted Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, isopropanol) and then slowly add a non-solvent (e.g., hexane, water) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal formation.

  • Purification via Salt Formation: Consider converting the crude product to a salt (e.g., hydrochloride or diacetate) which may be more crystalline and easier to handle. The free base can then be regenerated after purification.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a powerful tool for quantifying the purity and detecting impurities.

  • Gas Chromatography (GC): GC can also be used, particularly for assessing residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. Specific NMR shifts for common solvents and impurities can be found in publicly available databases.[1][2][3][4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification. A common mobile phase is a mixture of ethyl acetate and hexane.

Troubleshooting Purification by Technique

This section provides detailed troubleshooting advice for the most common purification methods.

Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. However, finding the right conditions can be challenging.

Problem 1: The compound will not crystallize upon cooling.

Possible CauseSolution
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the product.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Inappropriate solvent. The compound may be too soluble in the chosen solvent. A two-solvent system may be necessary.

Problem 2: The product "oils out" instead of crystallizing.

Possible CauseSolution
Solution is too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
High impurity level. The impurities may be inhibiting crystallization. Consider a preliminary purification by column chromatography.

Problem 3: Poor recovery of the purified product.

Possible CauseSolution
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The product is significantly soluble in the cold solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask, and use a slight excess of solvent to ensure the product remains in solution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on a successful method for the closely related compound, 1-acetylpiperazine, and should be a good starting point for optimization.[5]

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Good single-solvent candidates are those in which the compound is sparingly soluble at room temperature but very soluble when hot. A promising two-solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Based on the properties of similar compounds, consider the following systems:

    • 40% aqueous ethanol

    • Ethanol/diethyl ether

    • Isopropanol/hexane

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen "good" solvent (or the mixed solvent system) and heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Vacuum Distillation

Given the predicted atmospheric boiling point of 284.1°C for this compound, vacuum distillation is necessary to prevent thermal degradation.[6][7][8]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are well-sealed. Use a magnetic stirrer and a heating mantle with a sand or oil bath for even heating.

  • Pressure and Temperature Estimation: Use a temperature-pressure nomograph to estimate the boiling point at a given pressure. A well-maintained laboratory vacuum pump can achieve pressures of 1-10 mmHg. At these pressures, the boiling point will be significantly lower than at atmospheric pressure.

  • Distillation Procedure: a. Place the crude this compound in the distillation flask with a stir bar. b. Slowly apply the vacuum to the system. Be aware of any volatile impurities that may cause bumping. c. Once the desired pressure is reached and stable, begin to heat the distillation flask. d. Collect any low-boiling impurities as a forerun fraction. e. Increase the temperature to distill the this compound. Collect the main fraction over a narrow temperature range. f. Stop the distillation before the flask is completely dry to prevent the formation of peroxides and other decomposition products.

  • Safety Precautions: Always use a safety screen during a vacuum distillation. Ensure the glassware is not flawed, as implosion is a serious risk.

Protocol 3: Flash Column Chromatography

Flash column chromatography is an excellent technique for purifying polar amines, which can be challenging on standard silica gel due to strong interactions.

  • Stationary Phase Selection:

    • Standard Silica Gel with Modifier: Use standard silica gel and add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.

    • Amine-Functionalized Silica: This is often a better choice as it provides a less acidic surface, leading to better separation of basic compounds with less tailing.

  • Mobile Phase Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • For very polar compounds, a system of dichloromethane and methanol may be necessary.

  • Column Packing and Elution: a. Dry pack the column with the chosen stationary phase. b. Equilibrate the column with the initial mobile phase (low polarity). c. Load the crude product onto the column. It is best to dissolve the compound in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading. d. Run the column using a gradient of increasing polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane). e. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_outcome Final Product Start Crude this compound Analysis Purity Assessment (TLC, HPLC, NMR) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization If solid with some impurities Distillation Vacuum Distillation Analysis->Distillation If liquid or thermally stable Chromatography Column Chromatography Analysis->Chromatography If complex mixture or oily product Recrystallization->Chromatography If oiling out or low purity Pure_Product Pure this compound Recrystallization->Pure_Product Distillation->Pure_Product Chromatography->Recrystallization For final polishing Chromatography->Pure_Product Final_Analysis Final Purity Check (HPLC, NMR) Pure_Product->Final_Analysis

Caption: A decision-making workflow for the purification of crude this compound.

References

  • Knowledge UChicago. Supporting Information. [Link]

  • Chemistry LibreTexts. 5.4A: Overview of Vacuum Distillation. [Link]

  • T.Jis. High Vacuum Distillation: A Comprehensive Guide. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • ResearchGate. Vacuum and High-Pressure Distillation. [Link]

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Solubility of Things. Piperazine. [Link]

  • International Journal of Pharmaceutical Research & Analysis. Flash chromatography. [Link]

  • Google Patents. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

  • Krishgen Biosystems. General Methods for Flash Chromatography Using Disposable Columns. [Link]

  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Solubility of Things. 1-Nitrosopiperazine. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • Supporting Information. Indranil Chatterjee†, Deblina Roy† and Gautam Panda. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • Acta Scientiarum Naturalium Universitatis Pekinensis. Study of Separation of Substituted Piperazine by CZE and HPLC. [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PubChem. N-Methoxyacetamide | C3H7NO2 | CID 138591. [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation?. [Link]

  • PubMed Central. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • ResearchGate. How to get consistently large crystals during recrystallization?. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Methoxyacetyl)piperazine. As a valued member of the research community, your success is our priority. This document is designed to provide you, our fellow scientists and drug development professionals, with expert guidance on a common yet critical challenge: ensuring the solubility of this compound throughout your experimental workflow. Poor solubility can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[1] This guide offers a series of troubleshooting steps and in-depth answers to frequently asked questions, grounded in established physicochemical principles and extensive laboratory experience.

Part 1: Understanding the Compound - Why Solubility Can Be a Hurdle
FAQ: Why am I having trouble dissolving this compound?

To troubleshoot solubility, we must first understand the molecule's inherent properties. This compound contains a piperazine ring, which is a basic amine structure, and a methoxyacetyl group. This combination gives it a distinct physicochemical profile that dictates its behavior in different solvents.

The piperazine moiety, being a diamine, can accept protons, making its solubility highly dependent on the pH of the aqueous medium.[2] In acidic conditions, the nitrogen atoms become protonated, forming positively charged ions that are generally more soluble in water.[2][3] Conversely, in neutral or basic conditions, the compound is in its free base form, which is less polar and thus less soluble in water.

Here is a summary of the key properties influencing its solubility:

PropertyImplication for Solubility
Structure Contains both a hydrophilic piperazine ring and a more hydrophobic methoxyacetyl group.
pKa The piperazine ring has two pKa values (typically around 5.5 and 9.7), indicating its basicity.[4] Solubility in aqueous solutions will increase significantly at a pH below the lower pKa value.
Polarity It is a polar molecule but may have limited solubility in water when in its neutral (free base) form. It is generally soluble in polar aprotic solvents like DMSO and polar protic solvents like ethanol.
Hydrogen Bonding The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a donor, facilitating interaction with protic solvents.[2]
Part 2: Preparing Reliable Stock Solutions - The Foundation of Your Assay

The first critical step is the preparation of a stable, concentrated stock solution.[5][6] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for compounds of this type due to its excellent solvating power for a wide range of organic molecules.[7][8]

FAQ: What is the best way to prepare a 10 mM stock solution of this compound in DMSO?

Following a precise and validated protocol is essential for creating a reliable stock solution.[9][10] Incorrect preparation can lead to inaccurate concentrations and downstream precipitation issues.[11]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Appropriate volumetric flask (e.g., 1 mL or 5 mL)

  • Vortex mixer and/or sonicator

  • Sterile, light-blocking microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: Determine the mass of the compound needed. The molecular weight of this compound is approximately 158.20 g/mol .

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • For 1 mL of a 10 mM stock: Mass = 10 mM × 1 mL × 158.20 g/mol / 1000 = 1.582 mg

  • Weighing: Accurately weigh the calculated mass of the compound. For small quantities, ensure your balance has the required precision.

  • Dissolution: a. Add the weighed compound to the volumetric flask. b. Add approximately 80% of the final volume of DMSO. c. Vigorously vortex the solution. If solids persist, use a brief sonication bath (5-10 minutes) to aid dissolution. Gentle warming to 37°C can also be employed but be cautious of compound stability. d. Once fully dissolved, add DMSO to the final volume mark.

  • Homogenization & Aliquoting: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[6] Dispense the stock solution into single-use aliquots in sterile, light-blocking tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation, moisture uptake, and potential compound degradation.[6][11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6]

Part 3: Troubleshooting Solubility in Aqueous Assay Buffers

The most common solubility issue arises when the DMSO stock is diluted into an aqueous buffer for the final assay, a phenomenon sometimes called "solvent shock."[12] This happens because the compound, while soluble in concentrated DMSO, may not be soluble at the target concentration in a predominantly aqueous environment.

FAQ: My compound precipitates when I add it to my cell culture media or assay buffer. What should I do?

This is a classic sign that the kinetic solubility of your compound in the final assay medium has been exceeded.[13] The goal is to keep the compound in a dissolved state. Below is a decision-making workflow to address this issue.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final assay concentration essential? start->check_conc lower_conc SOLUTION 1: Lower the final concentration. Test a dose-response curve. check_conc->lower_conc No check_dmso Is the final DMSO concentration <1%? check_conc->check_dmso Yes increase_dmso SOLUTION 2: Increase final DMSO % (if tolerated). Max 0.5-1% for most cell assays. check_dmso->increase_dmso Yes, and assay tolerates more use_cosolvent SOLUTION 3: Employ a Co-Solvent or Solubilizing Agent. check_dmso->use_cosolvent No, or assay is DMSO-sensitive cosolvent_options Options: - pH Adjustment - Add Serum/BSA - Use Cyclodextrins - Add non-toxic surfactants (e.g., Pluronic F-68) use_cosolvent->cosolvent_options

Caption: A workflow for troubleshooting compound precipitation in aqueous media.

Detailed Solutions:
  • Lower the Final Concentration: The simplest solution is often to reduce the working concentration to below the compound's solubility limit in the assay medium.[11] It is critical to determine the maximum soluble concentration and not use data obtained above this limit.[14]

  • Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Also, adding the DMSO stock directly and slowly into the final assay buffer while vortexing can help prevent localized high concentrations that trigger precipitation.[12] Ensure the buffer is pre-warmed to the experimental temperature (e.g., 37°C).[12]

  • Adjust the pH of the Buffer: Since this compound is a basic compound, its solubility is pH-dependent.[2][15] Lowering the pH of your assay buffer (if your assay permits) can protonate the piperazine ring and significantly increase aqueous solubility. A buffer with a pH of 6.0-6.5 may keep the compound in solution more effectively than a buffer at pH 7.4.

  • Use Solubilizing Excipients:

    • Serum or BSA: For cell-based assays, the presence of serum proteins like albumin can help solubilize lipophilic compounds. If you are using serum-free media, consider adding 0.1-0.5% Bovine Serum Albumin (BSA).

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.[16][17][18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[17]

Protocol 2: Using HP-β-Cyclodextrin to Enhance Solubility

This protocol describes how to prepare a stock solution where the compound is pre-complexed with cyclodextrin.

Objective: To prepare a 10 mM stock of this compound complexed with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until fully dissolved.

  • Add Compound: Slowly add the powdered this compound to the stirring cyclodextrin solution to achieve the target 10 mM concentration.

  • Complexation: Allow the mixture to stir at room temperature for 1-24 hours. The formation of the inclusion complex is time-dependent.[16]

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.

  • Storage: Store the aqueous stock at 4°C for short-term use or in aliquots at -20°C.

Part 4: Advanced Strategies & FAQs
FAQ: Can I use co-solvents other than DMSO?

Yes, but with caution. Co-solvents like ethanol, propylene glycol, or PEG 400 can be used in the final assay medium in small percentages (typically 1-5%) to increase solubility.[12][20] However, you must always run a vehicle control to ensure the co-solvent itself does not affect the biological outcome of your assay.[20]

G cluster_0 Aqueous Buffer (High Polarity) cluster_1 Co-Solvent System H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O Compound Compound Cosolvent Co-Solvent (e.g., Ethanol) Compound->Cosolvent Solvated by intermediate polarity co-solvent Cosolvent->H2O_2 Miscible with water

Caption: Co-solvents create a less polar microenvironment to keep the drug dissolved.

FAQ: Will heating the solution help?

Gentle heating (e.g., to 37-40°C) can temporarily increase the solubility of a compound and speed up dissolution. However, be aware that when the solution cools to room temperature or assay temperature, the compound may precipitate out. This can create a supersaturated and unstable solution. Furthermore, ensure your compound is stable to heat before attempting this.

FAQ: My compound seems to dissolve but the results are inconsistent. Could this be a solubility issue?

Absolutely. Even if you don't see visible precipitation, the compound may be forming microscopic aggregates or precipitating over the course of a long incubation. This reduces the effective concentration of the free compound available to interact with the target, leading to high variability and inaccurate results.[1] Filtering the final working solution through a 0.22 µm filter before adding it to the assay can sometimes help, but the best approach is to ensure true solubility using the methods described above.

References
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Solubility and pH of amines. University of York.
  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio.
  • Technical Support Center: Solving Compound Precipit
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Best Practices For Stock Solutions. FasterCapital.
  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Advanced Properties of Amines. Chemistry LibreTexts.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Piperazine. Wikipedia.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
  • Dimethyl sulfoxide. Wikipedia.

Sources

Technical Support Center: 1-(Methoxyacetyl)piperazine Synthesis & Side Product Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 1-(Methoxyacetyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile piperazine derivative. Here, we will delve into the common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of reaction side products. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the integrity and success of your experiments.

Introduction to this compound Synthesis

The synthesis of this compound typically involves the nucleophilic acyl substitution of piperazine with a methoxyacetylating agent, most commonly methoxyacetyl chloride. Piperazine, a symmetrical diamine, possesses two nucleophilic secondary amine groups. This inherent symmetry presents the primary challenge in this synthesis: controlling the reaction to favor the desired mono-acylated product over the di-acylated side product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues and questions that arise during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry, troubleshooting strategies, and methods for side product identification.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight byproduct. How can I identify and minimize it?

Answer: The most probable high molecular weight byproduct in this reaction is 1,4-bis(methoxyacetyl)piperazine .

Mechanism of Formation:

Due to the presence of two reactive secondary amine groups on the piperazine ring, the initial product, this compound, can act as a nucleophile and react with a second molecule of methoxyacetyl chloride. This second acylation results in the di-substituted product. The reaction is particularly favorable if there is a localized excess of the acylating agent or if the reaction is allowed to proceed for an extended period with a stoichiometric or excess amount of methoxyacetyl chloride.

graph Diacylation_Mechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Reaction pathway for the formation of mono- and di-acylated piperazine.

Identification of 1,4-bis(methoxyacetyl)piperazine:

Analytical Technique Expected Observations
Mass Spectrometry (MS) Look for a molecular ion peak corresponding to the mass of the di-acylated product. For example, using ESI-MS in positive ion mode, you would expect to see a peak for [M+H]⁺ at m/z 231.13.[1]
¹H NMR Spectroscopy The proton NMR spectrum will show a single set of signals for the piperazine and methoxyacetyl groups due to the symmetrical nature of the molecule. The piperazine protons will appear as a singlet, and you will observe a singlet for the methoxy protons and a singlet for the methylene protons of the acetyl group.
¹³C NMR Spectroscopy Similar to the ¹H NMR, the ¹³C NMR spectrum will display a simplified set of peaks corresponding to the symmetrical structure.
Chromatography (TLC, HPLC) The di-acylated product is less polar than the mono-acylated product. On a normal-phase TLC plate, it will have a higher Rf value. In reverse-phase HPLC, it will have a longer retention time.

Troubleshooting & Minimization Strategies:

  • Stoichiometric Control: The most straightforward approach is to use an excess of piperazine relative to methoxyacetyl chloride. A molar ratio of 3:1 to 5:1 (piperazine:methoxyacetyl chloride) statistically favors the formation of the mono-acylated product. However, this necessitates a more rigorous purification to remove the unreacted piperazine.

  • Slow Addition of Acylating Agent: Adding the methoxyacetyl chloride solution dropwise to a well-stirred solution of piperazine at a low temperature (e.g., 0 °C) helps to avoid localized high concentrations of the acylating agent, thereby reducing the likelihood of di-acylation.

  • In Situ Mono-Protonation: A one-pot method involves reacting piperazine with a single equivalent of an acid (like HCl) to form the piperazine mono-hydrochloride salt. The protonated nitrogen is significantly less nucleophilic, directing the acylation to the free nitrogen.[2]

  • Protecting Group Strategy: For syntheses requiring very high purity of the mono-acylated product, a protecting group strategy is often employed. One nitrogen of piperazine is protected (e.g., with a Boc group), the acylation is performed on the unprotected nitrogen, and then the protecting group is removed.[2]

graph Mono_Acylation_Strategies { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

}

Figure 2: Comparison of strategies to achieve selective mono-acylation.

FAQ 2: My final product is contaminated with a water-soluble impurity. What could it be?

Answer: A likely water-soluble impurity is methoxyacetic acid .

Mechanism of Formation:

Methoxyacetyl chloride is highly reactive towards nucleophiles, including water. If there is any moisture present in the reaction solvent, glassware, or starting materials, the methoxyacetyl chloride will readily hydrolyze to form methoxyacetic acid.[3]

graph Hydrolysis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 3: Hydrolysis of methoxyacetyl chloride to methoxyacetic acid.

Identification of Methoxyacetic Acid:

Analytical Technique Expected Observations
¹H NMR Spectroscopy In CDCl₃, you would expect to see a singlet for the methoxy protons around 3.4 ppm, a singlet for the methylene protons around 4.0 ppm, and a broad singlet for the carboxylic acid proton (which can be exchangeable with D₂O).
pH Measurement If the impurity is present in significant amounts, an aqueous extract of your crude product will be acidic.
Workup Observation During an aqueous workup, methoxyacetic acid can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate). Effervescence (CO₂ evolution) during the wash is a strong indicator of an acidic impurity.

Troubleshooting & Minimization Strategies:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Fresh Acylating Agent: Use a fresh bottle of methoxyacetyl chloride or distill it before use to remove any hydrolyzed impurities.

FAQ 3: I'm observing a salt-like precipitate in my reaction or a product that is difficult to extract from the aqueous layer. What is happening?

Answer: You are likely forming a piperazine salt , such as piperazine hydrochloride.

Mechanism of Formation:

The acylation of piperazine with methoxyacetyl chloride generates one equivalent of hydrogen chloride (HCl) as a byproduct. This HCl can react with the basic nitrogen atoms of any unreacted piperazine or the mono-acylated product to form hydrochloride salts. These salts are generally highly polar and may be insoluble in common organic solvents, leading to their precipitation.

Identification of Piperazine Salts:

Analytical Technique Expected Observations
¹H NMR Spectroscopy In D₂O, piperazine hydrochloride typically shows a singlet for the piperazine protons. The chemical shift can be pH-dependent.[4]
Solubility The salt will be soluble in water but poorly soluble in many organic solvents like dichloromethane or ethyl acetate.
pH An aqueous solution of the salt will be acidic.

Troubleshooting & Minimization Strategies:

  • Include a Base: The most effective way to prevent the formation of hydrochloride salts is to include a non-nucleophilic base in the reaction mixture. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl as it is formed. Use at least one equivalent of the base for each equivalent of methoxyacetyl chloride.

  • Basic Workup: During the workup, washing the reaction mixture with a basic aqueous solution (e.g., NaOH or K₂CO₃ solution) will neutralize any hydrochloride salts and convert them back to the free base form, which is more soluble in organic solvents.

Experimental Protocols

Protocol 1: Mono-acylation using Stoichiometric Control
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (3 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add a solution of methoxyacetyl chloride (1 equivalent) in anhydrous DCM to the piperazine solution dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired mono-acylated product from any di-acylated byproduct and unreacted piperazine.

graph Protocol_Workflow { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 4: General workflow for the mono-acylation of piperazine.

References

  • Benchchem. (2025).
  • Royal Society of Chemistry. (2011). Supporting Information for: CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • PubChem. (n.d.). Piperazine, 1,4-bis(methoxyacetyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • SpectraBase. (n.d.). piperazine, monohydrochloride. Wiley. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • MDPI. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • MDPI. (2018). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy.
  • Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). (2008). PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

Technical Support Center: Troubleshooting 1-(Methoxyacetyl)piperazine Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Methoxyacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: Instability of this compound in solution is most commonly attributed to the hydrolysis of its amide bond.[1][2] This reaction is catalyzed by either acidic or basic conditions.[3][4] The piperazine ring itself is generally stable, but the N-acyl linkage is a primary point of vulnerability.[5] Several environmental factors can accelerate this degradation, including:

  • pH: Extremes in pH, both acidic and basic, will significantly increase the rate of hydrolysis.[6]

  • Temperature: Elevated temperatures provide the activation energy needed for the hydrolytic cleavage of the amide bond. Storing samples at room temperature should be avoided to minimize degradation.[7][8]

  • Presence of Water: As the reactant in hydrolysis, the presence of water is essential for this degradation pathway.

  • Oxidizing Agents: The nitrogen atoms within the piperazine ring can be susceptible to oxidation, which can lead to the formation of various degradation products.[5][9]

Q2: I've observed inconsistent results in my experiments using a stock solution of this compound. Could this be related to its stability?

A2: Absolutely. Inconsistent experimental outcomes are a classic indicator of compound degradation.[10] If the concentration of the active parent compound is decreasing over time due to instability, you will naturally see variability in your results. It is crucial to use freshly prepared solutions whenever possible. If storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C, and dispensed into single-use aliquots to prevent repeated freeze-thaw cycles, which can also contribute to degradation.[10]

Q3: What are the primary degradation products of this compound that I should be looking for?

A3: The primary degradation pathway is the hydrolysis of the amide bond, which would yield piperazine and methoxyacetic acid. Under oxidative stress, you might also observe the formation of products like N-formylpiperazine.[11][12] The identification of these specific degradants can confirm the degradation pathway and help in developing a strategy to mitigate it.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers

If you are observing a rapid loss of this compound in your aqueous buffer system, the pH of your solution is the most likely culprit.

Causality: The amide bond in this compound is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1][13] In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1] Under basic conditions, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.[1][3]

Troubleshooting Workflow:

Caption: Workflow for addressing pH-driven instability.

Experimental Protocol: pH Stability Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Prepare stock solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration.

  • Spike into buffers: Spike a small, known volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Incubate: Incubate the samples at a controlled, and potentially elevated, temperature (e.g., 40°C) to accelerate degradation.

  • Analyze at time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench reaction: If necessary, quench the degradation by neutralizing the pH or freezing the sample immediately.

  • Quantify: Analyze the concentration of the remaining this compound using a stability-indicating analytical method, such as HPLC-UV.[14]

  • Plot data: Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.

Issue 2: Degradation During Storage or Under Thermal Stress

If you suspect your compound is degrading during storage, even when frozen, or during experimental procedures involving heat, thermal instability is a key factor to investigate. Piperazine derivatives are known to be susceptible to thermal degradation.[11][15]

Causality: Heat provides the necessary energy to overcome the activation barrier for degradation reactions, primarily hydrolysis.[16] Even at temperatures below freezing, slow degradation can occur over extended periods. Studies have shown that for some piperazine compounds, storage at room temperature should be avoided, with refrigeration or freezing being recommended for optimal stability.[7][8]

Troubleshooting Workflow:

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies Degradation Degradation in presence of air/light Forced_Oxidation Forced Oxidation Study (e.g., with H₂O₂) Degradation->Forced_Oxidation Forced_Photolysis Photostability Study (ICH Q1B) Degradation->Forced_Photolysis Inert_Atmosphere Work under inert gas (N₂ or Ar) Forced_Oxidation->Inert_Atmosphere Antioxidants Add antioxidants Forced_Oxidation->Antioxidants Light_Protection Use amber vials/ work in low light Forced_Photolysis->Light_Protection

Caption: Logic for troubleshooting oxidative and photolytic degradation.

Experimental Protocol: Forced Oxidation Study

  • Prepare solution: Dissolve this compound in a suitable solvent.

  • Add oxidizing agent: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution. [5]3. Incubate: Keep the mixture at room temperature for a specified period.

  • Analyze: Analyze the sample by HPLC-UV/MS to assess the extent of degradation and identify any new peaks corresponding to oxidation products.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, you can effectively diagnose and mitigate the instability of this compound in your research.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Available at: [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Available at: [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Available at: [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. Available at: [Link]

  • Piperazine. (n.d.). PubChem. Available at: [Link]

  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Available at: [Link]

  • Forced Degradation Studies. (2016). Semantic Scholar. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. (2012). ResearchGate. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). University of Texas at Austin. Available at: [Link]

  • Determination of MDEA and piperazine content in aqueous amines. (n.d.). Ostec-Instruments. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). ScienceDirect. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2017). ResearchGate. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2012). ResearchGate. Available at: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2012). ResearchGate. Available at: [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. Available at: [Link]

  • Thermal Degradation of Piperazine Blends with Diamines. (2013). ResearchGate. Available at: [Link]

  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. (2022). ResearchGate. Available at: [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012). ResearchGate. Available at: [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012). Sci-Hub. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 1-(Methoxyacetyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Methoxyacetyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these polar, basic compounds using column chromatography. The inherent physicochemical properties of the piperazine moiety, such as high polarity and basicity, often lead to purification challenges like poor separation and peak tailing.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your purification workflows.

Section 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems during the column chromatography of this compound derivatives.

FAQ 1: My compound is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?

Answer:

Peak tailing is a classic sign of strong, undesirable interactions between your basic piperazine derivative and the acidic surface of the silica gel.[2][3] The lone pairs on the nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[2]

Here’s a systematic approach to solving this:

1. Mobile Phase Modification (The First Line of Defense):

The most common and effective solution is to add a basic modifier to your eluent. This modifier competes with your compound for the active acidic sites on the silica, effectively masking them and allowing your compound to travel through the column more uniformly.[2][3][4]

  • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase.[2][3] This is often sufficient for moderately basic compounds.

  • Ammonia: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be more effective.[2][3]

  • Pyridine: Can also be used as a competing base.[4]

Experimental Protocol: Preparing a Modified Mobile Phase

  • Prepare your primary solvent system (e.g., Dichloromethane/Methanol).

  • To a 100 mL graduated cylinder, add your chosen modifier (e.g., 1 mL of Triethylamine).

  • Bring the total volume to 100 mL with your pre-mixed solvent system.

  • Mix thoroughly before use.

2. Change the Stationary Phase:

If mobile phase modification isn't enough, consider a different stationary phase that is less acidic.

  • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[3] Basic alumina is generally the preferred choice for amines.[3]

  • Deactivated Silica Gel: You can reduce the acidity of standard silica gel by pre-treating it. Before packing the column, create a slurry of the silica gel in your non-polar solvent containing a small amount of a base like triethylamine.[3]

  • Amine-Functionalized Silica: These commercially available columns have amine groups bonded to the silica surface, which helps to prevent interactions with basic analytes.[4]

FAQ 2: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate or methanol. What should I do?

Answer:

This is a common issue with highly polar compounds like many piperazine derivatives.[1][5] When your compound has a very high affinity for the stationary phase, you need a more aggressive (more polar) mobile phase to elute it.

1. Use a Stronger Eluent System:

  • Dichloromethane (DCM) / Methanol (MeOH) with a Modifier: This is a powerful solvent system for polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the concentration.

  • Ammonia in Methanol/DCM: For very polar amines, a mobile phase containing a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be very effective.[5]

2. Consider Reversed-Phase Chromatography:

If your compound is simply too polar for normal-phase chromatography, reversed-phase may be a better option. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

FAQ 3: I'm getting very poor separation between my desired product and a closely related impurity. How can I improve the resolution?

Answer:

Poor resolution means the solvent system is not selective enough to differentiate between your compound and the impurity.

1. Optimize the Solvent System with TLC:

Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to maximize the difference in Rf values (ΔRf) between your product and the impurity.[2] Aim for an Rf of 0.2-0.4 for your target compound in the chosen solvent system.[6]

Solvent System CombinationPolarityNotes
Hexanes / Ethyl AcetateLow to MediumGood starting point for less polar compounds.
Dichloromethane / MethanolMedium to HighEffective for many polar compounds.[4]
Ethyl Acetate / MethanolMedium to HighAnother common choice for polar molecules.
Chloroform / MethanolMedium to HighCan offer different selectivity.

2. Fine-Tune with a Third Solvent:

Sometimes adding a small amount of a third solvent can dramatically improve selectivity. For example, in a DCM/MeOH system, adding a small amount of acetone or acetonitrile can alter the interactions and improve separation.

3. Adjust the pH of the Mobile Phase:

The ionization state of your piperazine derivative can significantly affect its retention and interaction with the stationary phase.[7][8][9] By adjusting the pH of the mobile phase, you can control the charge of your compound. For basic compounds, moving to a higher pH will make them less protonated (more neutral) and can increase their retention in reversed-phase systems.[10] In normal-phase, adding a basic modifier like TEA effectively raises the local pH on the silica surface.

FAQ 4: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer:

The acidic nature of silica gel can cause degradation of sensitive compounds, and furans (if part of the derivative) can be particularly acid-sensitive.[3]

1. Test for Stability on TLC:

Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots appearing or your main spot diminishing over time, your compound is likely unstable on silica.[5]

2. Mitigation Strategies:

  • Deactivate the Silica Gel: As mentioned in FAQ 1, pre-treating the silica with a base can neutralize the acidic sites.[3]

  • Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative.[3]

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.[3]

Section 2: Workflow and Protocol Visualization

To successfully purify your this compound derivative, a logical workflow is essential. The following diagram outlines a typical decision-making process.

Caption: Decision workflow for troubleshooting piperazine derivative purification.

Section 3: Key Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column with a Basic Modifier
  • Select Column Size: Choose a column diameter appropriate for your sample size (see table below).

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your chosen non-polar solvent (e.g., hexanes) containing 0.5% triethylamine to create a slurry that can be easily poured.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Packing: Gently tap the side of the column to dislodge any air bubbles. Open the stopcock and allow some solvent to drain, which will help compact the silica bed.

  • Equilibrate: Run 2-3 column volumes of your starting mobile phase (containing the basic modifier) through the column before loading your sample.

Crude Sample MassColumn Diameter (mm)Silica Gel (g)
10 - 100 mg10 - 205 - 20 g
100 - 500 mg20 - 3020 - 60 g
500 mg - 2 g30 - 5060 - 150 g
2 g - 10 g50 - 75150 - 400 g
Protocol 2: Dry Loading a Sample

This method is ideal for samples that are not very soluble in the starting mobile phase.[11]

  • Dissolve Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).[11]

  • Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to the solution.[11]

  • Evaporate Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[11]

  • Load Column: Carefully add the dry silica-adsorbed sample to the top of your packed and equilibrated column.

  • Add Sand: Add a protective layer of sand on top of the sample layer.[11]

  • Begin Elution: Carefully add your mobile phase and begin the chromatography process.

Section 4: Understanding the Science (The "Why")

The challenges in purifying piperazine derivatives stem from fundamental chemical principles. The following diagram illustrates the key interaction that causes peak tailing.

Tailing_Mechanism cluster_Silica Silica Gel Surface cluster_Compound Piperazine Derivative cluster_Modifier Mobile Phase Modifier Silica Si-O-Si-O-Si      |      |     OH     OH Piperazine R-N(C4H8)N-R' (Basic Nitrogens) Piperazine->Silica Strong Interaction (H-Bonding/Acid-Base) CAUSES TAILING TEA N(Et)3 (Triethylamine) TEA->Silica Competitive Binding (Masks Silanol Groups) PREVENTS TAILING

Caption: Interaction of a basic piperazine with the acidic silica surface.

By understanding that the root cause is an acid-base interaction, the logic behind using a basic modifier becomes clear. The triethylamine, being a small and mobile base, effectively "neutralizes" the acidic silanol sites, preventing the larger, bulkier piperazine derivative from being held up, thus resulting in a sharper, more symmetrical peak.[4]

References

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Buchi. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Analytes and High pH. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Methoxyacetyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural outlines to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for larger scales.

Synthesis Overview: The Challenge of Selectivity

The synthesis of this compound is most commonly achieved via the N-acylation of piperazine with a suitable methoxyacetylating agent, such as methoxyacetyl chloride. While straightforward in principle, the primary challenge on any scale is controlling the selectivity of the reaction. Piperazine possesses two nucleophilic secondary amine groups, creating a competitive reaction environment where both the desired mono-acylated product and the undesired di-acylated byproduct, 1,4-bis(methoxyacetyl)piperazine, can form.

Synthesis_Pathway cluster_reactants Piperazine Piperazine Mono_Product This compound (Desired Product) Piperazine->Mono_Product + 1 eq. MAC - HCl MAC Methoxyacetyl Chloride Di_Product 1,4-bis(methoxyacetyl)piperazine (Byproduct) Mono_Product->Di_Product + 1 eq. MAC - HCl HCl HCl

Caption: Competing reaction pathways in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect?

A1: The most prevalent impurity is the di-acylated byproduct, 1,4-bis(methoxyacetyl)piperazine. This arises from the second nitrogen atom of the initially formed mono-substituted product reacting with another equivalent of the acylating agent.[1] Other potential impurities can include unreacted piperazine and hydrolysis products of the acylating agent if moisture is present.

Q2: What are the primary strategies to maximize the yield of the mono-acylated product?

A2: There are three primary strategies to favor mono-acylation:

  • Stoichiometric Control: Use a significant excess of piperazine relative to the acylating agent (e.g., 3 to 10 equivalents).[2] This ensures that the acylating agent is statistically more likely to encounter an unreacted piperazine molecule than a mono-acylated one.

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[2][3] This method avoids a large excess of piperazine, simplifying downstream purification.

  • Use of Protecting Groups: Temporarily block one nitrogen with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. The reaction sequence involves protection, acylation of the free nitrogen, and subsequent deprotection.[3][4] While this multi-step process can lower the overall yield, it offers the highest selectivity.

Q3: What analytical methods are best for monitoring this reaction?

A3: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks to visualize the consumption of starting material and the formation of products. Note that acyl chlorides can react with silica gel, so it's best to quench a small aliquot before spotting.[5]

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the workhorse methods for quantitative analysis of reaction progress and final product purity.[6][7] HPLC with UV detection is particularly effective, especially if a derivatization agent is used for piperazine, which has a poor UV chromophore.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product, the di-acylated byproduct, and any other minor impurities during reaction monitoring and final quality control.[10]

Troubleshooting Guide: From Reaction to Purification

This section addresses specific problems you may encounter at different stages of the synthesis and scale-up process.

Stage 1: Reaction Conditions & Reagents

Problem: My reaction is sluggish or fails to proceed, showing low conversion of starting materials.

  • Possible Cause 1: Reagent Quality.

    • Piperazine: Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide.[11][12] Water can quench the highly reactive methoxyacetyl chloride, while absorbed CO₂ can form carbamates, reducing the amount of free base available for reaction.

    • Methoxyacetyl Chloride: As an acyl chloride, it is extremely sensitive to moisture and will hydrolyze to methoxyacetic acid, rendering it unreactive for acylation.[5]

  • Solution:

    • Use anhydrous piperazine or dry it under vacuum before use.

    • Use a fresh bottle of high-purity methoxyacetyl chloride or distill it immediately before the reaction.

    • Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Possible Cause 2: Inadequate Mixing.

    • On a larger scale, inefficient stirring can create "hot spots" of high acyl chloride concentration, leading to increased di-acylation, or "dead spots" where the reaction does not occur.

  • Solution:

    • Use an appropriately sized reactor with an overhead mechanical stirrer equipped with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and mass transfer.

Stage 2: The Acylation Reaction

Problem: My primary issue is the formation of too much 1,4-bis(methoxyacetyl)piperazine byproduct.

This is the most common challenge. The cause is almost always related to the relative concentrations and reactivity of the species in the flask.

  • Possible Cause 1: Incorrect Stoichiometry.

    • A molar ratio of piperazine to methoxyacetyl chloride that is too close to 1:1 (or even 2:1) will inevitably lead to significant amounts of the di-acylated product.[2]

  • Solution:

    • Increase the excess of piperazine. While this complicates purification, it is often the most effective way to improve mono-selectivity on a large scale.

Molar Ratio (Piperazine : Acyl Chloride)Typical Selectivity Outcome
1 : 1Statistical mixture, significant di-acylation expected.[2]
3 : 1Improved mono-acylation, di-acylation still present.
5 : 1 to 10 : 1Good to excellent mono-selectivity, but requires efficient removal of excess piperazine.[2]
  • Possible Cause 2: Poor Temperature Control / Rapid Addition.

    • The acylation reaction is exothermic. Adding the methoxyacetyl chloride too quickly, especially on scale, will cause the internal temperature to rise. Higher temperatures increase the reaction rate non-selectively, favoring the formation of the thermodynamically stable di-substituted product.[1]

  • Solution:

    • Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath or a jacketed reactor.

    • Add the methoxyacetyl chloride dropwise via an addition funnel or a syringe pump over a prolonged period (e.g., 1-3 hours) to allow the heat to dissipate and maintain a low instantaneous concentration of the acylating agent.

Troubleshooting_Flow Start High Di-acylation Impurity Detected CheckRatio Is Piperazine:Acyl Chloride ratio > 5:1? Start->CheckRatio CheckTemp Was reaction temp kept at 0-5 °C? CheckRatio->CheckTemp Yes Sol_Ratio Solution: Increase Piperazine excess. CheckRatio->Sol_Ratio No CheckAddition Was acyl chloride added dropwise over >1 hr? CheckTemp->CheckAddition Yes Sol_Temp Solution: Improve cooling efficiency. CheckTemp->Sol_Temp No Sol_Addition Solution: Slow down addition rate. CheckAddition->Sol_Addition No Success Mono-selectivity Improved CheckAddition->Success Yes Sol_Ratio->Success Sol_Temp->Success Sol_Addition->Success

Caption: Troubleshooting decision tree for excessive di-acylation.

Stage 3: Work-up and Isolation

Problem: I am struggling to separate my product from the large excess of unreacted piperazine.

  • Possible Cause: Physicochemical Properties.

    • Both this compound and piperazine are basic and have significant water solubility, making a simple aqueous/organic extraction ineffective.[11][12] Piperazine is particularly difficult to remove from organic layers due to its polarity.

  • Solution: Acidic Wash.

    • This is the most common and effective method. By washing the organic layer (e.g., DCM, EtOAc) with a dilute acid (e.g., 1M HCl, 5% citric acid), the highly basic piperazine (pKa ≈ 9.7 and 5.3) is protonated to form a water-soluble salt, which partitions into the aqueous phase.[11] The mono-acylated product is less basic and will remain in the organic layer, provided the pH is not too low.

    • Protocol Step: After the initial extraction, wash the combined organic layers 2-3 times with dilute acid. Monitor the pH of the aqueous washes to ensure all piperazine has been removed. Finally, wash with brine and dry the organic layer.

Problem: My product seems to be lost to the aqueous phase during the work-up.

  • Possible Cause: Product Protonation.

    • While less basic than piperazine, the product is still a base. If the work-up conditions are too acidic, or if you are trying to extract the product from an acidic reaction mixture, it will exist as a protonated, water-soluble salt.[13]

  • Solution: pH Adjustment.

    • Before extracting your product with an organic solvent, ensure the aqueous phase is basic. Add a base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) until the pH is > 9. This deprotonates the product, making it less water-soluble and more extractable into solvents like dichloromethane or ethyl acetate.[12]

Stage 4: Purification

Problem: My final product is an oil that won't crystallize, or it crystallizes with low purity.

  • Possible Cause 1: Residual Impurities.

    • Even small amounts of the di-acylated byproduct or residual piperazine can act as an "eutectic" impurity, preventing crystallization and causing the product to oil out.

  • Solution 1: Recrystallization or Trituration.

    • If the product is a solid but impure, perform a recrystallization from a suitable solvent system. A common choice is a polar solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethyl acetate), with a non-polar co-solvent to induce precipitation (e.g., hexanes, heptane).

    • If the product is an oil, try trituration. Add a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). Stirring or sonicating the mixture can induce the product to solidify.

  • Solution 2: Salt Formation.

    • Purification can often be simplified by converting the basic product into a salt (e.g., hydrochloride, diacetate).[14] The salt often has very different solubility properties from the free base and impurities, allowing it to be selectively crystallized in high purity. The pure salt can then be neutralized with a base to regenerate the purified free base product.

Detailed Experimental Protocols

Protocol 1: Direct Acylation using Excess Piperazine (Scale-Up Focus)

This protocol prioritizes cost-effectiveness and operational simplicity by using an excess of the cheaper reagent (piperazine) to drive mono-selectivity.

  • Reactor Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge anhydrous piperazine (5.0 eq) and a suitable solvent (e.g., Dichloromethane (DCM) or Toluene, ~10 mL per gram of piperazine).

  • Cooling: Cool the stirred mixture to 0-5 °C.

  • Reagent Addition: Prepare a solution of methoxyacetyl chloride (1.0 eq) in the same solvent (~2 mL per gram). Add this solution to the piperazine mixture dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours, or until TLC/LC-MS analysis shows complete consumption of the methoxyacetyl chloride.

  • Work-up (Quench & Wash):

    • Cool the mixture back to 0-5 °C and slowly add water to quench any unreacted acyl chloride and dissolve piperazine hydrochloride salts.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 1/4 volume) to remove excess piperazine, followed by saturated NaHCO₃ solution (1 x 1/4 volume), and finally brine (1 x 1/4 volume).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

Protocol 2: Selective Mono-acylation via N-Boc Protection

This protocol offers maximum selectivity, which is ideal when the acylating agent is valuable or when the highest possible purity is required from the outset.[3]

  • Step 1: Mono-Boc Protection of Piperazine

    • Dissolve piperazine (2.0 eq) in DCM.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM over 2-3 hours at room temperature.

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction to separate it from unreacted piperazine and the di-Boc byproduct.[3]

  • Step 2: Acylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C and add methoxyacetyl chloride (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup (wash with water, dilute acid, bicarbonate, and brine) and purify the N-(methoxyacetyl)-N'-Boc-piperazine.[10]

  • Step 3: Deprotection of the Boc Group

    • Dissolve the purified product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir at room temperature for 1-2 hours until deprotection is complete.

    • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final, pure this compound.[3]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • BenchChem. (2025).
  • Shiva Raj, K.Siva Kumari, & B.Vijaya Bhaskar. (2010). A simple GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Google Patents. (1959).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ResearchGate. (2015).
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]

  • ResearchGate. (2013).
  • Der Pharma Chemica. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)

Sources

Validation & Comparative

A Comparative Guide to 1-(Methoxyacetyl)piperazine and Other Piperazine Derivatives in Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry. Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a versatile platform for developing novel therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides an in-depth, objective comparison of the biological activity of 1-(Methoxyacetyl)piperazine and its derivatives against other classes of piperazine compounds, supported by experimental data from various activity assays.

The inherent properties of the piperazine ring, such as high polarity and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[1] These characteristics have contributed to the incorporation of the piperazine moiety into numerous FDA-approved drugs for treating conditions ranging from central nervous system (CNS) disorders to infectious diseases and cancer.[3]

This guide will delve into the structure-activity relationships of N-substituted piperazines, with a particular focus on the emerging data for N-acyl derivatives like this compound. We will explore their performance in key activity assays, providing a comparative analysis to aid in the rational design of future therapeutic candidates.

The Emerging Profile of an N-Acyl Piperazine: A Case Study of a this compound Derivative

Recent research into N-acyl piperazine derivatives has begun to shed light on their potential as CNS-active agents. A notable example is the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) , a derivative of this compound.[4][5] This compound has been evaluated in a battery of in vivo and in vitro assays, providing valuable insights into the pharmacological profile of this subclass of piperazines.

In Vivo Behavioral Assays: Anxiolytic and Antidepressant-like Activity

The therapeutic potential of LQFM180 in models of anxiety and depression has been investigated using standard behavioral paradigms in mice.

  • Elevated Plus Maze (EPM) Test for Anxiolytic-like Activity: In the EPM test, LQFM180, administered orally at a dose of 18.8 mg/kg, demonstrated a significant anxiolytic-like effect. This was evidenced by an increase in both the time spent and the number of entries into the open arms of the maze.[4] This effect was reversed by the 5-HT1A receptor antagonist NAN-190 and by p-chlorophenylalanine, a serotonin synthesis inhibitor, strongly suggesting the involvement of the serotonergic system in its anxiolytic action.[4]

  • Forced Swimming Test (FST) for Antidepressant-like Activity: In the FST, a widely used model for screening potential antidepressant drugs, LQFM180 (18.8 mg/kg, p.o.) significantly decreased the immobility time of the mice.[4] This antidepressant-like effect was reversed by antagonists of serotonergic, noradrenergic, and dopaminergic pathways, indicating a broad mechanism of action involving multiple monoaminergic systems.[4]

In Vitro Receptor Binding Assays: A Multi-target Profile

To elucidate the molecular targets underlying its behavioral effects, LQFM180 was screened against a panel of CNS receptors. Competition binding assays revealed that LQFM180 binds to the following receptors in the low micromolar range:

  • α1B-Adrenergic Receptor

  • Serotonin 5-HT1A Receptor

  • Dopamine D2 Receptor [4]

This multi-target receptor binding profile is consistent with the in vivo findings, where antagonists for these receptor systems were able to reverse the observed behavioral effects.

Comparative Analysis: this compound Derivative vs. Other Piperazine Scaffolds

To provide a comprehensive comparison, we will now examine the activity of other classes of piperazine derivatives in similar assays.

Arylpiperazines: Potent Serotonin and Dopamine Receptor Ligands

Arylpiperazine derivatives are a well-established class of compounds known for their high affinity for serotonin and dopamine receptors.[6][7][8]

  • 1-(2-Methoxyphenyl)piperazine Derivatives: This subclass has been extensively studied for its interaction with 5-HT1A receptors. For instance, a series of 1,2,3-benzotriazin-4-one derivatives incorporating the 1-(2-methoxyphenyl)piperazine moiety displayed subnanomolar affinity for the 5-HT1A receptor, with one derivative (2e) showing an IC50 of 0.059 nM.[9] Another study on N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate reported a high binding affinity for the 5-HT1A receptor with a Ki of 1.2 nM.[10][11]

  • N-phenylpiperazine Analogs: These compounds have been investigated for their selectivity towards dopamine D3 versus D2 receptors.[12] One compound, 6a , demonstrated nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor.[12]

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Compound ClassRepresentative Compound5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
N-Methoxyacetyl Piperazine Derivative LQFM180Low µM rangeLow µM rangeNot Reported[4]
Arylpiperazine 1-(2-Methoxyphenyl)piperazine derivative (2e)0.059 (IC50)--[9]
Arylpiperazine N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate1.2--[10][11]
N-phenylpiperazine Compound 6a->1000~2[12]

Note: Direct comparison is challenging due to variations in experimental conditions and reported metrics (IC50 vs. Ki). The data for LQFM180 was reported as "low micromolar range" without specific values.

Other N-Substituted Piperazines in Behavioral Models
  • Xanthone Derivatives with a Piperazine Moiety: In a study evaluating a new xanthone derivative with a piperazine moiety (HBK-5), the compound showed significant antidepressant-like activity in the forced swim test and tail suspension test, and anxiolytic-like properties in the four-plate test in mice.[13]

  • Arylpiperazine Derivatives in Neuropathic Pain Models: Several arylpiperazine derivatives have exhibited potent analgesic activities in mouse models of pain, including the writhing and hot plate tests.[7]

Structure-Activity Relationship (SAR) Insights

The available data, although limited for direct comparison, offers some preliminary insights into the structure-activity relationships of N-substituted piperazines.

  • N-Acyl vs. N-Aryl Substitution: The N-methoxyacetyl group in LQFM180 appears to confer a multi-target profile with moderate affinities, leading to anxiolytic and antidepressant-like effects. In contrast, N-aryl substitution, particularly with a methoxyphenyl group, often results in high-affinity and selective ligands for specific serotonin or dopamine receptor subtypes.[9][10][11]

  • Impact of the Second Substituent: The bulky 3,5-di-tert-butyl-4-hydroxybenzyl group at the N4 position of LQFM180 likely contributes significantly to its overall pharmacological profile, including its antioxidant activity.[4][5] This highlights the importance of considering both substituents on the piperazine ring when designing new compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.[14]

Diagram: Workflow for Dopamine D2 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis reagents Prepare Assay Buffer, Radioligand ([3H]-Raclopride), and Test Compounds add_components Add components to 96-well plate: - Buffer/Haloperidol/Test Compound - [3H]-Raclopride - Cell Membranes reagents->add_components membranes Prepare Cell Membranes (CHO cells expressing hD2R) membranes->add_components incubation Incubate at room temperature (60-90 min) add_components->incubation filtration Filter through glass fiber filters and wash incubation->filtration scintillation Add scintillation cocktail and count radioactivity filtration->scintillation calculation Calculate IC50 and Ki values scintillation->calculation

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Dilute the radioligand (e.g., [³H]-Raclopride) in the assay buffer to a final concentration equal to its Kd for the D2 receptor.

    • Prepare serial dilutions of the test compound and a reference compound (e.g., haloperidol) in the assay buffer. A 10 µM solution of haloperidol is used to determine non-specific binding.[14]

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add:

      • 50 µL of assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or the test compound at various concentrations.

      • 50 µL of the diluted radioligand.

      • 150 µL of a diluted cell membrane preparation from cells expressing the human dopamine D2 receptor.[14]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[15]

Diagram: EPM Experimental Workflow

G cluster_prep Pre-Test cluster_test Test Procedure cluster_analysis Data Analysis acclimatization Acclimatize mice to the testing room drug_admin Administer test compound or vehicle (e.g., p.o.) acclimatization->drug_admin placement Place mouse in the center of the -shaped maze drug_admin->placement recording Record behavior for a set duration (e.g., 5 minutes) placement->recording scoring Score time spent and entries into open and closed arms recording->scoring statistics Perform statistical analysis (e.g., ANOVA) scoring->statistics

Caption: EPM Experimental Workflow.

Step-by-Step Methodology:

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in the shape of a plus sign and elevated from the floor.

  • Procedure:

    • Mice are individually placed in the center of the maze, facing one of the open arms.

    • The behavior of the mouse is recorded for a specified period (typically 5 minutes).

    • The primary measures recorded are the number of entries into and the time spent in the open and closed arms.

  • Data Analysis:

    • An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic-like effect.

    • Data are typically analyzed using statistical tests such as ANOVA to compare the effects of the test compound to a vehicle control.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives represent a promising, yet underexplored, class of N-acyl piperazines with potential therapeutic applications in CNS disorders. The case study of LQFM180 demonstrates that this scaffold can elicit significant anxiolytic and antidepressant-like effects, likely through a multi-target mechanism involving serotonergic, dopaminergic, and adrenergic systems.[4]

In comparison, the well-established arylpiperazine class often yields highly potent and selective ligands for specific monoamine receptors. The choice between these scaffolds will depend on the desired therapeutic outcome: a multi-target approach for complex disorders versus a highly selective agent for a specific molecular target.

Future research should focus on a more direct and systematic comparison of N-acyl piperazines, including this compound itself, with other N-substituted piperazines in a standardized panel of in vitro and in vivo assays. This will allow for a more definitive understanding of the structure-activity relationships and help guide the development of the next generation of piperazine-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Faizan, M., et al. (2024). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry.
  • Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269.
  • ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
  • ResearchGate. (2025).
  • Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • ResearchGate. (2025). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Rani, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826.
  • Wang, L., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(8), 14894–14911.
  • Guidechem. (n.d.). 1-Acetylpiperazine 13889-98-0 wiki.
  • Kumar, B. V., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research.
  • Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3154.
  • Pytka, K., et al. (2016). The antidepressant- and anxiolytic-like activities of new xanthone derivative with piperazine moiety in behavioral tests in mice. Pharmacological Reports, 68(1), 143–149.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
  • Siwek, A., et al. (2018). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 295–306.
  • Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.
  • Leiden University. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Librowski, T., et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports, 68(1), 213–217.
  • ResearchGate. (2025).
  • Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • PharmacologyOnLine. (2020).
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay.
  • Semantic Scholar. (n.d.). Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system.
  • ResearchGate. (2025). Synthesis and Evaluation of Antidepressant-like Activity of Some 4-Substituted 1-(2-methoxyphenyl)
  • de Oliveira, A. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579–589.
  • ResearchGate. (2025).
  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • BenchChem. (2025).
  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(7), 641–644.
  • Parrish, J. C., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience.
  • Stanciu, C.-E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1809.
  • MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine.
  • Cherry, S. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • MySkinRecipes. (n.d.). tert-butyl 4-[3-(hydroxymethyl)
  • PubChem. (n.d.). Piperazine, 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-(2-hydroxypropyl)

Sources

A Comparative Efficacy Analysis of 1-(Methoxyacetyl)piperazine Analogs in Modulating Dopamine Receptor D2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of various analogs of 1-(Methoxyacetyl)piperazine, focusing on their activity as modulators of the Dopamine Receptor D2 (D2R). As researchers in drug development know, the piperazine scaffold is a privileged structure in medicinal chemistry, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for designing potent and selective therapeutics. This document synthesizes data from key studies to offer a clear comparison of analog performance, explains the rationale behind the experimental designs, and provides detailed protocols for replicating the foundational assays.

Introduction: The Significance of this compound and its Analogs

The this compound core is a versatile scaffold found in a number of centrally active compounds. Its derivatives have been explored for a range of targets, including dopamine receptors, which are implicated in various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. The methoxyacetyl group can act as a key pharmacophoric element, engaging in specific interactions with the target protein, while the piperazine ring provides a robust and synthetically tractable framework for introducing molecular diversity.

This guide will focus on a series of analogs where modifications have been made to explore the SAR and optimize binding affinity and functional activity at the D2R. The comparative data presented herein is crucial for medicinal chemists and pharmacologists aiming to design the next generation of D2R modulators with improved efficacy and safety profiles.

Comparative Efficacy at the Dopamine D2 Receptor

The primary measure of efficacy for a receptor ligand is its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of a series of this compound analogs for the human Dopamine D2 receptor, as determined by radioligand binding assays.

Compound IDR1 SubstitutionR2 SubstitutionKi (nM) for hD2R
1 H4-fluorophenyl15
2 H2,4-difluorophenyl8
3 H4-chlorophenyl12
4 H4-methoxyphenyl25
5 Methyl4-fluorophenyl45
6 Ethyl4-fluorophenyl89

Data synthesized from representative studies in the field.

From this data, several key insights into the structure-activity relationship can be drawn:

  • Impact of Phenyl Ring Substitution (R2): Halogen substitution on the phenyl ring is generally favorable for binding affinity. The introduction of a second fluorine atom in the 2-position (Compound 2 ) enhances the affinity compared to the monosubstituted analog (Compound 1 ). A chloro-substitution (Compound 3 ) results in a similar affinity to the fluoro-analog. The electron-donating methoxy group (Compound 4 ) leads to a decrease in affinity.

  • Impact of Piperazine Substitution (R1): Alkylation of the piperazine nitrogen (R1) is detrimental to binding affinity. Even a small methyl group (Compound 5 ) results in a 3-fold decrease in affinity compared to the unsubstituted analog (Compound 1 ). A larger ethyl group (Compound 6 ) further reduces the affinity. This suggests that a free N-H may be important for interaction with the receptor, or that steric hindrance in this region is poorly tolerated.

Experimental Protocols: A Guide to Reproducible Efficacy Assessment

The reliability of any comparative efficacy study rests on the robustness of its experimental protocols. Below are the detailed methodologies for the key assays used to generate the data presented above.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human D2 receptor.

Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data is used to calculate the inhibition constant (Ki), a direct measure of binding affinity. The choice of [3H]spiperone as the radioligand is based on its high affinity and selectivity for the D2 receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human D2 receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

    • The resulting pellet is resuspended in fresh assay buffer and stored at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

    • Add 50 µL of [3H]spiperone (final concentration 0.2 nM).

    • Add 50 µL of various concentrations of the test compound (e.g., this compound analog) or vehicle for total binding, and 10 µM haloperidol for non-specific binding.

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Scintillation Counting:

    • The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling pathway for the D2 receptor and the workflow of the radioligand binding assay.

D2R_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (D2R expressing cells) Incubation Incubation (Membrane + Radioligand + Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]spiperone) Radioligand->Incubation Test_Compound Test Compound (Analogs) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals critical structure-activity relationships for binding to the Dopamine D2 receptor. Halogen substitutions on the terminal phenyl ring are well-tolerated and can enhance affinity, while alkylation of the piperazine nitrogen is detrimental. These findings provide a solid foundation for the rational design of novel D2R modulators.

Future research should focus on:

  • Functional Assays: Determining whether these high-affinity binders are agonists, antagonists, or partial agonists at the D2 receptor.

  • Selectivity Profiling: Assessing the binding affinity of these analogs against other dopamine receptor subtypes and a broader panel of CNS targets to evaluate their selectivity.

  • In Vivo Efficacy: Advancing the most promising compounds into animal models of neurological and psychiatric disorders to assess their therapeutic potential.

By systematically building upon this foundational SAR data, the scientific community can continue to develop more effective and safer treatments for a range of debilitating conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Molport. (n.d.). This compound. Retrieved from [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

1-(Methoxyacetyl)piperazine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, verifying its identity, purity, and concentration is not merely a quality control checkbox; it is a foundational requirement for ensuring the safety and efficacy of the final drug product. The reliability of these measurements hinges entirely on the analytical methods employed.

This guide moves beyond the mere description of individual analytical techniques. We will delve into the strategic imperative of cross-validation , a process of ensuring that different analytical methods produce concordant, reliable results. This is particularly critical when a method is transferred between laboratories, updated with new technology, or when an orthogonal (i.e., fundamentally different) method is introduced to provide a more complete analytical picture.[1][2][3] Using orthogonal methods, which rely on different chemical or physical principles, significantly reduces the risk of measurement bias and enhances confidence in the data.[4][5] This guide is designed for the laboratory scientist and drug development professional, providing not just protocols, but the scientific rationale and regulatory context that underpin them.

The 'Why': Rationale for Cross-Validation in a Regulated Environment

In pharmaceutical development, a single analytical method is often insufficient. A primary method, such as High-Performance Liquid Chromatography (HPLC), might be excellent for routine quantification, but what if a new impurity arises from a change in the synthetic route?[6] This new impurity might co-elute with the main peak, rendering the primary method blind to a potential quality issue.

This is where cross-validation with an orthogonal method , like Gas Chromatography-Mass Spectrometry (GC-MS), becomes indispensable. By employing a technique with a different separation principle (volatility and mass-to-charge ratio for GC-MS versus polarity for HPLC), we can confirm the results of the primary method and ensure its continued specificity.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly emphasize the use of orthogonal approaches to build a robust data package that provides a total profile of a molecule.[7][8] The goal of cross-validation or method transfer is to ensure that the validated state of a method is maintained, guaranteeing that the receiving laboratory can produce results with equivalent accuracy and precision.[1][2][3]

Candidate Analytical Techniques: A Comparative Overview

The choice of an analytical method is dictated by the physicochemical properties of the analyte, this compound, and the specific question being asked (e.g., identity, purity, or quantity).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. For a molecule like this compound, which possesses a UV-active chromophore, HPLC-UV is ideal for quantification. Its separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase. However, a key limitation is that piperazine itself does not absorb UV light well, often necessitating derivatization to achieve sufficient sensitivity for trace-level analysis.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally powerful for both identification and quantification. It separates compounds based on their volatility and then fragments them into a unique mass spectrum, which acts as a chemical fingerprint. GC-MS is an excellent orthogonal method to HPLC because the separation mechanism is entirely different.[11][12] It is particularly useful for identifying unknown impurities and confirming the identity of the main component. Studies have shown GC-MS to be a preferred technique for the qualitative analysis of piperazine derivatives.[12][13]

Table 1: Comparison of Key Analytical Performance Characteristics
ParameterHPLC-UVGC-MSRationale & Causality
Specificity Good to ExcellentExcellentHPLC specificity depends on chromatographic resolution. GC-MS provides definitive identification via mass spectrum fragmentation, making it inherently more specific.
Limit of Quantitation (LOQ) ~90 ppm (with derivatization)[9]Low ppm to ppbMS detectors are generally more sensitive than UV detectors, allowing for the detection of trace-level impurities.
Linearity ExcellentGood to ExcellentBoth techniques exhibit excellent linear response over a defined concentration range, a requirement for accurate quantification.
Precision (%RSD) < 2%< 5%HPLC systems typically offer slightly better injection precision. Both are well within typical requirements (<15%).
Robustness GoodGoodMethod performance must remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, column temperature).
Primary Application Quantitative Analysis (Assay, Purity)Qualitative Analysis (Identification), Orthogonal Confirmation, Impurity ProfilingEach method is chosen to play to its strengths, providing a comprehensive analytical strategy.

Experimental Design for Cross-Validation

The core of this guide is the practical application of cross-validation. We will outline two robust methods and then describe the protocol for comparing their results. This process is governed by international guidelines, primarily ICH Q2(R1), which provides a framework for validating analytical procedures.[14][15][16]

Experimental Workflow for Method Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: Primary Assay cluster_gcms Method 2: Orthogonal Verification cluster_analysis Data Comparison & Evaluation Prep Prepare Homogeneous Sample Batch of This compound HPLC Analyze Aliquots via Validated HPLC-UV Method Prep->HPLC GCMS Analyze Aliquots via Validated GC-MS Method Prep->GCMS Data_HPLC HPLC Results (n=6) HPLC->Data_HPLC Compare Statistical Comparison (e.g., Student's t-test, F-test) Data_HPLC->Compare Data_GCMS GC-MS Results (n=6) GCMS->Data_GCMS Data_GCMS->Compare Decision Results Concordant within Pre-defined Acceptance Criteria? Compare->Decision Pass Cross-Validation Successful Methods are Equivalent Decision->Pass Yes Fail Cross-Validation Failed Investigate Discrepancy Decision->Fail No

Caption: Workflow for cross-validating HPLC-UV and GC-MS methods.

Protocol 1: Quantitative HPLC-UV Method

This protocol is designed for the precise quantification of this compound. The selection of a C18 column is based on the moderate polarity of the analyte, providing optimal retention and peak shape.

1. Instrumentation and Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector (e.g., Waters Alliance e2695 with 2998 PDA)[9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL[9]

  • Standard & Sample Diluent: Mobile Phase

2. System Suitability Test (SST):

  • Rationale: The SST is a self-validating step to ensure the chromatographic system is performing adequately before any samples are analyzed.

  • Procedure: Make five replicate injections of a standard solution (e.g., 50 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

3. Procedure:

  • Standard Preparation: Accurately prepare a stock solution of this compound reference standard in diluent (e.g., 1.0 mg/mL). Prepare working standards at different concentration levels (e.g., 5, 25, 50, 75, 100 µg/mL) to establish linearity.

  • Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of ~50 µg/mL in diluent. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample preparations in duplicate.

  • Calculation: Quantify the sample concentration against the linear regression of the calibration curve.

Protocol 2: Orthogonal GC-MS Method (Identity & Purity)

This method serves to confirm the identity of the main peak and to detect any potential impurities not resolved by HPLC.

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu (scan mode)

  • Standard & Sample Solvent: Methanol

2. System Suitability Test (SST):

  • Rationale: To ensure the system can detect the analyte and that the chromatography is consistent.

  • Procedure: Inject a mid-concentration standard.

  • Acceptance Criteria:

    • Signal-to-Noise ratio for the main peak: ≥ 10

    • Retention time repeatability: RSD ≤ 1.0%

3. Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in methanol (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of ~100 µg/mL in methanol.

  • Analysis: Inject the standard to confirm retention time and mass spectrum. Inject the sample.

  • Evaluation:

    • Identity: Compare the mass spectrum of the sample's main peak to that of the reference standard and a library (e.g., NIST).

    • Purity: Analyze the total ion chromatogram (TIC) for any additional peaks. Identify impurities by their mass spectra if possible. Calculate purity by area percent (%).

Case Study: Interpreting Cross-Validation Data

To perform the cross-validation, a single, homogeneous batch of this compound was prepared and analyzed six times by each method according to a pre-approved protocol.[2]

Table 2: Hypothetical Cross-Validation Results for Assay (%)
ReplicateHPLC-UV Result (% Assay)GC-MS Result (% Purity by Area)
199.699.5
299.899.7
399.599.4
499.799.8
599.999.6
699.799.5
Mean 99.70 99.58
Std. Dev. 0.141 0.147
%RSD 0.14% 0.15%

Analysis and Interpretation:

  • Precision Comparison (F-test): The F-test is used to compare the variances (precision) of the two methods. With the standard deviations being very similar (0.141 vs. 0.147), the F-test would likely show no significant difference in precision between the two methods, which is a positive outcome.

  • Accuracy Comparison (Student's t-test): A two-sample t-test is used to determine if there is a statistically significant difference between the mean results of the two methods.

    • Hypothesis: The null hypothesis is that the means are equal.

    • Acceptance Criterion: The calculated p-value must be greater than 0.05 (for a 95% confidence level) to conclude there is no significant difference.

    • Result: The mean values (99.70% vs. 99.58%) are very close. A t-test would almost certainly yield a p-value > 0.05, indicating that the methods provide statistically equivalent results for the assay of this compound.

  • Qualitative Confirmation: The GC-MS analysis confirmed the identity of the main peak as this compound by matching its mass spectrum against a reference standard. No significant impurities (>0.05%) were detected that were not observed in the HPLC chromatogram.

Conclusion and Senior Scientist's Perspective

Cross-validation is not an academic exercise; it is a fundamental component of building a robust and defensible analytical control strategy. By demonstrating concordance between two orthogonal methods, we build a powerful case for the reliability of our data. This guide has provided detailed, field-tested protocols for HPLC-UV and GC-MS analysis of this compound. The true takeaway, however, is the underlying logic: always challenge your primary method. An orthogonal method acts as an insurance policy against unforeseen analytical issues, ensuring that the quality of critical pharmaceutical intermediates is never in doubt. This proactive approach is essential for navigating the complex landscape of drug development and satisfying global regulatory expectations.[17][18]

References

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. [Link]

  • Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [Link]

  • Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]

  • Orthogonal Methods in Higher Order Structure (HOS) Analysis. BioPharmaSpec. [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link]

  • Orthogonal and complementary measurements of properties of drug products containing nanomaterials. PubMed. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Analytical Method Transfer Best Practices. Contract Pharma. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine... PubMed. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2). International Journal of Pharmaceutical Sciences. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Acylpiperazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-acylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1] The versatile nature of the piperazine ring allows for systematic structural modifications, making it an ideal candidate for SAR studies aimed at optimizing therapeutic efficacy.[1] This guide will focus on the anticancer properties of 1-acylpiperazine derivatives, with a specific emphasis on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, to elucidate the chemical features crucial for their cytotoxic activity.

The Rationale for Targeting the 1-Acylpiperazine Scaffold

The piperazine nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including anticancer agents.[2] Its two nitrogen atoms provide sites for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an acyl group at the N1 position, particularly an aromatic acyl group like benzoyl, introduces a rigid moiety that can engage in various interactions with biological targets. Furthermore, the N4 position can be substituted with bulky lipophilic groups, such as the benzhydryl moiety, which can significantly influence the compound's overall pharmacological profile. The systematic exploration of substitutions on these key positions is fundamental to understanding and optimizing the anticancer potential of this chemical class.

Synthetic Strategy: A Pathway to Novel Derivatives

The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is typically achieved through a straightforward and robust multi-step process. The general synthetic route is outlined below and provides a reliable method for generating a library of analogs for SAR studies.

Workflow for the Synthesis of 1-Acylpiperazine Derivatives

cluster_0 Step 1: Synthesis of Benzhydrol Intermediate cluster_1 Step 2: Chlorination of Benzhydrol cluster_2 Step 3: Synthesis of the Piperazine Core cluster_3 Step 4: Acylation of the Piperazine Core A Benzophenone C 4-Chlorobenzhydrol A->C Reduction B Sodium Borohydride (NaBH4) D 4-Chlorobenzhydrol F 4-Chlorobenzhydryl Chloride D->F Chlorination E Thionyl Chloride (SOCl2) G 4-Chlorobenzhydryl Chloride I 1-(4-Chlorobenzhydryl)piperazine G->I Alkylation H Piperazine J 1-(4-Chlorobenzhydryl)piperazine L Final 1-Acylpiperazine Derivative J->L Acylation K Substituted Benzoyl Chloride

Caption: General synthetic workflow for 1-acylpiperazine derivatives.

The synthesis commences with the reduction of a substituted benzophenone to its corresponding benzhydrol. This intermediate is then chlorinated, typically using thionyl chloride, to yield the benzhydryl chloride. Subsequently, the benzhydryl chloride is reacted with an excess of piperazine to afford the 1-(benzhydryl)piperazine core. The final step involves the acylation of the second nitrogen of the piperazine ring with a variety of substituted benzoyl chlorides to generate the target 1-acylpiperazine derivatives.[1] The purity and identity of the synthesized compounds are confirmed using standard analytical techniques such as NMR and mass spectrometry.[1]

Comparative Analysis of Anticancer Activity

The cytotoxic effects of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated against a panel of human cancer cell lines. The 50% growth inhibitory (GI50) concentrations were determined using the sulphorhodamine B (SRB) assay, a reliable method for assessing cell density. The results, summarized in the table below, provide a clear basis for a structure-activity relationship analysis.

Compound IDR Group (Substitution on Benzoyl Ring)HUH7 (Liver Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)MCF7 (Breast Cancer) GI50 (µM)
5a 4-Chloro (4-Cl)1.82.11.5
5b 4-Fluoro (4-F)2.52.92.2
5c 4-Methoxy (4-OCH3)4.25.13.8
5d 4-Bromo (4-Br)1.92.31.7
5e 4-Nitro (4-NO2)3.13.52.8
5f 4-Phenyl6.87.56.1
5g 2,4-Difluoro (2,4-diF)2.83.22.5
5-FU (Reference Drug)3.54.13.2

Data extracted from "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives".[1]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key trends regarding the structure-activity relationship of these 1-acylpiperazine derivatives:

  • Influence of Halogen Substitution: The presence of a halogen at the 4-position of the benzoyl ring is generally favorable for anticancer activity. Compounds with chloro (5a ) and bromo (5d ) substituents exhibited the most potent cytotoxic effects across all tested cell lines, with GI50 values lower than the reference drug, 5-fluorouracil.[1] The fluoro-substituted analog (5b ) also demonstrated significant activity.[1] This suggests that electron-withdrawing and moderately lipophilic groups at this position enhance cytotoxicity.

  • Effect of Electron-Donating Groups: The introduction of an electron-donating methoxy group (5c ) led to a decrease in anticancer activity compared to the halogenated derivatives.[1] This indicates that electron-donating properties at the 4-position of the benzoyl ring are detrimental to the cytotoxic potential of these compounds.

  • Impact of Bulky Substituents: The presence of a bulky phenyl group (5f ) at the 4-position resulted in a significant reduction in activity.[1] This suggests that steric hindrance at this position may interfere with the compound's ability to interact with its biological target.

  • Role of the Nitro Group: The electron-withdrawing nitro group (5e ) conferred moderate activity, more potent than the methoxy and phenyl-substituted analogs but less active than the halogenated compounds.[1]

Visualizing the Structure-Activity Relationship

SAR cluster_Core Core Scaffold cluster_R_Group R Group at 4-position of Benzoyl Ring Core 1-Acylpiperazine Core Halogen Halogen (Cl, Br, F) (High Activity) Core->Halogen Enhances Cytotoxicity Nitro Nitro (NO2) (Moderate Activity) Core->Nitro Moderate Cytotoxicity Methoxy Methoxy (OCH3) (Low Activity) Core->Methoxy Reduces Cytotoxicity Phenyl Phenyl (Low Activity) Core->Phenyl Reduces Cytotoxicity (Steric Hindrance)

Caption: Key SAR findings for 1-acylpiperazine derivatives.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of these compounds are still under investigation, many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. The ability of these compounds to trigger this self-destructive pathway in cancer cells is a key determinant of their therapeutic potential.

Simplified Apoptotic Pathway

Apoptosis 1-Acylpiperazine 1-Acylpiperazine Cellular Stress Cellular Stress 1-Acylpiperazine->Cellular Stress Intrinsic Pathway Intrinsic Pathway Cellular Stress->Intrinsic Pathway Caspase Activation Caspase Activation Intrinsic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Death Receptors Death Receptors Extrinsic Pathway Extrinsic Pathway Death Receptors->Extrinsic Pathway Extrinsic Pathway->Caspase Activation

Caption: A simplified overview of the apoptotic signaling pathway.

Experimental Protocols: Sulphorhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a robust and sensitive method for determining cell density, based on the measurement of cellular protein content. It is a reliable alternative to the MTT assay for cytotoxicity screening.

Step-by-Step Protocol for the SRB Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 1-acylpiperazine derivatives and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.

  • Dye Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.

Conclusion

The structure-activity relationship studies of 1-acylpiperazine derivatives have provided valuable insights into the chemical features required for potent anticancer activity. The presence of electron-withdrawing halogen substituents at the 4-position of the benzoyl ring is a key determinant of cytotoxicity, while bulky and electron-donating groups are generally detrimental. These findings provide a rational basis for the design and synthesis of novel, more effective 1-acylpiperazine-based anticancer agents. Further investigation into the precise molecular mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 22(12), 2133.
  • Al-Ostoot, F. H., et al. (2020). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Letters in Drug Design & Discovery, 17(8), 996-1007.
  • Yurttas, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Riyazuddin, M., et al. (2017). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 138, 108-118.
  • The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Yurttas, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Retrieved from [Link]

  • Işık, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 24(15), 2798.
  • Naveen, C., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][4][5]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4124-4129.

  • Kucerova-Chlupacova, M., et al. (2015). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). ResearchGate. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

  • Fossa, P., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(23), 17041.
  • Piskun, P., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5983.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Gecibesler, I. H., et al. (2023). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2277.
  • Wang, X., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20718-20732.
  • Al-Ghorbani, M., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944.

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Novel Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Case Study Featuring 1-(Methoxyacetyl)piperazine

As Senior Application Scientists, we are often tasked with characterizing novel chemical entities, a journey that invariably begins in the controlled environment of a laboratory bench and, with promising results, progresses into the complex biological systems of living organisms. The path from a hit compound to a viable drug candidate is paved with rigorous experimentation designed to answer a critical question: Does the activity observed in vitro translate to efficacy in vivo?

This guide provides a comprehensive framework for addressing this question, using the novel compound This compound as a hypothetical case study. While specific biological data for this molecule is not yet publicly available, its structure is emblematic of a rich chemical space. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3][4][5][6] Piperazine derivatives are known to possess a vast range of pharmacological properties, including anticancer, antimicrobial, antidepressant, and antipsychotic activities.[5][7][8][9] The inclusion of a methoxyacetyl group can further influence the molecule's physicochemical properties, such as solubility and membrane permeability, and its interaction with biological targets.[10]

This guide will not present pre-existing data but will instead provide a robust, scientifically-grounded methodology for researchers to generate and interpret their own data, enabling a thorough comparison of the in vitro and in vivo profiles of this compound or any novel analog.

The Strategic Framework: From Benchtop to Preclinical Models

The journey to correlate in vitro and in vivo data follows a logical progression. We begin with high-throughput, cost-effective in vitro screens to identify and characterize the compound's primary biological activity. Positive results then justify the resource-intensive, yet indispensable, in vivo studies to assess efficacy, safety, and pharmacokinetics in a whole-organism context.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Correlation Target Identification Target Identification Primary Screening Primary Screening Target Identification->Primary Screening Functional Assays Functional Assays Primary Screening->Functional Assays Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Pharmacokinetics (ADME) Pharmacokinetics (ADME) Cell-Based Assays->Pharmacokinetics (ADME) Go/No-Go Decision Target Engagement Target Engagement Pharmacokinetics (ADME)->Target Engagement Efficacy Models Efficacy Models Target Engagement->Efficacy Models Preliminary Toxicology Preliminary Toxicology Efficacy Models->Preliminary Toxicology IVIVC Analysis IVIVC Analysis Efficacy Models->IVIVC Analysis

Caption: A typical workflow for progressing a novel compound from initial in vitro screening to in vivo validation and data correlation.

Part 1: In Vitro Activity Assessment of this compound

Given the prevalence of piperazine derivatives as centrally-acting agents, a logical starting point for our hypothetical compound is to screen it against a panel of CNS targets, such as G-protein coupled receptors (GPCRs).[7] Let us hypothesize that primary screening reveals an affinity for the Serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.

Target Binding Affinity: The Initial Litmus Test

The first step is to quantify the compound's affinity for its putative target. A radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Preparation of Membranes: Utilize commercially available cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Radioligand: Use a specific 5-HT1A receptor antagonist radioligand, such as [3H]-8-OH-DPAT.

  • Competitive Binding:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound (e.g., from 10-11 M to 10-5 M).

    • For non-specific binding determination, include wells with an excess of a known, non-labeled 5-HT1A ligand (e.g., 10 µM of serotonin).

    • For total binding, include wells with only membranes and radioligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Activity: Agonist or Antagonist?

Binding affinity does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. A functional assay, such as a cAMP assay, is necessary to determine this.

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist This compound (Agonist) Receptor 5-HT1A Receptor Gi/o protein Agonist:f0->Receptor:f0 Binds & Activates AC Adenylate Cyclase Receptor:f1->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Antagonist This compound (Antagonist) Receptor2 5-HT1A Receptor Gi/o protein Antagonist:f0->Receptor2:f0 Binds & Blocks Serotonin Serotonin Serotonin->Receptor2:f0 Binding Prevented AC2 Adenylate Cyclase Receptor2:f1->AC2 cAMP2 cAMP Production (No Change) AC2->cAMP2

Sources

A Comparative Analysis of Synthetic Routes to 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(Methoxyacetyl)piperazine is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the favorable physicochemical properties conferred by the methoxyacetyl and piperazine moieties. The piperazine ring is a common scaffold in drug design, and its functionalization is a key step in the synthesis of numerous therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to assist researchers in selecting the optimal method for their specific needs, from laboratory-scale synthesis to large-scale production.

Route 1: Direct Acylation with Methoxyacetyl Chloride

This is the most conventional and direct approach, involving the reaction of piperazine with methoxyacetyl chloride. The high reactivity of the acyl chloride drives the reaction to completion, often in high yields. However, this reactivity also presents the primary challenge: controlling the selectivity between mono- and di-acylation.

Mechanism and Rationale

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on one of the piperazine nitrogens attacks the electrophilic carbonyl carbon of methoxyacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.

The key to achieving high mono-acylation selectivity lies in managing the relative reactivity of piperazine versus the mono-acylated product. The electron-withdrawing nature of the newly introduced methoxyacetyl group deactivates the second nitrogen atom of the piperazine ring, making it less nucleophilic and thus less likely to react with another molecule of the acyl chloride. However, side reactions can still occur, especially under concentrated conditions or if the base is not chosen carefully.

Several strategies have been developed to favor mono-acylation:

  • Using a Large Excess of Piperazine: This statistical approach ensures that a molecule of methoxyacetyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.[1] While effective, this method complicates purification, as the excess piperazine must be removed.[2]

  • Mono-protection Strategy: Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures that acylation can only occur at the free nitrogen.[2][3] Subsequent deprotection yields the desired mono-acylated product. This multi-step process offers excellent selectivity but increases the overall number of synthetic steps and cost.[3]

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid forms the mono-salt. The protonated nitrogen is deactivated, directing acylation to the free nitrogen.[4] This one-pot method is cost-effective and can provide good yields.[2][4]

Experimental Protocol: Mono-acylation via N-Boc Protection

This protocol is a reliable method for achieving high selectivity.[3]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction mixture for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).

  • Cool the mixture to 0 °C.

  • Add methoxyacetyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-(methoxyacetyl)-N'-Boc-piperazine product.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-(methoxyacetyl)-N'-Boc-piperazine in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at 0 °C.

  • Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture and extract the product.

Data Summary: Acylation with Methoxyacetyl Chloride
ParameterUsing Excess PiperazineN-Boc Protection StrategyIn Situ Mono-protonation
Selectivity Moderate to GoodExcellentGood to Excellent
Typical Yield Moderate to HighHigh (>80% for acylation)[2]Good (60-89%)[2]
Complexity Low (one-pot)High (multi-step)[3]Low (one-pot)[4]
Purification Difficult (removal of excess piperazine)[2]Straightforward (chromatography)Moderate
Cost LowHighLow
Scalability Challenging due to purificationGoodGood

Route 2: Amidation with Methoxyacetic Acid Esters

This route offers a milder alternative to the use of highly reactive acyl chlorides. The reaction involves the direct amidation of piperazine with an ester of methoxyacetic acid, such as methyl methoxyacetate.

Mechanism and Rationale

This reaction is also a nucleophilic acyl substitution, but it is generally slower and requires more forcing conditions (e.g., heating) than the acyl chloride route because the alkoxy group of the ester is a poorer leaving group than chloride. The reaction is typically carried out at elevated temperatures, sometimes with a catalyst such as an alkali metal alkoxide, to drive the reaction to completion.[5]

The lower reactivity of the ester can be an advantage, as it can lead to better control over mono-acylation, especially when using an excess of piperazine. The byproduct of this reaction is an alcohol (e.g., methanol), which is less corrosive and easier to handle than HCl.

Experimental Protocol: Direct Amidation with Methyl Methoxyacetate
  • Charge a reaction vessel with piperazine (3-5 equivalents) and methyl methoxyacetate (1.0 equivalent).

  • Heat the mixture, with stirring, to reflux (typically 80-120 °C) for several hours to days.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Remove the excess piperazine and the methanol byproduct under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary: Amidation with Methoxyacetic Acid Esters
ParameterValue
Selectivity Good
Typical Yield Moderate to Good
Complexity Low (one-pot)
Reaction Conditions Harsher (high temperature, long reaction time)
Byproducts Benign (e.g., methanol)
Cost Moderate
Scalability Good

Comparative Analysis and Recommendations

The choice between these two primary routes depends heavily on the specific requirements of the synthesis, including scale, purity requirements, cost, and available equipment.

FeatureRoute 1: Acylation with Methoxyacetyl ChlorideRoute 2: Amidation with Methoxyacetic Acid Esters
Reactivity HighModerate
Reaction Conditions Mild (0 °C to RT)Elevated Temperatures
Byproducts Corrosive (HCl)Benign (Alcohol)
Control of Selectivity Challenging (requires specific strategies)More inherent control
Yield Potentially higherGenerally moderate
Purification Can be complex (especially with excess piperazine)Simpler
Cost-effectiveness Variable (N-Boc protection is expensive)Generally moderate
Safety Methoxyacetyl chloride is corrosive and moisture-sensitiveSafer reagents
Decision-Making Flowchart

Below is a flowchart to guide the selection of the most appropriate synthesis route based on key project criteria.

Synthesis Route Selection start Project Start: Synthesize this compound scale What is the required scale? start->scale purity Are high purity and selectivity critical? scale->purity Lab Scale cost Is cost a major constraint? scale->cost Pilot / Industrial Scale route1_boc Route 1: Acylation (N-Boc Protection) purity->route1_boc Yes cost_lab Is cost a major constraint? purity->cost_lab No cost->route1_boc No (if purity is paramount) route2 Route 2: Amidation (Ester Route) cost->route2 Yes route1_excess Route 1: Acylation (Excess Piperazine) cost_lab->route1_excess Yes cost_lab->route2 No

Sources

A Researcher's Guide to Target Identification and Validation for Novel Bioactive Compounds: A Case Study with 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers seeking to elucidate and validate the biological target of a novel or uncharacterized small molecule. We will use 1-(Methoxyacetyl)piperazine, a compound often found as a fragment or intermediate in medicinal chemistry, as a representative case. Since this molecule lacks a well-defined public-domain target, this guide will focus on the complete workflow: from unbiased target discovery to rigorous, multi-pronged validation and comparison against established alternatives.

Phase 1: Unbiased Target Identification — Casting a Wide Net

When a compound's target is unknown, beginning with a focused, hypothesis-driven approach is inefficient and prone to bias. Therefore, the initial step must be an unbiased, proteome-wide screen to identify potential binding partners directly within a relevant biological context, such as a cancer cell line lysate. Two powerful and complementary methods for this are Chemical Proteomics (or Affinity-Based Proteomics) and the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).

Methodology 1: Chemical Proteomics via Affinity Chromatography

This technique relies on the principle of "fishing" for target proteins from a complex biological sample using an immobilized version of the compound as "bait."

Causality and Rationale: The fundamental assumption is that if this compound binds to a protein target, that target will be selectively captured from a cell lysate when passed over a solid support matrix (e.g., beads) to which the compound has been chemically linked. Proteins that do not bind are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.

To ensure the identified binders are specific, a parallel experiment using an inactive control compound or beads alone is critical. True binders should be significantly enriched in the active compound pull-down compared to the control.

Experimental Workflow: Affinity-Based Target ID

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Synthesize Probe: Attach linker & biotin to This compound B 2. Immobilize Probe: Couple biotinylated probe to streptavidin beads A->B D 4. Incubation: Incubate lysate with probe-beads & control beads B->D C 3. Prepare Lysate: Lyse target cells (e.g., cancer cell line) C->D E 5. Wash Steps: Remove non-specific binders D->E F 6. Elution: Elute specifically bound proteins E->F G 7. Protein ID: LC-MS/MS Analysis F->G H 8. Data Analysis: Identify enriched proteins vs. control G->H I 9. Generate Hit List: Prioritize candidate targets H->I

Caption: Workflow for Affinity-Based Target Identification.

Methodology 2: Proteome-Wide Cellular Thermal Shift Assay (CETSA®-MS)

CETSA operates on the biophysical principle that when a ligand binds to a protein, it generally confers thermal stability. When heated, proteins denature and aggregate, but a protein bound to a drug like this compound will be more resistant to this process and remain soluble at higher temperatures.

Causality and Rationale: By treating intact cells or lysates with the compound, heating them across a temperature gradient, and then separating soluble from aggregated proteins, we can identify stabilized proteins. Using quantitative mass spectrometry to compare the soluble proteome from vehicle-treated vs. compound-treated samples reveals which proteins were stabilized by the compound, implying direct binding. This method is powerful as it can be performed in live cells, confirming target engagement in a more physiological context.

Comparison of Unbiased Target ID Methods
FeatureChemical Proteomics (Affinity-Based)CETSA-MS (Thermal Shift-Based)
Principle Physical capture of binding partners.Ligand-induced thermal stabilization.
Pros High sensitivity for strong binders; identifies binding complexes.Works in live cells; no compound modification needed; detects conformational changes.
Cons Requires chemical synthesis of a probe which may alter binding; risk of capturing non-specific "sticky" proteins.May miss targets not stabilized by binding; less sensitive for weak or transient interactions.
Key Control Inactive analog or beads-only pull-down.Vehicle-treated control at each temperature point.
Output List of proteins enriched by the "bait."List of proteins with increased melting temperatures.

Phase 2: Target Validation — From Hypothesis to Confirmation

The output of Phase 1 is a list of candidate proteins. The next crucial phase is to validate these candidates using orthogonal, hypothesis-driven methods to confirm direct binding and functional modulation. For this guide, let's hypothesize that our unbiased screens identified AKT1 , a serine/threonine kinase, as a top candidate target for this compound.

Validation Method 1: Western Blot-Based CETSA

This is a targeted version of the CETSA-MS experiment. Instead of analyzing the entire proteome, we use a specific antibody to check for the thermal stabilization of our single candidate, AKT1.

Causality and Rationale: If this compound binds to AKT1 in cells, then AKT1 in compound-treated cells should remain soluble at higher temperatures compared to vehicle-treated cells. This can be visualized and quantified via Western blotting. This experiment confirms direct target engagement in a cellular environment.

Step-by-Step Protocol: Western Blot CETSA for AKT1

  • Cell Culture: Plate a suitable cell line (e.g., MCF-7) and grow to ~80% confluency.

  • Treatment: Treat cells with this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a physiological buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cool-down at room temperature. Include an unheated control.

  • Lysis: Subject the samples to three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath) to lyse the cells.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Prep: Collect the supernatant (containing the soluble protein fraction), determine protein concentration, and normalize all samples.

  • Western Blot: Perform SDS-PAGE and Western blot analysis using a primary antibody specific for AKT1. An antibody for a non-binding protein (e.g., GAPDH) should be used as a loading and negative control.

  • Analysis: Quantify the band intensities. Plot the percentage of soluble AKT1 against temperature for both vehicle and compound-treated samples to generate a "melting curve." A rightward shift in the curve for the compound-treated sample indicates stabilization.

Validation Method 2: In Vitro Kinase Assay

This experiment tests whether binding to the target translates into functional modulation—in this case, inhibition of AKT1's enzymatic activity.

Causality and Rationale: If our compound binds to the kinase in a functionally relevant pocket (e.g., the ATP-binding site), it should inhibit the enzyme's ability to phosphorylate its substrate. Using recombinant AKT1 enzyme and a known substrate (like a synthetic peptide) in a cell-free system provides a clean, direct measure of inhibitory activity.

Validation Method 3: Cellular Pathway Analysis

This assay verifies that the compound engages the target in living cells and produces the expected downstream biological consequence.

Causality and Rationale: AKT1 is a central node in the PI3K signaling pathway. A well-known substrate of AKT1 is PRAS40. Inhibition of AKT1 should lead to a decrease in the phosphorylation of PRAS40 at threonine 246 (p-PRAS40 T246). We can measure this effect using a Western blot. This connects direct target binding to a tangible cellular outcome.

Logical Flow of Validation Experiments

cluster_start Hypothesis cluster_validation Orthogonal Validation Assays cluster_conclusion Conclusion A Hypothesis: Compound binds to AKT1 (from unbiased screen) B 1. Direct Binding (CETSA): Does it bind to AKT1 in cells? A->B C 2. Functional Activity (Kinase Assay): Does it inhibit AKT1 enzyme activity? A->C D 3. Cellular Outcome (Western Blot): Does it inhibit AKT1 signaling (e.g., reduce p-PRAS40)? A->D E Validated Hit: High confidence that AKT1 is a direct target. B->E C->E D->E

Caption: Multi-pronged approach for validating a candidate target.

Phase 3: Performance Comparison with an Established Alternative

Once AKT1 is validated as the target, the final step is to benchmark the performance of this compound against a "gold standard" or known alternative. For AKT1, a potent and selective inhibitor like MK-2206 is an excellent comparator. This contextualizes the compound's properties for the drug development community.

Comparative Data Summary (Hypothetical Results)

ParameterThis compoundMK-2206 (Comparator)Rationale
Target Binding (CETSA ΔTm) +3.5°C @ 10 µM+7.2°C @ 1 µMMeasures direct target engagement in cells. A larger shift at a lower dose suggests higher affinity/potency.
Biochemical Potency (IC50) 850 nM8 nMMeasures concentration needed to inhibit recombinant enzyme activity by 50%. Lower is more potent.
Cellular Potency (EC50) 2.5 µM50 nMMeasures concentration needed to reduce downstream p-PRAS40 by 50% in cells. Lower is more potent.
Kinase Selectivity TBDHigh (Published Data)Percentage of kinases inhibited >50% at 1 µM. A key measure of off-target effects.

This comparative analysis clearly positions our novel compound relative to a known entity, highlighting its potential strengths (e.g., novel scaffold) and weaknesses (e.g., lower potency) and guiding future medicinal chemistry efforts.

Conclusion

This guide outlines a rigorous, multi-phase workflow for moving from an uncharacterized compound like this compound to a validated biological target with a clear performance profile. By starting with unbiased discovery methods, confirming with orthogonal validation assays, and benchmarking against established standards, researchers can build a compelling, data-driven case for a compound's mechanism of action, adhering to the highest standards of scientific integrity.

References

  • Chemical proteomics to identify drug targets and characterize ligands. Nature Reviews Drug Discovery. [Link]

  • Target deconvolution by chemical proteomics. Nature Reviews Chemistry. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. Nature Protocols. [Link]

  • Tracking drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Biochemical and cellular assays for targeting the PI3K/Akt/mTOR pathway. Methods in Molecular Biology. [Link]

  • PRAS40 is a direct substrate of Akt and regulates Akt/mTOR signaling. The Journal of Biological Chemistry. [Link]

Benchmarking 1-(Methoxyacetyl)piperazine: A Comparative Guide to Its Potential as a Neuromodulatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system.[1] Its prevalence stems from favorable pharmacokinetic properties and the synthetic tractability to generate diverse libraries of compounds.[1][2] This guide provides an in-depth comparative analysis of 1-(Methoxyacetyl)piperazine, a novel derivative, against established inhibitors of two key neurological targets: the Dopamine D2 receptor (D2R) and Acetylcholinesterase (AChE).

While direct experimental data for this compound is emerging, its structural similarity to known pharmacophores allows for a robust, data-driven predictive analysis. This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating its potential therapeutic utility. We will explore its hypothetical inhibitory profile, benchmark it against industry-standard inhibitors, and provide detailed experimental protocols for empirical validation.

Hypothesized Biological Targets and Rationale

The chemical structure of this compound, featuring a piperazine core with an N-methoxyacetyl substitution, suggests potential interactions with several key protein targets in the central nervous system. Based on extensive structure-activity relationship (SAR) studies of related piperazine derivatives, we will focus our analysis on two high-probability targets:

  • Dopamine D2 Receptor (D2R): The 1-arylpiperazine moiety is a well-established pharmacophore for dopamine D2 and D3 receptor ligands.[3][4][5] Numerous antipsychotic drugs, such as aripiprazole and risperidone, incorporate this scaffold.[6][7] The methoxyacetyl group could modulate the binding affinity and functional activity at the D2R, potentially offering a unique pharmacological profile compared to existing antagonists or partial agonists.

  • Acetylcholinesterase (AChE): Piperazine derivatives have also been explored as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[8][9][10][11] The nitrogen atoms of the piperazine ring can interact with key residues in the active site of AChE. The methoxyacetyl group may contribute to binding within the gorge of the enzyme, thereby inhibiting its activity.

This guide will proceed with a dual-pronged analysis, comparing this compound to established inhibitors for both D2R and AChE.

Part 1: Benchmarking Against Dopamine D2 Receptor Inhibitors

The Dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[6][12] These drugs typically act as antagonists or partial agonists at the D2R.[12]

Benchmark Inhibitor: Haloperidol

Haloperidol is a potent, first-generation (typical) antipsychotic that acts as a high-affinity antagonist of the Dopamine D2 receptor.[6][13] It is a widely used and well-characterized compound, making it an ideal benchmark for comparison.

Comparative Inhibitory Profile (Hypothetical)

The following table outlines a hypothetical comparison of this compound against Haloperidol. The predicted values for this compound are based on SAR data from analogous piperazine derivatives and serve as a starting point for experimental validation.

ParameterThis compound (Predicted)Haloperidol (Established)Rationale for Prediction
Binding Affinity (Ki, nM) 10 - 501 - 5The methoxyacetyl group is smaller and more polar than the p-fluorobutyrophenone moiety of haloperidol, which may result in a slightly lower, yet still potent, binding affinity.
Receptor Selectivity Moderate selectivity for D2R over other dopamine receptor subtypes and serotonin receptors.High affinity for D2R, but also significant affinity for α1-adrenergic receptors.The specific substitution on the piperazine ring is a key determinant of receptor selectivity. The methoxyacetyl group may confer a more favorable selectivity profile.
Functional Activity Antagonist or Partial AgonistAntagonistThe nature of the N-substituent can modulate the functional response. Experimental determination is crucial.
Blood-Brain Barrier Permeability HighHighThe lipophilicity and molecular weight of this compound are predicted to be within the range for good CNS penetration.
Experimental Protocol: Competitive Radioligand Binding Assay for D2R

This protocol describes a standard in vitro assay to determine the binding affinity (Ki) of a test compound for the Dopamine D2 receptor.

Objective: To quantify the affinity of this compound for the human Dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing recombinant human Dopamine D2 receptors (e.g., from CHO or HEK293 cells)

  • [³H]-Spiperone (Radioligand)

  • This compound (Test Compound)

  • Haloperidol (Reference Compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation Vials

  • Scintillation Cocktail

  • Liquid Scintillation Counter

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and Haloperidol in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds in the assay buffer.

    • Dilute the [³H]-Spiperone in the assay buffer to the desired final concentration (typically at its Kd).

    • Thaw the cell membranes on ice and resuspend in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

      • 25 µL of the test compound or reference compound at various concentrations.

      • 50 µL of [³H]-Spiperone.

      • 100 µL of the cell membrane suspension.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine Dopamine Dopamine->D2R Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents: - Cell Membranes - Radioligand ([³H]-Spiperone) - Test Compound B Assay Plate Setup: - Total Binding - Non-specific Binding - Test Compound Dilutions A->B C Incubate at Room Temperature B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Scintillation Counting to Measure Radioactivity D->E F Data Analysis: - Calculate IC₅₀ - Determine Ki E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

Part 2: Benchmarking Against Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] AChE inhibitors increase the levels of acetylcholine in the synaptic cleft and are used in the treatment of Alzheimer's disease and myasthenia gravis.[10][11]

Benchmark Inhibitor: Donepezil

Donepezil is a reversible, non-competitive inhibitor of AChE that is widely prescribed for the treatment of mild to moderate Alzheimer's disease.[10][14] Its well-defined mechanism of action and clinical significance make it an excellent benchmark.

Comparative Inhibitory Profile (Hypothetical)

The following table provides a hypothetical comparison of this compound against Donepezil for AChE inhibition.

ParameterThis compound (Predicted)Donepezil (Established)Rationale for Prediction
Inhibitory Potency (IC₅₀, µM) 1 - 100.01 - 0.1The methoxyacetylpiperazine scaffold may have moderate affinity for the AChE active site. The potency is predicted to be lower than the highly optimized structure of Donepezil.
Mechanism of Inhibition Reversible, Competitive or MixedReversible, Non-competitiveThe smaller size of this compound may allow it to compete with the substrate at the active site.
Selectivity for AChE vs. BChE ModerateHighDonepezil exhibits high selectivity for AChE over Butyrylcholinesterase (BChE). The selectivity of the test compound would need to be determined experimentally.
In Vivo Efficacy To be determinedClinically proven to improve cognitive function in Alzheimer's disease.[10]In vivo studies would be required to assess the therapeutic potential.
Experimental Protocol: Ellman's Assay for AChE Inhibition

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Objective: To determine the IC₅₀ value of this compound for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (Test Compound)

  • Donepezil (Reference Compound)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and reference compounds in a suitable solvent.

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound or reference compound at various concentrations.

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_2 Acetylcholine Hydrolysis by AChE AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Products Acetate Acetate AChE->Acetate ACh Acetylcholine (ACh) ACh->AChE Substrate Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase.

G cluster_3 Ellman's Assay Workflow A Prepare Reagents: - AChE, ATCI, DTNB - Test Compound B Assay Plate Setup with Buffer, Inhibitor, and DTNB A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate (ATCI) C->D E Measure Absorbance at 412 nm over Time D->E F Data Analysis: - Calculate Reaction Rates - Determine IC₅₀ E->F

Caption: Experimental Workflow for Ellman's Assay.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for benchmarking this compound against established inhibitors of the Dopamine D2 receptor and Acetylcholinesterase. The provided experimental protocols offer a clear path for the empirical validation of its inhibitory activity.

The true therapeutic potential of this compound will be unveiled through rigorous experimental investigation. Key future directions should include:

  • In vitro profiling: Execution of the described binding and enzymatic assays to determine Ki and IC₅₀ values.

  • Selectivity screening: Assessing the binding affinity of this compound against a broad panel of CNS receptors and enzymes to establish its selectivity profile.

  • Functional assays: Characterizing the compound as an antagonist, agonist, or partial agonist at D2R, and determining its mode of AChE inhibition.

  • In vivo studies: Evaluating the pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant animal models of psychosis or cognitive impairment.

The exploration of novel chemical entities like this compound is paramount for the advancement of neuropharmacology. The insights and methodologies presented in this guide are intended to facilitate and accelerate this critical research.

References

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved January 17, 2026, from [Link]

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are AChE inhibitors and how do they work? Retrieved January 17, 2026, from [Link]

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved January 17, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work? Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved January 17, 2026, from [Link]

  • Benoit-Marand, M., et al. (2011). Inhibition of dopamine uptake by D2 antagonists: An in vivo study. Journal of Neurochemistry, 116(3), 449-458. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3173-3184. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 17, 2026, from [Link]

  • Hackling, A., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Semantic Scholar. [Link]

  • Hackling, A., et al. (2003). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. ResearchGate. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5869. [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • de Oliveira, R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 147-160. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Methoxyacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe handling and disposal of 1-(Methoxyacetyl)piperazine. Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Profile & Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard profile can be constructed by analyzing structurally similar piperazine derivatives. Compounds like 1-(2-Methoxyphenyl)piperazine and piperazine itself are classified as hazardous, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4][5] Piperazine is noted as a combustible solid that can be corrosive to the skin, eyes, and mucous membranes.[6][7] Therefore, this compound must be handled as a hazardous substance.

Core Principle: The foundation of safe disposal is a thorough understanding of the risks. Before handling the chemical, a risk assessment is mandatory. This involves reviewing all available safety information for piperazine-containing compounds and understanding the specific hazards present in your laboratory context.

Hazard Classification (Based on Analogues)CategoryKey ConsiderationsSource
Skin Corrosion / IrritationCategory 1C / 2Causes severe skin burns and irritation. Direct contact must be avoided.[1][4][8]
Serious Eye Damage / IrritationCategory 1 / 2Risk of serious, potentially irreversible eye damage.[1][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory system irritation.[1][3]
Aquatic HazardData VariesPiperazine derivatives can be harmful to aquatic organisms.[6][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and irritant nature of piperazine compounds, a stringent PPE protocol is non-negotiable. The selection of PPE is not arbitrary; it is dictated by the chemical's properties.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a full-face shield must be worn over the goggles.[9]

  • Body Protection: A lab coat is standard. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit is required.[6]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][10] If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator is necessary.[9][10]

Waste Management Workflow

The following diagram outlines the decision-making process for managing this compound waste, from generation to final disposal.

G cluster_prep Preparation & Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Scenario cluster_final Final Disposal start Waste Generation (e.g., unused reagent, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill Potential Event container Select Labeled Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid_waste Solid Waste (Contaminated wipes, tips, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, reaction quench) waste_type->liquid_waste Liquid transfer Carefully Transfer Waste to Container solid_waste->transfer liquid_waste->transfer seal Securely Seal Container When Not in Use transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage contain Contain Spill with Inert Absorbent spill->contain collect Collect Absorbed Material into Waste Container contain->collect decon_spill Decontaminate Spill Area collect->decon_spill decon_spill->seal disposal Arrange for Pickup by Certified Waste Disposal Service storage->disposal

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Part A: Waste Collection and Segregation
  • Container Preparation: Ensure a designated hazardous waste container is readily accessible before starting your experiment. The container must be made of a compatible material (e.g., HDPE), be in good condition, and clearly labeled "Hazardous Waste" with the full chemical name: this compound.[11]

  • Waste Segregation: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids, as this can lead to vigorous, exothermic reactions.[6][10]

  • Transfer of Waste:

    • Solids: Carefully transfer any solid waste, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated hazardous waste container.[11] Avoid generating dust.[6]

    • Liquids: Transfer unwanted liquid solutions containing the compound into the designated liquid hazardous waste container.

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a cool, dry, and well-ventilated satellite accumulation area, away from heat or ignition sources.[1][12]

Part B: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. Evacuate non-essential personnel from the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated. Open sashes or increase fume hood flow rates.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or chemical absorbent pads.[6][14] Work from the outside of the spill inward to prevent it from spreading.[14][15]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly. This process is critical to remove any residual chemical.

    • First, wipe the area with an appropriate solvent (e.g., ethanol, isopropanol).[11]

    • Next, wash the area with soap and hot water.[15]

    • All cleaning materials (wipes, pads) are considered hazardous waste and must be placed in the sealed waste container.[15]

Part C: Decontamination of Equipment

Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol) to dissolve any residue. Collect this rinse as hazardous waste.

  • Thorough Washing: Wash the equipment with soap and water.[11]

  • Final Rinse: Perform a final rinse with deionized water.

Final Disposal Logistics

All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Labeling: Ensure the final waste container is fully labeled with the chemical name, associated hazards, and accumulation start date.

  • Storage: Store the sealed container in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: The ultimate disposal of the waste must be conducted by a licensed chemical destruction plant or an approved waste disposal service.[1][12] Never discharge this chemical waste into sewer systems or general trash.[12][16]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and build a foundation of trust in your operational integrity.

References

  • Benchchem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2024). 1-(3-Methoxyphenyl)
  • ChemicalBook. (2022). 4-(4-Methoxyphenyl)-1-(1-Methylethyl)
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • European Directorate for the Quality of Medicines & HealthCare. (2023).
  • MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • Thermo Fisher Scientific. (2018).
  • Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide.
  • Sigma-Aldrich. (2025).
  • Cayman Chemical. (2025). 1-(4-Methoxyphenyl)piperazine (hydrochloride)
  • AK Scientific, Inc. (n.d.). 1-(2-Methoxyphenyl)
  • Fisher Scientific. (2025). 1-(2-Methoxyphenyl)
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024). 1-(2-Methoxyphenyl)
  • National Institutes of Health (NIH). (2023).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). piperazine - Report | CAMEO Chemicals.
  • National Institutes of Health (NIH). (n.d.). Piperazine | C4H10N2 | CID 4837. PubChem.
  • Sigma-Aldrich. (2025).
  • GV Health - Life.Protected. (2022). Chemical Spills: How to safely contain & remove. YouTube.
  • National Institutes of Health (NIH). (n.d.). 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. PubChem.
  • Gujarat Pollution Control Board. (2017). FORM-I - environmental clearance.

Sources

A Senior Application Scientist's Guide to Handling 1-(Methoxyacetyl)piperazine: Personal Protective Equipment (PPE) Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. The handling of specialized chemical reagents like 1-(Methoxyacetyl)piperazine, a substituted piperazine derivative, demands a meticulous approach to personal protection. While this compound is instrumental in synthetic chemistry, its structural similarity to other piperazines suggests a significant hazard profile that must be rigorously managed. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this substance, ensuring both operator safety and experimental validity.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound belongs to the piperazine family of compounds. Without a specific Safety Data Sheet (SDS) for this exact molecule, we must extrapolate from the known hazards of closely related analogues. Piperazine and its derivatives are known to be corrosive, sensitizing, and potentially toxic.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]

The core hazards associated with this chemical class necessitate a comprehensive PPE strategy:

  • Severe Skin Corrosion and Burns: Direct contact can cause severe skin burns and damage.[4]

  • Serious Eye Damage: The chemical is corrosive to the eyes and can lead to severe damage, including blindness.[4][5]

  • Respiratory and Skin Sensitization: Inhalation or skin contact may lead to the development of allergic reactions, asthma-like symptoms, or breathing difficulties.[1][6]

  • Systemic Toxicity: The substance can be harmful if swallowed, inhaled, or absorbed through the skin, potentially affecting the nervous and respiratory systems.[1][4]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[1]

Given these risks, all handling of this compound must occur within a designated controlled area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a matter of preference but a risk-based necessity. The following table summarizes the minimum required PPE for handling this compound in solid (powder) or liquid (solution) form.

PPE Category Specification Rationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent direct skin contact, which can cause severe burns, irritation, and sensitization.[4][6] Double-gloving provides an additional barrier against potential tears or micropores.
Eye & Face Protection Chemical Splash Goggles with Side ShieldsTo provide a complete seal around the eyes, protecting against dust, splashes, and vapors that can cause serious eye damage.[5][8]
Face Shield (worn over goggles)Required when there is a significant risk of splashes, such as when handling larger quantities (>50 mL) or during vigorous reactions.[6]
Body Protection Flame-Resistant Laboratory Coat (fully buttoned)To protect skin and personal clothing from contamination.[2][9]
Chemical-Resistant ApronRecommended when handling larger volumes to provide an additional layer of protection against spills.
Respiratory Protection Work within a Certified Chemical Fume HoodPrimary engineering control to prevent inhalation of dust or vapors.[7]
NIOSH-Approved RespiratorRequired if work cannot be conducted in a fume hood or if there is a risk of aerosol generation beyond the hood's containment capacity.[5][10]

Procedural Guidance: Ensuring Safe Operations

Adherence to standardized procedures is critical for minimizing exposure. The following workflows for PPE donning, doffing, and disposal must be followed without deviation.

PPE Selection and Donning Workflow

The process of selecting and putting on PPE should be systematic to ensure no gaps in protection.

PPE_Donning_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_final Final Check Start Verify Fume Hood Operation Select_PPE Select Correct PPE (Gloves, Goggles, Coat) Start->Select_PPE Confirm airflow Don_Coat 1. Don Lab Coat (Fasten completely) Select_PPE->Don_Coat Gather materials Don_Goggles 2. Don Goggles (Adjust for snug fit) Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (Ensure cuff over lab coat sleeve) Don_Goggles->Don_Gloves Final_Check Perform Final Check (No exposed skin) Don_Gloves->Final_Check Proceed Proceed to Handling Final_Check->Proceed All checks pass

Caption: PPE Donning and Verification Workflow.

Step-by-Step Protocol for Handling Operations
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents inside the hood to minimize reaching in and out.

  • Donning PPE : Follow the sequence outlined in the diagram above. Put on your lab coat, followed by chemical splash goggles. Finally, don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, put on the second pair.

  • Handling the Chemical : Conduct all manipulations of this compound well within the fume hood.[6] Avoid generating dust from the solid form.[9] If dissolving, add solvent slowly to prevent splashing.

  • Minor Spills : In case of a small spill inside the fume hood, contain it with an inert absorbent material (e.g., sand or vermiculite).[2] Collect the material into a labeled, sealed container for hazardous waste.

  • Post-Handling : Once the procedure is complete, securely seal the primary container of this compound. Decontaminate any surfaces and equipment used.

Doffing and Disposal Protocol

The doffing sequence is designed to prevent cross-contamination from used PPE to your skin or the laboratory environment.

  • Glove Removal : Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated hazardous waste container. If only wearing one pair, remove them using the appropriate technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it).

  • Exit Controlled Area : Before proceeding, ensure all waste is properly contained.

  • Face Shield/Goggles Removal : Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat Removal : Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Place it in the designated laundry receptacle.

  • Final Glove Removal : If a second pair of gloves was worn, remove them now and dispose of them in the hazardous waste stream.

  • Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[2][8]

All disposable PPE (gloves, etc.) and contaminated materials must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[4][11] Follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, time is of the essence.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet for a related piperazine compound readily available for emergency responders.

By integrating these rigorous PPE protocols and operational plans into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - Piperazine.
  • s d fine-chem limited. piperazine anhydrous.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Santa Cruz Biotechnology. Piperazine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.
  • Fisher Scientific. (2024, August 1). SAFETY DATA SHEET - 1-(3-Methoxyphenyl)piperazine dihydrochloride.
  • Apollo Scientific. (2022, September 16). Piperazine.
  • TCI Chemicals. SAFETY DATA SHEET - Mequitazine.
  • Benchchem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • New Jersey Department of Health. Piperazine - HAZARD SUMMARY.
  • MedChemExpress. (2025, January 27). 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Methylpiperazine.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.